3-Hydroxy-2-methylbutanoic acid
Description
Properties
IUPAC Name |
3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDRERIMPLZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861980 | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
473-86-9 | |
| Record name | 3-Hydroxy-2-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylbutanoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylbutanoic acid, a chiral carboxylic acid and a key metabolite in the catabolism of the essential amino acid isoleucine, has garnered increasing interest in the scientific community. Initially identified as a urinary metabolite indicative of certain inborn errors of metabolism, its significance has expanded to its role as a versatile chiral building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further delves into its biological role, detailing its involvement in metabolic pathways and its emerging relevance in drug development, supported by detailed experimental protocols and data presented for clarity and reproducibility.
Discovery and History
Early investigations into inborn errors of metabolism, such as beta-ketothiolase deficiency, were pivotal in recognizing this compound as a significant biomarker. In this condition, the impaired activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme leads to the accumulation and subsequent urinary excretion of abnormal metabolites, including 2-methyl-3-hydroxybutyrate.[1][2] This clinical context provided the initial impetus for the detailed characterization and study of this hydroxy fatty acid.
The elucidation of the isoleucine catabolic pathway further solidified the position of this compound as a key intermediate. It was established that during the breakdown of isoleucine, 2-methylacetoacetyl-CoA is an intermediate, and its metabolism can lead to the formation of this compound.[3][4] The stereochemistry of the molecule, with its two chiral centers, also became a focus of research, leading to the development of methods for the synthesis and separation of its various stereoisomers.
Physicochemical and Spectroscopic Data
This compound (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) is a solid at room temperature and is classified as a hydroxy fatty acid.[5][6] It possesses two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The physicochemical properties can vary slightly between these stereoisomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₃ | [7][8] |
| Molar Mass | 118.13 g/mol | [7][8] |
| Appearance | Solid, Colourless to Yellow Oil | [9][10] |
| pKa | ~4.6 | [No specific citation found] |
| Solubility | Slightly soluble in chloroform, DMSO, methanol, and water. | [No specific citation found] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of the stereochemistry of the different isomers. Predicted ¹H NMR spectra for the (2S,3R) isomer are available in public databases.[11]
-
Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS analyses, are essential for its identification and quantification in biological samples. The fragmentation patterns provide characteristic ions for each isomer.[9][12]
Synthesis and Manufacturing
The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its application as a chiral building block in drug development. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed.
Enantioselective Synthesis
Enantioselective approaches aim to produce a specific stereoisomer directly. One common strategy involves the asymmetric reduction of a prochiral precursor.
Experimental Protocol: Enantioselective Reduction of 2-Keto-3-methylbutanoic acid [13]
-
Precursor Preparation: 2-Keto-3-methylbutanoic acid is prepared from the corresponding amino acid, isoleucine, through transamination.
-
Enantioselective Reduction: The keto acid is subjected to reduction using a chiral reducing agent or an enzyme, such as a ketoreductase. The choice of catalyst determines the stereochemical outcome.
-
Purification: The resulting (S)- or (R)-2-Hydroxy-3-methylbutanoic acid is purified using standard techniques like chromatography or crystallization.
Chiral Resolution of Racemic Mixtures
This method involves the synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers. The most common technique is the formation of diastereomeric salts.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation [4][13]
-
Racemic Synthesis: A racemic mixture of this compound can be synthesized through various organic reactions, such as the Reformatsky reaction.[14]
-
Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or brucine) in a suitable solvent to form a mixture of diastereomeric salts.[14]
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and can be selectively crystallized from the solution.
-
Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.[13]
-
Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.
Biological Role and Signaling Pathways
This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. This metabolic pathway is crucial for energy production and the synthesis of other essential molecules.
Isoleucine Catabolism Pathway
The breakdown of isoleucine occurs primarily in the mitochondria of various tissues. The pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Key Enzymes and Intermediates in Isoleucine Catabolism:
-
Branched-chain aminotransferase (BCAT): Catalyzes the initial transamination of isoleucine to α-keto-β-methylvalerate.
-
Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to α-methylbutyryl-CoA.
-
Acyl-CoA dehydrogenase: A series of dehydrogenases are involved in the subsequent steps.
-
Enoyl-CoA hydratase: Hydrates the double bond in the acyl-CoA intermediate.
-
3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.
-
β-ketothiolase (T2): Cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.
A deficiency in the β-ketothiolase enzyme leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyryl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[1]
Isoleucine Catabolism Pathway
Caption: Simplified diagram of the isoleucine catabolism pathway, highlighting the formation of this compound in cases of β-ketothiolase deficiency.
Role in Drug Development
The chiral nature of this compound makes it a valuable chiral building block for the synthesis of various pharmaceutical agents. Its stereocenters can be incorporated into drug molecules to achieve specific biological activities and reduce off-target effects. While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its derivatives have been explored for potential applications in the development of antiviral and anticancer agents.[15][16][17] For instance, the core structure can serve as a scaffold for creating analogs of natural products or for designing molecules that interact with specific enzyme active sites.
Experimental Protocols
GC-MS Analysis of this compound in Urine
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and quantification of organic acids, including this compound, in biological fluids.
Experimental Protocol: GC-MS Analysis of Urinary Organic Acids [18][19][20][21]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in urine).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (2 x 5 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the analyte based on the peak area ratio to the internal standard.
-
GC-MS Analysis Workflow
Caption: A simplified workflow for the GC-MS analysis of this compound in a urine sample.
Conclusion
This compound has evolved from being primarily a clinical marker for a rare metabolic disorder to a molecule of interest for synthetic chemists and drug development professionals. Its role as an intermediate in isoleucine metabolism provides a window into the complexities of branched-chain amino acid catabolism and its dysregulation in disease. Furthermore, its chiral nature makes it a valuable tool in the stereoselective synthesis of complex organic molecules with therapeutic potential. The detailed experimental protocols provided in this guide for its synthesis and analysis are intended to facilitate further research into the multifaceted roles of this intriguing hydroxy fatty acid. As our understanding of metabolic pathways and their interplay with disease continues to grow, the significance of metabolites like this compound is likely to expand, opening new avenues for diagnostics and therapeutic intervention.
References
- 1. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 2. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. brainkart.com [brainkart.com]
- 12. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. jeol.com [jeol.com]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 3-Hydroxy-2-methylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid or nilic acid, is a substituted short-chain fatty acid.[1][2] Structurally, it is a derivative of butyric acid featuring a methyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).[3][4] This compound is of significant interest in the scientific community due to its stereochemical complexity and its role as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals.[5] Furthermore, it is a naturally occurring metabolite in the isoleucine catabolism pathway, and its detection can be significant for diagnosing certain metabolic disorders.[3][6]
Chemical Structure and Stereoisomerism
The molecular formula of this compound is C₅H₁₀O₃, and it has a molecular weight of 118.13 g/mol .[1][3][5] Its structure contains two stereogenic centers at carbons C2 and C3. The presence of these two chiral centers means that the molecule can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This stereoisomerism is critical as the biological activity and chemical reactivity of each isomer can vary significantly.
Figure 1: Chemical structures and relationships of the four stereoisomers of this compound.
Physicochemical and Computed Properties
The properties of this compound are summarized below. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | This compound | [3] |
| CAS Number | 473-86-9 (for the racemate) | [2][3] |
| Molecular Formula | C₅H₁₀O₃ | [1][3][5] |
| Molecular Weight | 118.13 g/mol | [1][3][5] |
| Physical Properties | ||
| Physical Description | Solid / Pale orange oil | [3][4] |
| Boiling Point | 242.8 °C at 760 mmHg | [4] |
| Density | 1.136 g/cm³ | [4] |
| Flash Point | 114.9 °C | [4] |
| Computed Properties | ||
| XLogP3 | 0.08790 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 57.5 Ų | [3][4] |
Biological Significance and Metabolic Pathway
This compound is a known human metabolite derived from the catabolism of the branched-chain amino acid isoleucine.[6] Elevated urinary levels of this acid are indicative of beta-ketothiolase deficiency, an inborn error of metabolism affecting isoleucine and ketone body processing.[6] Its presence and stereoisomeric ratio can thus serve as important biomarkers for this condition.[6]
Figure 2: Simplified pathway of isoleucine catabolism showing the formation of this compound.
Experimental Protocols
Synthesis: Asymmetric Catalysis for (2S,3S)-3-Hydroxy-2-methylbutanoate
This protocol describes a method for producing the (2S,3S) stereoisomer with high enantiomeric excess through the asymmetric hydrogenation of an α-keto ester, followed by hydrolysis.[5]
Materials:
-
Methyl 2-methyl-3-oxobutanoate
-
Ru-BINAP complex (chiral ruthenium catalyst)
-
Hydrogen gas (H₂)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
Standard glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave)
Procedure:
-
Reduction: In a high-pressure reactor under an inert atmosphere, dissolve methyl 2-methyl-3-oxobutanoate in anhydrous THF.
-
Add the chiral Ru-BINAP catalyst.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or GC). This step yields methyl (2S,3S)-3-hydroxy-2-methylbutanoate with >90% enantiomeric excess.[5]
-
Hydrolysis: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting ester in a mixture of methanol and water.
-
Cool the solution in an ice bath and add lithium hydroxide.
-
Stir the mixture at a temperature below 25°C, maintaining the pH below 10 to mitigate epimerization.[5]
-
Upon completion, neutralize the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.
-
Purification: Purify the final product, (2S,3S)-3-hydroxy-2-methylbutanoic acid, by chromatography or crystallization to achieve a purity of 85-90%.[5]
Figure 3: Workflow for the asymmetric synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid.
Analytical Methodology: Stereochemical Confirmation via ¹H-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical integrity of the synthesized product.
Protocol:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer.
-
Analyze the resulting spectrum for characteristic peaks. For the (2S,3S)-isomer, the following resonances are indicative of the correct stereochemistry:[5]
-
Compare the obtained spectrum with literature data or reference spectra to confirm the identity and stereopurity of the compound.
Conclusion
This compound is a multifaceted molecule with significant implications in synthetic chemistry and clinical diagnostics. Its structure, defined by two chiral centers, gives rise to four distinct stereoisomers, each a valuable entity for research. Understanding its physicochemical properties, biological roles, and the experimental protocols for its synthesis and analysis is fundamental for professionals in drug discovery and metabolic research. The methodologies outlined in this guide provide a robust framework for the investigation and utilization of this important chiral compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylbutanoic acid (CAS 473-86-9), also known as nilic acid, is a hydroxy fatty acid that plays a significant role in mammalian metabolism. As a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine, its presence and concentration in biological fluids are of considerable interest in the study of metabolic disorders.[1] Elevated levels of this compound are a notable biomarker for beta-ketothiolase deficiency, an inherited metabolic disorder.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. It includes detailed experimental protocols for its synthesis and analytical determination, as well as a review of its biological role and metabolic context. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development, metabolomics, and the study of metabolic diseases.
Chemical and Physical Properties
This compound is a chiral molecule with two stereocenters, leading to four possible stereoisomers.[2] The general CAS number 473-86-9 typically refers to a mixture of these isomers. The individual stereoisomers have unique CAS numbers and stereochemical descriptors (e.g., (2S,3S), (2R,3R), (2S,3R), and (2R,3S)).[2][3]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₃ | [4] |
| Molecular Weight | 118.13 g/mol | [4] |
| Appearance | Colorless to yellow liquid/solid | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | CC(C(C)O)C(=O)O | [5] |
| InChI Key | VEXDRERIMPLZLU-UHFFFAOYSA-N | [5] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR and ¹³C NMR data for stereoisomers of this compound are available in the Human Metabolome Database (HMDB).[6] The expected proton signals would include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the carboxylic acid proton. The carbon spectrum would show signals for the two methyl carbons, two methine carbons (one bearing a hydroxyl group), and a carbonyl carbon.
1.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound and its stereoisomers exhibits a molecular ion peak ([M]⁺) at m/z 118.[5][7] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (m/z 101), the loss of a carboxyl group (m/z 73), and cleavage of the carbon-carbon bonds. The fragmentation pattern can provide structural information and is crucial for identification and quantification in complex biological matrices.[7]
Biological Role and Metabolism
This compound is a key intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic process primarily occurs in the mitochondria.[1]
Isoleucine Catabolism Pathway
The breakdown of isoleucine involves a series of enzymatic reactions. A defect in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) leads to the accumulation of upstream metabolites, including 2-methylacetoacetyl-CoA, which is then converted to this compound and excreted in the urine.[1] This makes the detection and quantification of this compound a critical diagnostic marker for beta-ketothiolase deficiency.
Association with Signaling Pathways
While direct modulation of major signaling pathways like mTOR or insulin (B600854) signaling by this compound has not been extensively documented, the broader context of branched-chain amino acid metabolism suggests potential indirect effects. BCAAs and their metabolites are known to influence mTORC1 signaling, which is a central regulator of cell growth and metabolism.[8][9] Furthermore, altered BCAA metabolism is strongly associated with insulin resistance.[8] It is plausible that accumulation of metabolites like this compound in pathological states could contribute to dysregulation of these pathways. However, further research is needed to elucidate any direct signaling role of this specific molecule.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound typically involves asymmetric synthesis or resolution of a racemic mixture.
3.1.1. Asymmetric Synthesis via Chiral Auxiliary
This method allows for the synthesis of a specific enantiomer.[2]
-
Materials:
-
(S)-4-benzyl-3-propionyl-2-oxazolidinone (or the (R)-enantiomer for the other product)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Enolate Formation: Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes.
-
Aldol Reaction: Add freshly distilled acetaldehyde (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Auxiliary Cleavage: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq). Stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude this compound can be purified by flash column chromatography.
-
Analytical Methods
Accurate quantification of this compound, particularly its enantiomers, is crucial in clinical and research settings. HPLC and GC-MS are commonly employed techniques.
3.2.1. Chiral HPLC Separation of Enantiomers
This method allows for the direct separation and quantification of the different stereoisomers.[10][11]
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.
-
Racemic standard of this compound.
-
Sample dissolved in the mobile phase.
-
-
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known volume (e.g., 10 µL) of the standard or sample solution.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Quantification: Identify and quantify the enantiomers based on their retention times and peak areas compared to the standard. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
-
3.2.2. GC-MS Analysis (with Derivatization)
Gas chromatography requires volatile and thermally stable analytes. Therefore, a derivatization step is necessary for the analysis of this compound.
-
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate, Pyridine (B92270).
-
Internal standard (e.g., a stable isotope-labeled analog).
-
-
Procedure:
-
Sample Preparation: Extract the organic acids from the biological matrix (e.g., urine) using liquid-liquid extraction with a solvent like ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dried residue, add a mixture of pyridine and the BSTFA/TMCS reagent. Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a final temperature of 280 °C at a rate of 10 °C/min.
-
Mass Spectrometer: Operate in full scan mode to identify the derivatized compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis: The TMS-derivatized this compound will have a characteristic mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Conclusion
This compound is a metabolite of significant interest due to its role in isoleucine catabolism and its utility as a biomarker for beta-ketothiolase deficiency. This technical guide has provided a detailed overview of its chemical and physical properties, biological context, and methods for its synthesis and analysis. The provided experimental protocols offer a starting point for researchers working with this compound. While its direct role in cellular signaling remains an area for further investigation, its established connection to metabolic pathways underscores its importance in the study of human health and disease.
References
- 1. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- 2. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 3. (2S,3S)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 11966260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 7. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chiral hplc method: Topics by Science.gov [science.gov]
An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid and Its Synonyms
This guide provides a comprehensive overview of 3-Hydroxy-2-methylbutanoic acid, a significant metabolite in various biological systems. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, chemical properties, metabolic context, and analytical methodologies.
Nomenclature and Chemical Identity
This compound is a hydroxy monocarboxylic acid. It is structurally derived from butyric acid with methyl and hydroxy group substitutions at the second and third carbon positions, respectively.[1][2] This compound and its stereoisomers are known by several synonyms across scientific literature and chemical databases.
For clarity and comparative ease, the various synonyms and key chemical identifiers for this compound are summarized in the table below. This includes data for the general compound as well as its specific stereoisomers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Methyl-3-hydroxybutyric acid, 3-Hydroxy-2-methylbutyric acid, Nilic acid, α-Methyl-β-hydroxybutyrate, Butanoic acid, 3-hydroxy-2-methyl-[1][2][3][4][5] |
| CAS Number | 473-86-9[1][3][4][6] |
| Molecular Formula | C5H10O3[1][3] |
| Molecular Weight | 118.13 g/mol [1][3] |
| Stereoisomer (2S,3R) | (2S,3R)-3-hydroxy-2-methylbutanoic acid, (2S,3R)-nilic acid[7] |
| CAS for (2S,3R) | 71526-30-2[7] |
| Stereoisomer (2R,3R) | (2R,3R)-3-hydroxy-2-methylbutanoic acid[8] |
| CAS for (2R,3R) | 84567-98-6[8] |
Metabolic Significance: Isoleucine Catabolism
This compound is a urinary metabolite involved in the catabolism of the branched-chain amino acid, isoleucine.[9] Its presence and concentration can be indicative of specific metabolic states, and it is excreted in abnormally high amounts in beta-ketothiolase deficiency.[9] The pathway illustrates the conversion of isoleucine to key intermediates, ultimately leading to the formation of propionyl-CoA and acetyl-CoA.
References
- 1. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. 3-hydroxy-2-methyl-Butanoic acid | 473-86-9 [chemicalbook.com]
- 7. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
The Natural Occurrence of 2-Methyl-3-hydroxybutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-hydroxybutyric acid (2M3HBA), also known as 3-hydroxy-2-methylbutanoic acid, is a short-chain hydroxy fatty acid that plays a role in intermediary metabolism. Primarily recognized as a catabolite of the branched-chain amino acid isoleucine, its presence and concentration in biological systems can be indicative of metabolic status and certain inborn errors of metabolism.[1][2] This technical guide provides an in-depth overview of the natural occurrence of 2M3HBA, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its primary metabolic pathway.
Natural Occurrence and Quantitative Data
2-Methyl-3-hydroxybutyric acid is a naturally occurring metabolite found across different biological kingdoms, from microorganisms to humans. Its concentration can vary significantly depending on the biological matrix and the metabolic state of the organism.
Occurrence in Humans
In humans, 2M3HBA is a normal product of isoleucine catabolism.[2] It is typically excreted in the urine, and its levels are a diagnostic marker for certain metabolic disorders. Elevated levels are particularly associated with β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which are inborn errors of isoleucine metabolism.[2][3]
| Biological Matrix | Organism | Concentration | Notes | Reference |
| Urine | Homo sapiens (Adult) | 4.0 (1.3-6.2) µmol/mmol creatinine | Normal physiological range. | |
| Urine | Homo sapiens | 0 - 4 mmol/mol creatinine | Optimal range. | [2] |
Occurrence in Microorganisms
Certain bacteria are known to produce and metabolize 2M3HBA. Some species can incorporate it into biopolymers, while others produce it as a metabolic byproduct.
| Organism | Context | Concentration / Abundance | Notes | Reference |
| Alcaligenes eutrophus | Polyester (PHA) constituent | 1-2 mol% | Incorporated into polyhydroxyalkanoates when grown on tiglic acid. | [4] |
| Burkholderia cepacia | Polyester (PHA) constituent | 1-2 mol% | Incorporated into polyhydroxyalkanoates when grown on tiglic acid. | [4] |
| Lactobacillus paracasei BD5115 | Metabolite in culture | Significantly enriched | Produced as a metabolite that promotes intestinal epithelial cell proliferation. | [5] |
Occurrence in Animals and Plants
Metabolic Pathway: Isoleucine Catabolism
The primary route for the biosynthesis of 2-Methyl-3-hydroxybutyric acid in animals is the degradation pathway of the essential amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Caption: The catabolic pathway of L-isoleucine leading to the formation of 2-Methyl-3-hydroxybutyric acid.
Experimental Protocols
Accurate quantification of 2-Methyl-3-hydroxybutyric acid in biological matrices is crucial for research and clinical applications. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. Below are detailed, adaptable protocols for each method.
Protocol 1: Quantification of 2M3HBA in Urine by GC-MS
This protocol is adapted from methods for analyzing short-chain organic acids in urine and requires a derivatization step to increase the volatility of 2M3HBA.
1. Sample Preparation and Extraction:
-
To 1 mL of urine in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 2M3HBA or a structural analog like 3-hydroxyisovaleric acid-d3).
-
Acidify the sample by adding 100 µL of 6M HCl.
-
Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Tightly cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of 2M3HBA and the internal standard.
Protocol 2: Quantification of 2M3HBA in Plasma/Serum by LC-MS/MS
This protocol is adapted from methods for analyzing polar metabolites in plasma and generally does not require derivatization, offering higher throughput.
1. Sample Preparation (Protein Precipitation):
-
In a microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 10 µL of an internal standard solution (e.g., stable isotope-labeled 2M3HBA).
-
Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to retain and separate the polar analyte. For example: 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-9 min (2% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 2M3HBA and its internal standard.
Caption: General experimental workflows for the analysis of 2-Methyl-3-hydroxybutyric acid.
Conclusion
2-Methyl-3-hydroxybutyric acid is a key metabolite in the isoleucine degradation pathway, with established normal concentration ranges in human urine. Its presence in microorganisms, particularly as a component of biopolyesters, highlights its broader biological significance. The analytical protocols provided herein offer robust and sensitive methods for the quantification of 2M3HBA, which is essential for further research into its physiological roles and its application as a biomarker in metabolic diseases. Further investigation into its occurrence and function in a wider range of organisms, especially in plants, is warranted.
References
- 1. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation by Upregulating the MYC Signaling Pathway [frontiersin.org]
Biological role of 3-Hydroxy-2-methylbutanoic acid
An In-depth Technical Guide on the Biological Role of 3-Hydroxy-2-methylbutanoic Acid
Introduction
This compound (HMBA), also known as 2-Methyl-3-hydroxybutyric acid, is a hydroxy fatty acid and a normal urinary metabolite.[1][2][3] Its chemical formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[4][5] The molecule contains two stereogenic centers, leading to several stereoisomers, including (2S,3S), (2R,3R), (2S,3R), and (2R,3S) forms.[4][6] HMBA is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[1][2] Its presence and concentration in biological fluids are of interest in metabolic research and can serve as a biomarker for certain inborn errors of metabolism.[2][7]
Biosynthesis and Metabolism
The primary biosynthetic pathway for this compound in humans is the catabolism of the essential amino acid L-isoleucine.[1][8] This metabolic process involves a series of enzymatic reactions occurring within the mitochondria. Differences in the enantiomeric ratio of HMBA found in biological samples may stem from the enantioselectivity of the various enzyme systems involved in these pathways.[1][8]
The metabolic pathway is as follows:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.
-
Dehydrogenation: 2-methylbutyryl-CoA is converted to tiglyl-CoA.
-
Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA.[9]
-
Thiolysis: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into propionyl-CoA and acetyl-CoA.
A defect in the β-ketothiolase enzyme leads to the accumulation of intermediates, which results in the abnormal excretion of HMBA.[1][2]
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid (HMDB0000410) [hmdb.ca]
- 2. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. scbt.com [scbt.com]
- 4. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 3-Hydroxy-2-methylbutanoic Acid Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This metabolite is normally present in low levels in human urine. However, its accumulation is a key diagnostic marker for certain inborn errors of metabolism, making the elucidation of its metabolic pathway of significant interest for researchers, clinicians, and professionals in drug development. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, relevant quantitative data, detailed experimental protocols, and visualizations of the involved pathways.
The Core Metabolic Pathway: Isoleucine Catabolism
This compound is not synthesized de novo but arises as a product of the breakdown of L-isoleucine. The catabolic pathway of isoleucine is a multi-step process occurring within the mitochondria of various tissues, primarily the liver and muscle. Isoleucine is both a glucogenic and a ketogenic amino acid, as its degradation yields both acetyl-CoA and propionyl-CoA.[1] The formation and subsequent metabolism of the CoA-ester of this compound, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, is a critical juncture in this pathway.
The key enzymatic steps leading to and from 3-hydroxy-2-methylbutanoyl-CoA are as follows:
-
Transamination: L-Isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by isovaleryl-CoA dehydrogenase.
-
Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.
-
Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is then oxidized by the NAD+-dependent enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , encoded by the HADH2 gene, to 2-methylacetoacetyl-CoA.[2][3]
-
Thiolysis: Finally, beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA, which can then enter the Krebs cycle or be used in fatty acid synthesis.[4]
The free acid, this compound, is formed when its CoA-ester is hydrolyzed, and it is subsequently excreted in the urine.
Metabolic Disorders Associated with Pathway Disruption
Deficiencies in the enzymes responsible for the metabolism of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA lead to the accumulation of this compound and other pathway intermediates, resulting in severe metabolic disturbances.
-
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: This rare, X-linked recessive disorder is caused by mutations in the HADH2 gene.[2] The deficiency of MHBD leads to the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in bodily fluids.[2][5] Clinical presentation often includes neurological symptoms.[5]
-
Beta-Ketothiolase Deficiency: This autosomal recessive disorder results from mutations in the ACAT1 gene, leading to a deficiency in the beta-ketothiolase enzyme.[4] This deficiency impairs the final step in isoleucine catabolism, causing the accumulation of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine, particularly during periods of metabolic stress.[4][6]
Quantitative Data
The quantification of this compound and the activity of related enzymes are crucial for the diagnosis and monitoring of associated metabolic disorders.
| Parameter | Analyte/Enzyme | Specimen | Condition | Value | Reference |
| Metabolite Concentration | 2-Methyl-3-hydroxybutyric acid | Urine | Healthy Pediatric Population | 0 - 4 mmol/mol creatinine | [7] |
| 2-Methyl-3-hydroxybutyric acid | Urine | Beta-ketothiolase deficiency | 441 µmol/mmol creatinine | ||
| 2-Methyl-3-hydroxybutyric acid | Urine | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency | Significantly increased | [5] | |
| Enzyme Kinetics | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2) | - | - | Specific Km and Vmax values are not readily available in the literature. | - |
| Beta-ketothiolase | - | - | Specific Km and Vmax values are substrate-dependent and vary. | - |
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of urinary organic acids, including this compound.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To a 1 mL urine sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine).
-
pH Adjustment: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (B1210297). Vortex the mixture vigorously and centrifuge to separate the layers. The organic acids will partition into the ethyl acetate layer. Repeat the extraction process to ensure complete recovery.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
2. Derivatization:
-
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically employed to achieve optimal separation.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard. Quantify the analyte by comparing its peak area to that of the internal standard.
Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity
This protocol is adapted from methods used for short-chain 3-hydroxyacyl-CoA dehydrogenases and can be optimized for MHBD.[2] The assay measures the reverse reaction, monitoring the oxidation of NADH to NAD+.
1. Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer.
-
Substrate: 2-methylacetoacetyl-CoA.
-
Enzyme Sample: Cell or tissue homogenate, or purified enzyme preparation.
2. Procedure:
-
In a quartz cuvette, combine the assay buffer, NADH solution, and the enzyme sample.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
Visualizations
Isoleucine Catabolic Pathway
Caption: The catabolic pathway of isoleucine leading to the formation and degradation of 3-hydroxy-2-methylbutanoyl-CoA.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the quantification of urinary organic acids using GC-MS.
Signaling Pathway Context: Branched-Chain Amino Acids and mTOR
While the direct signaling role of this compound is not yet well-defined, the catabolism of branched-chain amino acids, including isoleucine, is known to influence the mTOR (mechanistic target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine (B10760876), in particular, is a potent activator of mTORC1. Isoleucine can also independently regulate mTOR signaling.[8] Dysregulation of branched-chain amino acid metabolism has been linked to insulin (B600854) resistance, and it is hypothesized that the accumulation of catabolic intermediates may play a role in this process. Further research is needed to elucidate the specific signaling effects of this compound and its CoA ester.
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]
- 5. iomcworld.org [iomcworld.org]
- 6. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 7. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylbutanoic acid, a molecule with two chiral centers, exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the hydroxyl and methyl groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, separation, and characterization. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for stereoselective synthesis and diastereomeric resolution are provided. Furthermore, this guide explores the known and potential differential biological activities of each isomer, offering insights for their application in pharmaceutical research and development.
Introduction
This compound is a chiral carboxylic acid that plays a role in various biological processes and serves as a versatile building block in organic synthesis. The presence of two stereogenic centers at the C2 and C3 positions gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers). It is well-established in pharmacology and biochemistry that different stereoisomers of a chiral molecule can exhibit significantly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs) and for studying their specific biological functions.
Physicochemical Properties of Stereoisomers
The distinct three-dimensional structures of the four stereoisomers of this compound result in variations in their physical properties. While enantiomeric pairs share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light (optical rotation). Diastereomers, on the other hand, have different physical properties, which can be exploited for their separation.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2S,3S) | (2R,3R) | (2S,3R) | (2R,3S) |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight ( g/mol ) | 118.13[1][2] | 118.13[3] | 118.13[2] | 118.13 |
| Appearance | Solid[2] | Solid[4] | - | - |
| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |
| Boiling Point (°C at 760 mmHg) | Not Available | Not Available | 242.8 | Not Available |
| Specific Rotation ([α]D) | Not Available | Not Available | Not Available | Not Available |
| pKa (predicted) | Not Available | Not Available | 4.51 | Not Available |
| Vapor Pressure (mmHg at 25°C) | Not Available | Not Available | 0.00567 | Not Available |
| Density (g/cm³) | Not Available | Not Available | 1.136 | Not Available |
| Refractive Index | Not Available | Not Available | 1.455 | Not Available |
| Flash Point (°C) | Not Available | Not Available | 114.9 | Not Available |
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to create a single stereoisomer directly, or the resolution of a racemic or diastereomeric mixture.
Stereoselective Synthesis
The erythro isomers, (2R,3S) and (2S,3R), can be synthesized with high diastereoselectivity using chiral auxiliaries such as oxazolidinones. The choice of the chiral auxiliary dictates the stereochemical outcome of the reaction. For instance, using an (S)-4-benzyl-3-oxazolidinone auxiliary can lead to the (2S,3R)-isomer, while the corresponding (R)-auxiliary can yield the (2R,3S)-isomer with high efficiency.[1]
Experimental Protocol: Synthesis of (2R,3S)-3-Hydroxy-2-methylbutanoic Acid using a Chiral Auxiliary (General Procedure)
-
Acylation of Chiral Auxiliary: React the chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to form the N-acyloxazolidinone.
-
Aldol (B89426) Condensation: Deprotonate the α-carbon of the propionyl group using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). React the resulting enolate with acetaldehyde. The stereochemistry of the chiral auxiliary directs the facial selectivity of the enolate, leading to a diastereoselective aldol addition.
-
Hydrolysis and Removal of Auxiliary: Hydrolyze the resulting aldol adduct, typically using lithium hydroxide, to cleave the chiral auxiliary and yield the desired (2R,3S)-3-hydroxy-2-methylbutanoic acid. The chiral auxiliary can be recovered and reused.
Resolution of Stereoisomers
A highly efficient method for obtaining the (2S,3S)-isomer is through crystallization-induced dynamic resolution (CIDR). This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by selective crystallization of the less soluble salt.
Experimental Protocol: Resolution of a Racemic Mixture of this compound using (1R,2S)-Ephedrine
-
Salt Formation: Dissolve a racemic mixture of this compound in ethanol. Add an equimolar amount of (1R,2S)-ephedrine to the solution to form a mixture of diastereomeric salts.
-
Crystallization: The diastereomeric salt of (2S,3S)-3-hydroxy-2-methylbutanoic acid with (1R,2S)-ephedrine is typically less soluble and will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Recrystallization: To enhance the diastereomeric purity, perform several recrystallizations of the obtained solid from a suitable solvent like ethanol. This process can yield the (2S,3S)-salt with very high enantiomeric excess (>99.5%).[1]
-
Liberation of the Free Acid: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the (2S,3S)-3-hydroxy-2-methylbutanoic acid. The ephedrine (B3423809) hydrochloride can be removed by extraction.
Visualization of Stereochemical Relationships and Workflows
Stereoisomer Relationships
The four stereoisomers of this compound are related as enantiomers and diastereomers.
References
- 1. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 2. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 4. (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2R,3R)-3-hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-3-hydroxy-2-methylbutanoic acid is a stereoisomer of 3-hydroxy-2-methylbutanoic acid, a metabolite involved in the catabolism of the essential amino acid isoleucine. As a chiral molecule, its specific stereochemistry is of significant interest in metabolic studies, drug discovery, and diagnostics. This technical guide provides a comprehensive overview of the known characteristics of (2R,3R)-3-hydroxy-2-methylbutanoic acid, including its physicochemical properties, biological role, and relevant experimental protocols.
Physicochemical Properties
The physicochemical properties of (2R,3R)-3-hydroxy-2-methylbutanoic acid are crucial for its handling, analysis, and formulation. While experimental data for this specific stereoisomer are limited, the following table summarizes available information and predicted values for related isomers.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 118.13 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3R)-3-hydroxy-2-methylbutanoic acid | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 64-67 °C (for (2R)-2-hydroxy-3-methylbutanoic acid) | --INVALID-LINK-- |
| Boiling Point | 242.8 °C (Predicted for (2S,3R) isomer) | --INVALID-LINK-- |
| pKa (acidic) | 4.51 (Predicted) | --INVALID-LINK-- |
| Solubility in Water | Practically insoluble | --INVALID-LINK-- |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (1000 MHz, D₂O): Predicted chemical shifts are available in the Human Metabolome Database (HMDB) for the (2S,3R) isomer, which can serve as a reference.
-
¹³C NMR (25 MHz, H₂O): A predicted ¹³C NMR spectrum is available from the Natural Products Magnetic Resonance Database (NP-MRD).
Mass Spectrometry (MS)
-
LC-MS/MS: Experimental LC-MS/MS data for the (2S,3R) isomer shows characteristic fragmentation patterns that can be useful for identification.[1]
Biological Role and Signaling Pathways
(2R,3R)-3-hydroxy-2-methylbutanoic acid is a normal urinary metabolite involved in the catabolism of isoleucine.[2] Its accumulation in biological fluids can be indicative of certain metabolic disorders.
Isoleucine Catabolism Pathway
The breakdown of the branched-chain amino acid isoleucine involves a series of enzymatic reactions. (2R,3R)-3-hydroxy-2-methylbutanoic acid is an intermediate in this pathway. A simplified diagram of the isoleucine catabolic pathway is presented below.
Caption: Simplified pathway of isoleucine catabolism.
Signaling in Short-Chain Hydroxy Fatty Acids
As a short-chain hydroxy fatty acid, (2R,3R)-3-hydroxy-2-methylbutanoic acid may participate in cellular signaling. Short-chain fatty acids (SCFAs) are known to act as signaling molecules through G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing inflammation, glucose metabolism, and lipid metabolism.[3][4][5][6][7] Further research is needed to elucidate the specific signaling roles of this particular stereoisomer.
Experimental Protocols
Stereoselective Synthesis
Caption: General workflow for asymmetric synthesis.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. A general protocol for the chiral separation of this compound isomers is outlined below.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase: n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA)
-
Sample dissolved in mobile phase
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 (v/v) n-Hexane:IPA + 0.1% TFA) at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved sample onto the column.
-
Elution: Elute the isomers isocratically with the mobile phase.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the fractions corresponding to the desired (2R,3R) stereoisomer.
Caption: Workflow for chiral HPLC purification.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive analytical technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of hydroxy acids, derivatization is required prior to analysis.
Derivatization Protocol (Silylation):
-
Drying: Evaporate the sample containing the analyte to dryness under a stream of nitrogen.
-
Reconstitution: Add an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to the dried sample.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.
-
Reaction: Heat the mixture in a sealed vial (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS system.
References
- 1. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]
- 5. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Nilic Acid (3-Hydroxy-2-methylbutanoic Acid)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilic acid, chemically known as 3-hydroxy-2-methylbutanoic acid, is a small chiral organic acid. It is primarily recognized as a normal, low-level urinary metabolite originating from the catabolism of the branched-chain amino acid (BCAA), isoleucine. While not a therapeutic agent, its clinical significance lies in its role as a biomarker for certain inborn errors of metabolism, most notably beta-ketothiolase deficiency. Elevated levels of nilic acid in urine can be indicative of disruptions in the isoleucine degradation pathway. This guide provides a comprehensive overview of the chemical properties, biological significance, metabolic context, and analytical methodologies for nilic acid.
Chemical and Physical Properties
Nilic acid, also referred to as 3-hydroxy-2-methylbutyric acid, possesses two stereocenters, leading to four possible stereoisomers. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | Nilic acid, 3-hydroxy-2-methylbutyric acid | [1] |
| CAS Number | 473-86-9 | [1] |
| Appearance | Solid | |
| Solubility | Water-soluble |
Biological Significance and Metabolism
Nilic acid is an intermediate in the mitochondrial catabolic pathway of L-isoleucine. This pathway is crucial for energy production and the provision of precursors for other biosynthetic routes. A disruption in this pathway, often due to a genetic defect in one of the enzymes, leads to the accumulation of upstream metabolites, including nilic acid, which are then excreted in the urine.
Isoleucine Catabolism Pathway
The degradation of isoleucine involves a series of enzymatic reactions. Nilic acid (as 2-methyl-3-hydroxybutyryl-CoA) is formed after the initial transamination and oxidative decarboxylation of isoleucine. A deficiency in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase), which catalyzes a subsequent step, is a primary cause of elevated nilic acid levels.[2][3][4]
Clinical Relevance
Elevated urinary excretion of nilic acid is a key diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[3][5][6] Patients with this condition typically present with intermittent ketoacidotic episodes.[5][6] The analysis of urinary organic acids, including nilic acid, is therefore a critical tool in the diagnosis of this and other related organic acidurias.
Quantitative Data
The concentration of nilic acid in urine is a valuable indicator for diagnosing certain metabolic disorders. The following table summarizes typical concentrations in healthy individuals and the elevated levels observed in patients with beta-ketothiolase deficiency.
| Population/Condition | Analyte | Specimen | Concentration Range | Reference |
| Healthy Individuals (Pediatric) | 2-Methyl-3-hydroxybutyric acid | Urine | 0 - 4 mmol/mol creatinine | [2] |
| Beta-ketothiolase Deficiency | 2-Methyl-3-hydroxybutyric acid | Urine | Significantly elevated | [2][4][5] |
| Beta-ketothiolase Deficiency | Tiglylglycine | Urine | Elevated | [4] |
| Beta-ketothiolase Deficiency | 2-Methylacetoacetate | Urine | Elevated | [4] |
Experimental Protocols
The gold standard for the quantification of nilic acid in biological fluids is gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids.
Protocol: GC-MS Analysis of Nilic Acid in Urine
Objective: To extract, derivatize, and quantify nilic acid from a urine sample.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled analog)
-
6 M HCl
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 1-2 with 6 M HCl.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic extracts.
-
-
Drying and Evaporation:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions (typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the nilic acid-TMS derivative.
-
-
Chemical Synthesis Overview
The chemical synthesis of this compound is of interest for the production of analytical standards. A common approach involves the use of chiral pool synthesis or asymmetric synthesis to obtain specific stereoisomers.
One plausible synthetic route starts from readily available chiral precursors like L-threonine. The synthesis can proceed through the oxidation of the amino acid to a keto acid, followed by methylation.[7] Another strategy involves the enantioselective hydrogenation of an α-keto ester using a chiral catalyst, followed by hydrolysis to the free acid.[7]
Conclusion
Nilic acid (this compound) is a metabolically significant molecule whose quantification in urine provides a valuable diagnostic tool for certain inborn errors of metabolism, particularly beta-ketothiolase deficiency. Understanding its metabolic origin within the isoleucine catabolism pathway is key to interpreting its clinical relevance. The analytical methods, primarily GC-MS, are well-established for its reliable detection and quantification in a clinical research setting. While not a direct target for drug development, its role as a biomarker makes it an important compound for researchers and scientists in the field of metabolic diseases.
References
- 1. scbt.com [scbt.com]
- 2. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 4. orpha.net [orpha.net]
- 5. e-mjm.org [e-mjm.org]
- 6. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 7. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid, a chiral carboxylic acid with the molecular formula C₅H₁₀O₃, is a molecule of significant interest in the fields of organic synthesis, metabolomics, and drug discovery. Its presence as a metabolite in biological systems and its utility as a versatile chiral building block underscore the importance of a comprehensive understanding of its properties and stereoisomers. This technical guide provides a detailed overview of the synthesis, stereochemistry, analytical methods, and known biological context of this compound and its four stereoisomers. While direct quantitative data on the biological activity of individual stereoisomers is currently limited in publicly available literature, this document consolidates existing knowledge to serve as a foundational resource for further research and development.
Stereochemistry and Physicochemical Properties
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to a total of four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the hydroxyl and methyl groups defines the erythro and threo diastereomeric pairs. The distinct three-dimensional structures of these isomers can lead to significant differences in their biological activity and interactions with other chiral molecules.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2S,3S) | (2R,3R) | (2S,3R) | (2R,3S) | General (Mixture) |
| CAS Number | 84567-98-6[1][2] | 12313369[3] | 71526-30-2[4] | 62023-63-6[1] | 473-86-9[5] |
| Molecular Formula | C₅H₁₀O₃[1][2] | C₅H₁₀O₃[3] | C₅H₁₀O₃[4] | C₅H₁₀O₃[1] | C₅H₁₀O₃[5] |
| Molecular Weight | 118.13 g/mol [1][2] | 118.13 g/mol [3] | 118.13 g/mol [4] | 118.13 g/mol [1] | 118.13 g/mol [5] |
| IUPAC Name | (2S,3S)-3-hydroxy-2-methylbutanoic acid[2] | (2R,3R)-3-hydroxy-2-methylbutanoic acid[3] | (2S,3R)-3-hydroxy-2-methylbutanoic acid[4] | (2R,3S)-3-hydroxy-2-methylbutanoic acid | This compound |
| Synonyms | 2S,3S-Nilic Acid[1] | [S-(R,R)]-3-Hydroxy-2-methyl-butanoic acid | (2S,3R)-Nilic acid | - | Nilic acid[5] |
| Physical Description | Solid[1] | - | - | - | Solid |
Synthesis of Stereoisomers
The stereoselective synthesis of the four isomers of this compound is crucial for investigating their individual biological roles. Several strategies have been developed, primarily involving the use of chiral auxiliaries, enzymatic reactions, and stereoselective reduction.
General Synthetic Strategies
Caption: General strategies for the stereoselective synthesis of this compound isomers.
Detailed Experimental Protocols
Synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid via Crystallization-Induced Dynamic Resolution:
A common method for obtaining the (2S,3S)-isomer involves the resolution of a racemic mixture using a chiral resolving agent, such as (1R,2S)-ephedrine.
Materials:
-
Racemic this compound
-
(1R,2S)-ephedrine
-
Ethanol
Protocol:
-
A racemic mixture of this compound is treated with (1R,2S)-ephedrine in ethanol.
-
The diastereomeric salts are formed.
-
The (2S,3S) salt preferentially crystallizes from the solution.
-
The undesired enantiomer remains in the solution.
-
The crystallized salt is isolated by filtration.
-
Multiple recrystallizations (typically three) can be performed to achieve high enantiomeric excess (>99.5% ee).
-
The purified diastereomeric salt is then acidified to liberate the enantiomerically pure (2S,3S)-3-hydroxy-2-methylbutanoic acid.[1]
Synthesis of (2R,3S)- and (2S,3R)-isomers using Chiral Auxiliaries:
The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the stereocontrolled synthesis of specific diastereomers.
Materials:
-
(S)-4-benzyl-2-oxazolidinone or (R)-4-benzyl-2-oxazolidinone
-
Acylating agent (e.g., propionyl chloride)
-
Base (e.g., n-butyllithium)
-
Aldehyde (e.g., acetaldehyde)
-
Reagents for auxiliary cleavage (e.g., lithium hydroxide)
Protocol (General):
-
Acylate the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone for the (2S,3R)-isomer).
-
Generate the enolate of the N-acyloxazolidinone using a strong base.
-
React the enolate with an aldehyde in a diastereoselective aldol (B89426) reaction.
-
The stereochemistry of the newly formed chiral centers is directed by the chiral auxiliary.
-
Cleave the chiral auxiliary from the product to yield the desired stereoisomer of this compound. By substituting the (S)-auxiliary with the (R)-analog, the (2R,3S)-isomer can be synthesized with high efficiency.[1]
Analytical Methods for Stereoisomer Separation
The accurate quantification of individual stereoisomers is essential for both synthetic chemistry and biological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers and diastereomers can be achieved using chiral stationary phases (CSPs).
Caption: General workflow for the chiral HPLC analysis of this compound isomers.
Typical HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often used for normal-phase separations.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the non-volatile hydroxy acid needs to be derivatized to increase its volatility. Chiral separation can be achieved either by using a chiral GC column or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Protocol for Diastereomeric Derivatization GC-MS:
-
Extraction: The acid is extracted from the sample matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization: The extracted acid is derivatized with a chiral derivatizing agent, for example, by forming diastereomeric esters with a chiral alcohol. Subsequently, the hydroxyl group is also derivatized (e.g., silylation) to increase volatility.
-
GC-MS Analysis: The resulting diastereomers are separated on a standard achiral GC column (e.g., DB-5) and detected by mass spectrometry.
Biological Activity and Signaling Pathways
The biological role of this compound is primarily understood in the context of amino acid metabolism. It is a known urinary metabolite, and its levels can be elevated in certain inborn errors of metabolism.[6]
Metabolic Context
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine.[7] Its accumulation in urine is associated with disorders such as beta-ketothiolase deficiency.[6][7]
Caption: Simplified metabolic pathway showing the origin of this compound from isoleucine catabolism.
Potential Signaling Pathway Involvement
Direct experimental evidence for the involvement of individual this compound stereoisomers in specific signaling pathways is scarce. However, based on the activities of structurally related molecules, some potential areas of investigation can be proposed.
-
NF-κB Signaling: Short-chain fatty acids, such as butyrate, have been shown to exert anti-inflammatory effects, in part through the inhibition of the NF-κB signaling pathway. Given the structural similarity, it is plausible that stereoisomers of this compound could also modulate this pathway.
-
mTOR Signaling: The structural isomer β-hydroxy-β-methylbutyrate (HMB) is known to influence muscle protein synthesis, potentially through the mTOR signaling pathway. This suggests that the stereoisomers of this compound could also have effects on this central metabolic signaling hub.
Further research is required to elucidate the specific interactions of each stereoisomer with these and other signaling pathways.
Caption: A proposed workflow for investigating the biological activity and signaling pathway involvement of this compound stereoisomers.
Role in Drug Development
Currently, the primary role of this compound stereoisomers in drug development is as chiral building blocks for the synthesis of complex molecules.[1][8] Their defined stereochemistry is essential for achieving the desired pharmacological activity and reducing potential side effects of the final drug product. For instance, (S)-2-hydroxy-3-methylbutanoic acid is a precursor for the synthesis of (S)-valine derivatives, which are key components in drugs like the angiotensin II receptor blocker, Valsartan.[9]
The potential for the direct therapeutic application of these isomers, for example, as anti-inflammatory or metabolic modulators, remains an underexplored area that warrants further investigation.
Conclusion
This compound and its four stereoisomers represent a fascinating area of study with implications for synthetic chemistry, metabolomics, and potentially, therapeutic development. While robust methods for their stereoselective synthesis and analysis exist, a significant knowledge gap remains concerning their specific biological activities and interactions with cellular signaling pathways. This technical guide has summarized the current state of knowledge and provided a framework for future research. A deeper understanding of the distinct properties of each stereoisomer will be critical to unlocking their full potential in science and medicine.
References
- 1. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 2. (2S,3S)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 11966260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Methyl-3-hydroxybutyric acid (HMDB0000354) [hmdb.ca]
- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid (HMDB0000410) [hmdb.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Hydroxy Fatty Acids: An In-Depth Metabolic Perspective
An in-depth technical guide on the core aspects of hydroxy fatty acids in metabolism for researchers, scientists, and drug development professionals.
Introduction
Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. Once considered mere metabolic intermediates, a growing body of evidence has established their roles as critical signaling molecules and biomarkers in a range of physiological and pathological processes. Their structural diversity, arising from variations in chain length, degree of unsaturation, and the position and stereochemistry of the hydroxyl group, underpins their functional pleiotropy. This guide provides a comprehensive overview of the metabolism of HFAs, their quantification, and their roles in cellular signaling, with a focus on methodologies relevant to researchers and drug development professionals.
Metabolic Pathways of Hydroxy Fatty Acids
The endogenous concentrations of HFAs are tightly regulated through a network of metabolic pathways, primarily involving their formation through fatty acid hydroxylation and their degradation via oxidation.
Formation of Hydroxy Fatty Acids
The primary route for the formation of HFAs is through the hydroxylation of non-hydroxylated fatty acids. This process can occur at different positions along the acyl chain, leading to the generation of α-hydroxy, β-hydroxy, and ω-hydroxy fatty acids.
-
α-Hydroxylation: This process is catalyzed by the enzyme fatty acid α-hydroxylase (FAAH), encoded by the FA2H gene. It introduces a hydroxyl group at the C-2 position of the fatty acid. α-hydroxylation is a crucial step in the synthesis of myelin galactosylceramides and has been implicated in neurological disorders.
-
β-Hydroxylation: β-hydroxy fatty acids are primarily intermediates in the β-oxidation of fatty acids. For instance, 3-hydroxybutyrate (B1226725) is a ketone body derived from the metabolism of fatty acids in the liver.
-
ω-Hydroxylation: This reaction is catalyzed by cytochrome P450 enzymes of the CYP4 family (e.g., CYP4A11, CYP4F2). It introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid. This is the initial step in the ω-oxidation pathway.
Degradation of Hydroxy Fatty Acids
HFAs are catabolized through several oxidative pathways, with the specific route depending on the position of the hydroxyl group.
-
α-Oxidation: This pathway is primarily responsible for the degradation of 2-hydroxy long-chain fatty acids. The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) cleaves the C1-C2 bond of 2-hydroxy long-chain acyl-CoA, yielding a fatty aldehyde and formyl-CoA.
-
β-Oxidation: Straight-chain hydroxy fatty acids can be degraded via the β-oxidation pathway in mitochondria and peroxisomes. This involves a series of enzymatic reactions that sequentially shorten the acyl chain.
-
ω-Oxidation: Following ω-hydroxylation, the resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid by alcohol and aldehyde dehydrogenases. These dicarboxylic acids can then undergo β-oxidation from both ends.
Quantitative Data on Hydroxy Fatty Acids
The concentrations of HFAs in various biological matrices are crucial indicators of metabolic status and disease. Below are tables summarizing reported concentrations of key HFAs in human plasma and brain tissue.
Table 1: Concentrations of Selected Hydroxy Fatty Acids in Human Plasma
| Hydroxy Fatty Acid | Abbreviation | Concentration (µM) | Condition | Reference |
| 2-Hydroxystearic acid | 2-HSA | 1.5 ± 0.4 | Healthy | |
| 2-Hydroxyoleic acid | 2-OHOA | 1.2 ± 0.3 | Healthy | |
| 3-Hydroxybutyrate | 3-HB | 50 - 200 | Fasting | |
| 2-Hydroxypalmitic acid | 2-HPA | 0.8 ± 0.2 | Healthy |
Table 2: Concentrations of Selected Hydroxy Fatty Acids in Human Brain Tissue
| Hydroxy Fatty Acid | Abbreviation | Concentration (nmol/g) | Brain Region | Reference |
| 2-Hydroxystearic acid | 2-HSA | 10 - 20 | White Matter | |
| 2-Hydroxyoleic acid | 2-OHOA | 5 - 15 | White Matter | |
| 2-Hydroxylinoleic acid | 2-OHLA | 2 - 8 | White Matter |
Experimental Protocols
Accurate quantification and functional characterization of HFAs require robust experimental methodologies. The following sections detail key protocols.
Quantification of Hydroxy Fatty Acids by LC-MS/MS
This protocol outlines a typical workflow for the targeted quantification of HFAs in biological samples.
1. Sample Preparation and Lipid Extraction:
- Thaw frozen plasma or tissue homogenate on ice.
- Add an internal standard mixture containing deuterated HFA analogs.
- Extract lipids using a modified Bligh-Dyer or Folch method with a solvent system like chloroform:methanol (2:1, v/v).
- Vortex vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
2. Derivatization (Optional but Recommended for GC-MS):
- For GC-MS analysis, derivatize the hydroxyl and carboxyl groups to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
3. LC-MS/MS Analysis:
- Chromatography:
- Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:acetonitrile, 1:1, v/v).
- Inject the sample onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
- Mass Spectrometry:
- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions consist of the precursor ion ([M-H]⁻) and a specific product ion for each HFA.
dot
Caption: Workflow for HFA quantification by LC-MS/MS.
FAAH2 Enzyme Activity Assay
This protocol measures the activity of fatty acid 2-hydroxylase, a key enzyme in α-hydroxy fatty acid synthesis.
1. Preparation of Microsomes:
- Homogenize tissue samples (e.g., brain, liver) in a buffered sucrose (B13894) solution.
- Perform differential centrifugation to isolate the microsomal fraction, which is enriched in FAAH2.
- Resuspend the microsomal pellet in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- Microsomal protein (e.g., 50-100 µg).
- Fatty acid substrate (e.g., oleic acid, stearic acid).
- Cofactors: NADPH, FAD, and MgCl₂.
- Buffer (e.g., Tris-HCl, pH 7.4).
- Initiate the reaction by adding the substrate.
- Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a strong acid (e.g., HCl).
3. Product Extraction and Analysis:
- Extract the lipids from the reaction mixture as described in the LC-MS/MS protocol.
- Quantify the produced 2-hydroxy fatty acid using LC-MS/MS.
- Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
Signaling Pathways of Hydroxy Fatty Acids
HFAs exert their biological effects by modulating various signaling pathways, often through interactions with specific receptors.
G-Protein Coupled Receptor (GPCR) Activation
Several HFAs have been identified as ligands for orphan G-protein coupled receptors. A prominent example is the activation of GPR84 by medium-chain fatty acids, including certain hydroxy fatty acids.
-
2-Hydroxyoleic acid (2-OHOA): This synthetic HFA has been shown to modulate the activity of various signaling proteins, including the guanine (B1146940) nucleotide-binding protein alpha-q (Gαq).
dot
Caption: HFA-mediated GPCR signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
HFAs can also act as signaling molecules by binding to and modulating the activity of nuclear receptors, such as PPARs. PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism.
-
ω-Hydroxy fatty acids and dicarboxylic acids: These products of the ω-oxidation pathway can act as endogenous ligands for PPARα. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.
dot
Caption: PPARα activation by ω-hydroxy fatty acids.
Conclusion
Hydroxy fatty acids are a functionally significant class of lipids with diverse roles in metabolism and cellular signaling. Their concentrations are altered in various diseases, highlighting their potential as biomarkers and therapeutic targets. The methodologies detailed in this guide provide a framework for researchers and drug development professionals to investigate the roles of these multifaceted molecules further. A deeper understanding of HFA metabolism and signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of metabolic and inflammatory diseases.
Methodological & Application
Synthesis of 3-Hydroxy-2-methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid that serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules. Its stereoisomers are of particular interest in drug development, where specific stereochemistry is often crucial for therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for various synthetic routes to this compound, catering to the needs of researchers and professionals in organic synthesis and drug development.
Applications in Drug Development
The structural motif of this compound is incorporated into several classes of therapeutic agents. Its hydroxyl and carboxyl functionalities, combined with the chirality at two adjacent stereocenters, make it a valuable synthon for introducing stereochemical complexity in drug candidates. Notable applications include:
-
Antiviral Agents: As a component in the synthesis of protease inhibitors for HIV and other viral infections.
-
Anticancer Drugs: Utilized in the synthesis of complex natural products and their analogs with cytotoxic activity against various cancer cell lines.
-
Cardiovascular Medications: As a building block for drugs targeting cardiovascular diseases.
-
Metabolic Disorders: Its derivatives are investigated for their potential role in treating metabolic disorders.
Synthetic Strategies: A Comparative Overview
Several synthetic strategies have been developed to produce this compound, each with its own advantages and limitations. The choice of method often depends on the desired stereoisomer, scale of synthesis, and available resources. The following table summarizes the key quantitative data for some of the most common approaches.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Asymmetric Hydrogenation | Methyl 2-methyl-3-oxobutanoate | Ru-BINAP complex, H₂ | 85-95 | >98 | >99 | [1] |
| Asymmetric Aldol (B89426) Reaction | Propionyl-based chiral auxiliary | Aldehyde, Lewis acid (e.g., TiCl₄) | 70-90 | >95 | >98 | [2] |
| Chiral Pool Synthesis | L-Threonine | NaNO₂, H₂SO₄; Grignard reagent | 40-60 (overall) | Diastereomeric mixture | High (from starting material) | [3] |
| Biocatalytic Synthesis | Glucose or other simple carbon sources | Engineered Escherichia coli | Variable | High | High | [4] |
| Diastereomeric Salt Resolution | Racemic this compound | Chiral resolving agent (e.g., (1R,2S)-ephedrine) | <50 (per enantiomer) | N/A | >99 after recrystallization | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes to this compound.
Protocol 1: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate
This protocol describes the enantioselective reduction of a β-keto ester using a chiral ruthenium catalyst to yield the corresponding β-hydroxy ester, which is then hydrolyzed to the desired acid.
Workflow Diagram:
Caption: Asymmetric hydrogenation workflow.
Materials:
-
Methyl 2-methyl-3-oxobutanoate
-
[RuCl₂(R)-BINAP]₂ or [RuCl₂(S)-BINAP]₂
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (high pressure)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(benzene)]₂ (1.0 eq) and (R)-BINAP (2.2 eq) is added N,N-dimethylformamide (DMF). The mixture is heated at 100 °C for 10 minutes, then the solvent is removed under vacuum to yield the active catalyst complex.
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, dissolve methyl 2-methyl-3-oxobutanoate (100 eq) in anhydrous methanol.
-
Add the prepared Ru-BINAP catalyst (1 eq).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Isolation of the Ester:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude methyl 3-hydroxy-2-methylbutanoate.
-
-
Hydrolysis to the Acid:
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until all the ester is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Asymmetric Aldol Reaction using a Chiral Auxiliary
This method involves the use of a chiral auxiliary to control the stereochemistry of an aldol reaction between a propionate (B1217596) derivative and an aldehyde.
Logical Relationship Diagram:
Caption: Asymmetric aldol reaction steps.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Titanium(IV) chloride (TiCl₄)
-
Acetaldehyde
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the acylated auxiliary by column chromatography.
-
-
Asymmetric Aldol Reaction:
-
Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes.
-
Add acetaldehyde (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldol adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude aldol adduct in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add a pre-mixed solution of aqueous hydrogen peroxide (4 eq) and lithium hydroxide (2 eq).
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Quench the excess peroxide with sodium sulfite.
-
Remove the THF under reduced pressure and wash the aqueous layer with DCM to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the this compound by chromatography or recrystallization.
-
Protocol 3: Biocatalytic Synthesis using Engineered E. coli
This protocol outlines a general procedure for the production of this compound via fermentation using a metabolically engineered strain of E. coli. The specific gene knockouts and insertions will depend on the chosen metabolic pathway.
Signaling Pathway Diagram:
Caption: Biocatalytic synthesis pathway.
Materials:
-
Engineered E. coli strain (e.g., containing genes for a modified isoleucine catabolic pathway and an overexpressed stereoselective reductase).
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with glucose.
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fermenter/bioreactor.
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37 °C with shaking at 200 rpm overnight.
-
-
Seed Culture:
-
Inoculate 100 mL of M9 minimal medium (with glucose and antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37 °C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
-
Fermentation:
-
Transfer the seed culture to a sterilized fermenter containing M9 minimal medium.
-
Maintain the temperature at 30-37 °C, pH at 7.0 (controlled with NH₄OH or NaOH), and dissolved oxygen above 20%.
-
When the culture reaches an OD₆₀₀ of ~1.0, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue the fermentation for 48-72 hours. Samples can be taken periodically to monitor cell growth and product formation by HPLC.
-
-
Product Isolation:
-
Centrifuge the culture broth to separate the cells.
-
The supernatant contains the product. Acidify the supernatant to pH 2-3 with concentrated HCl.
-
Extract the product from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by column chromatography or other suitable methods.
Conclusion
The synthesis of this compound can be achieved through various methodologies, each with distinct advantages. Asymmetric hydrogenation and aldol reactions offer high stereoselectivity and yields, making them suitable for laboratory and industrial-scale synthesis of specific stereoisomers. Chiral pool synthesis provides a route from readily available natural products, while biocatalysis represents a green and sustainable approach. Diastereomeric salt resolution remains a classical and effective method for separating enantiomers. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including the desired stereoisomer, scale, cost, and environmental considerations.
References
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. DSpace [open.bu.edu]
- 5. york.ac.uk [york.ac.uk]
Asymmetric Synthesis of 3-Hydroxy-2-methylbutanoic Acid Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the four stereoisomers of 3-hydroxy-2-methylbutanoic acid. This chiral building block is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds, where precise stereochemical control is paramount for efficacy and safety. The following sections detail four key methodologies: Diastereoselective Aldol (B89426) Reaction using Evans Chiral Auxiliary, Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Crystallization-Induced Dynamic Resolution.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of these isomers is critical in determining their biological activity and their utility as synthons in complex molecule synthesis. The ability to selectively synthesize each stereoisomer in high purity is therefore of significant interest.
Method 1: Diastereoselective Aldol Reaction using Evans Chiral Auxiliary
The Evans aldol reaction is a powerful and widely used method for the stereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary, it is possible to achieve high levels of diastereoselectivity in the aldol reaction between an enolate and an aldehyde. The stereochemical outcome is dictated by the chiral auxiliary, allowing for the synthesis of specific stereoisomers.
Application Notes
This method is particularly effective for the synthesis of syn-aldol products. The choice of the chiral auxiliary, ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or its enantiomer), and the reaction conditions, particularly the choice of boron reagent and base, are critical for achieving high diastereoselectivity. The subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched this compound.
Experimental Protocol: Synthesis of (2S,3R)-3-Hydroxy-2-methylbutanoic Acid
Step 1: N-Propionylation of (4S)-4-isopropyl-2-oxazolidinone
-
To a solution of (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add triethylamine (B128534) (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add freshly distilled acetaldehyde (B116499) (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude aldol adduct in a 4:1 mixture of tetrahydrofuran (B95107) (THF) and water at 0 °C.
-
Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (B1210297) to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield (2S,3R)-3-hydroxy-2-methylbutanoic acid.
Quantitative Data
| Stereoisomer | Method | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| (2S,3R) | Evans Aldol | ~85 | >98 | >99 |
| (2R,3S) | Evans Aldol | ~85 | >98 | >99 |
Note: Yields and selectivities are typical and may vary based on specific reaction conditions and scale.
Method 2: Asymmetric Hydrogenation
Asymmetric hydrogenation of a suitable prochiral substrate, such as methyl 2-methyl-3-oxobutanoate, using a chiral catalyst provides a direct route to enantiomerically enriched this compound esters. The Ru-BINAP catalytic system is a well-established and highly effective choice for this transformation.
Application Notes
This method offers high enantioselectivity and is amenable to large-scale synthesis. The choice of the BINAP ligand enantiomer ((R)- or (S)-BINAP) determines the stereochemistry of the product. The reaction is typically carried out under hydrogen pressure and requires an autoclave or a high-pressure reactor. Subsequent hydrolysis of the ester yields the free acid.
Experimental Protocol: Synthesis of Methyl (3R)-3-Hydroxy-2-methylbutanoate
-
Prepare the Ru(II)-BINAP catalyst in situ by reacting [RuCl₂(cod)]n with the desired BINAP enantiomer in a suitable solvent like toluene (B28343) under an inert atmosphere.
-
In a high-pressure reactor, dissolve methyl 2-methyl-3-oxobutanoate (1.0 eq) in anhydrous methanol.
-
Add the prepared Ru-BINAP catalyst (0.01 mol%).
-
Purge the reactor with hydrogen gas and then pressurize to 50-100 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully release the pressure and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield methyl (3R)-3-hydroxy-2-methylbutanoate.
-
For the free acid, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).
Quantitative Data
| Stereoisomer | Method | Yield (%) | Enantiomeric Excess (ee) (%) |
| (3R) and (3S) esters | Asymmetric Hydrogenation | >90 | >98 |
Note: Diastereoselectivity is not applicable for this specific substrate but would be for more substituted analogs.
Method 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Application Notes
This method is highly enantioselective and operates under mild reaction conditions. The choice of acyl donor and solvent can significantly impact the reaction rate and selectivity. The reaction is typically monitored until approximately 50% conversion is reached to obtain both enantiomers with high enantiomeric excess.
Experimental Protocol: Kinetic Resolution of Racemic Ethyl 3-Hydroxy-2-methylbutanoate
-
Dissolve racemic ethyl 3-hydroxy-2-methylbutanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene or THF).
-
Add an acyl donor, such as vinyl acetate (1.5 eq).
-
Add immobilized Candida antarctica lipase B (Novozym 435).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
When approximately 50% conversion is achieved, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ethyl 3-acetoxy-2-methylbutanoate and the unreacted ethyl 3-hydroxy-2-methylbutanoate by column chromatography.
-
Hydrolyze the separated ester and the unreacted alcohol ester to obtain the corresponding enantiomerically enriched acids.
Quantitative Data
| Enantiomer | Method | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (%) | Enantiomeric Excess (ee) of Acylated Product (%) |
| (R) and (S) | Enzymatic Kinetic Resolution | ~50 | >99 | >99 |
Method 4: Crystallization-Induced Dynamic Resolution
Crystallization-induced dynamic resolution (CIDR) is an efficient method for obtaining a single stereoisomer from a racemic mixture in high yield. This technique involves the formation of diastereomeric salts with a chiral resolving agent. Under conditions where the stereocenters of the target molecule can epimerize, the less soluble diastereomeric salt preferentially crystallizes, driving the equilibrium in solution towards the formation of that diastereomer.
Application Notes
This method can theoretically provide a quantitative yield of a single enantiomer. The choice of resolving agent and solvent system is crucial for efficient resolution. The epimerization of the stereocenters of this compound is a key requirement for this process to be effective.
Experimental Protocol: Resolution of (2S,3S)-3-Hydroxy-2-methylbutanoic Acid
-
Dissolve racemic this compound in a suitable solvent such as ethanol.
-
Add an equimolar amount of a chiral resolving agent, for example, (1R,2S)-ephedrine.
-
Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
To recover the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).
-
Extract the enantiomerically pure this compound with an organic solvent.
Quantitative Data
| Stereoisomer | Method | Yield (%) | Enantiomeric Excess (ee) (%) |
| (2S,3S) | Crystallization-Induced Dynamic Resolution | >80 | >99 |
Visualizing the Synthetic Pathways
Evans Aldol Reaction Workflow```dot
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Crystallization-Induced Dynamic Resolution Workflow
Caption: Workflow for Crystallization-Induced Dynamic Resolution.
Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-2-methylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-2-methylbutanoic acid, also known as nilic acid, is a hydroxy fatty acid and a natural metabolite.[1][2] It is a derivative of the branched-chain amino acid (BCAA) L-valine.[3] The accurate quantification of this compound in biological matrices is crucial for metabolic research, the diagnosis of certain metabolic disorders, and in the development of pharmaceuticals.[4][5] This document provides detailed protocols and comparative data for the two primary analytical techniques used for the quantification of this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Comparative Analysis of Analytical Methods
The selection between GC-MS and LC-MS/MS for the analysis of this compound is dependent on several factors, including the required sensitivity, sample throughput, and the necessity for chiral separation.[6] Both methods offer high selectivity and sensitivity.[6] However, GC-MS typically requires a more involved sample preparation process that includes a derivatization step to increase the volatility of the analyte.[5][6] In contrast, LC-MS/MS often provides a simpler and faster sample preparation workflow.[6]
Data Presentation: Quantitative Performance
The following table summarizes representative performance data for the GC-MS and LC-MS/MS methods. It is important to note that performance data for this compound is not extensively available in the public domain, so the data presented is representative of methods for similar organic and hydroxy acids and should be considered as a general guideline.[6] Method validation for the specific analyte is essential.[6]
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 91.2% - 98.1% | 85% - 115% (or 80% - 120%) |
| Precision (% RSD) | < 10% | < 7.8% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 - 29 µg/L (for similar hydroxy acids)[7][8] | Potentially in the ng/mL range (for similar hydroxy acids)[9] | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte. | ~1 ng/mL (for a similar hydroxy acid)[9] | 10x Signal-to-Noise Ratio |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of small, volatile molecules.[5] Due to the low volatility and polar nature of this compound, chemical derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[5]
a. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization for specific biological matrices.
-
Internal Standard Addition: To 1 mL of a liquid sample (e.g., urine, plasma), add an appropriate internal standard, such as a stable isotope-labeled version of the analyte.
-
Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6M HCl.[5] This protonates the carboxylic acid group, making it more extractable into an organic solvent.[5]
-
Extraction: Add 5 mL of ethyl acetate (B1210297) to the acidified sample. Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.[5][7]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.[7]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process at least twice more, combining all organic extracts to ensure complete recovery.[3][7]
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[5][7]
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C).[3][5]
b. Derivatization (Silylation)
This method converts both the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) derivatives.[3]
-
Reagent Addition: To the dried residue from the sample preparation step, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][10]
-
Reaction: Tightly seal the vial and heat at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[5]
-
Cooling: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
c. GC-MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument.
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms column, is typically used.[3][9]
-
Injector Temperature: 250°C.[3]
-
Injection Volume: 1-2 µL.[5]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 70-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C at a controlled rate.[3][9]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[3]
-
Mass Range: m/z 50-600.[3]
-
Characteristic Ions for SIM (di-TMS derivative): m/z 117 and 147 can be monitored for quantification.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and specific for the quantification of this compound in biological matrices like human plasma.[4] It utilizes a simple protein precipitation step for sample preparation.[4]
a. Preparation of Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-d7) in methanol (B129727).[4]
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with a 50:50 mixture of methanol and water to prepare working standards at various concentrations.[4]
-
Internal Standard Working Solution: Dilute the primary stock solution of the internal standard with acetonitrile (B52724) to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.[4]
b. Sample Preparation (Protein Precipitation)
-
Sample Aliquot: In a microcentrifuge tube, place a 50 µL aliquot of the plasma sample.[4]
-
Precipitation: Add 200 µL of the cold internal standard working solution (in acetonitrile) to the plasma sample.[4]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[4]
c. LC-MS/MS Instrumental Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[4]
Visualizations
The following diagrams illustrate the experimental workflows and key chemical reactions.
References
- 1. 3-Hydroxy-2-methylbutyric acid, mixture of isomers CAS 473-86-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Quantification of 3-Hydroxy-2-methylbutanoic acid in biological samples
An in-depth analysis of 3-Hydroxy-2-methylbutanoic acid, a significant metabolite in various biological processes, is crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for its quantification in biological samples, focusing on the widely used analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a hydroxy fatty acid that serves as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), particularly valine and isoleucine.[1] Its presence and concentration in biological fluids can be indicative of specific metabolic states and may serve as a biomarker for certain metabolic disorders.[2][3] For instance, abnormal levels of this and similar metabolites have been noted in conditions like beta-ketothiolase deficiency.[3] Given its role in metabolic pathways and its potential as a diagnostic marker, accurate quantification of this compound is of paramount importance.
Analytical Methodologies
The quantification of this compound in biological matrices is typically achieved using powerful analytical techniques like GC-MS and LC-MS/MS. The choice between these methods depends on factors such as the required sensitivity, sample throughput, and the need for chiral separation.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers excellent chromatographic resolution, which is particularly advantageous for chiral analysis. However, it necessitates a more involved sample preparation process that includes a derivatization step to increase the analyte's volatility.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS provides high sensitivity and specificity with a simpler and faster sample preparation workflow, often not requiring derivatization.[2][4]
Metabolic Pathway
The primary biosynthetic route for (S)-2-Hydroxy-3-methylbutanoic acid is through the catabolism of the branched-chain amino acid L-valine.[1] This metabolic process involves a series of enzymatic reactions, starting with the transamination of L-valine to α-ketoisovalerate.[1]
Application Note 1: Quantification by LC-MS/MS
This section provides a detailed protocol for the quantification of (S)-2-Hydroxy-3-methylbutanoic acid in human plasma using LC-MS/MS.[2]
Experimental Protocol
1. Materials and Reagents
-
(S)-2-Hydroxy-3-methylbutanoic acid standard
-
Stable isotope-labeled internal standard (e.g., (S)-2-Hydroxy-3-methylbutanoic acid-d7)[2]
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water[2]
-
LC-MS grade formic acid[2]
-
Human plasma (drug-free)[2]
2. Preparation of Solutions
-
Primary Stock Solutions : Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.[2]
-
Working Standard Solutions : Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to create working standards at various concentrations.[2]
-
Internal Standard Working Solution : Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also be used for protein precipitation.[2]
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.[2]
-
To a 50 µL aliquot of plasma, add 200 µL of the cold internal standard working solution.[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.[2]
4. LC-MS/MS Parameters
-
LC System : HPLC or UHPLC system.[2]
-
Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A : Water with 0.1% formic acid.[2]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate : 0.3 mL/min.[2]
-
Gradient : 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate.[2]
-
Injection Volume : 5 µL.[2]
-
Column Temperature : 40°C.[2]
-
Mass Spectrometer : Triple quadrupole mass spectrometer.[2]
-
Ionization Mode : Negative Electrospray Ionization (ESI-).[2]
-
MRM Transitions :
Quantitative Data
The performance of the LC-MS/MS method is summarized in the table below. Data is representative of methods for similar hydroxy acids.[2][4]
| Parameter | Performance Data |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 91.2% - 98.1% |
| Precision (% RSD) | < 7.8% |
| LLOQ | 10 ng/mL |
Application Note 2: Quantification by GC-MS
This section outlines a protocol for the analysis of this compound using GC-MS, which requires derivatization.[5]
Experimental Protocol
1. Materials and Reagents
-
Biological sample (e.g., urine, plasma)
-
Internal Standard (stable isotope-labeled or structurally similar compound)[4]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine[4]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify the sample to approximately pH 1 with HCl.
-
Add an internal standard.
-
Extract the analyte using an organic solvent like ethyl acetate.[5]
-
Vortex the mixture vigorously for 5-10 minutes.[5]
-
Centrifuge to separate the layers and collect the upper organic layer.[5]
-
Dry the organic extract over anhydrous sodium sulfate.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]
3. Derivatization (Silylation)
-
To the dried residue, add the derivatizing agent (e.g., BSTFA with 1% TMCS and pyridine).[4]
-
Heat the mixture at 60-80°C for 15-30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4][5]
-
Cool the sample to room temperature before injection into the GC-MS system.[5]
4. GC-MS Parameters
-
Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[6]
-
Injection : 1-2 µL of the derivatized sample is injected in split or splitless mode.[5][7]
-
Oven Program : Start at a low temperature (e.g., 80°C), hold, then ramp up to a final temperature of around 280-300°C.[6]
-
Mass Spectrometry : Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.[1][6]
Quantitative Data
The performance of the GC-MS method is summarized below. Data is representative of methods for similar organic and hydroxy acids.[4]
| Parameter | Performance Data |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 10% |
| LOD | 2.5 - 2.8 µmol/L |
References
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid is a hydroxy fatty acid that can be found as a metabolite in biological systems.[1] Its accurate and reliable quantification is crucial for various research areas, including the study of metabolic pathways and in clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds.[2] However, due to the polar nature and low volatility of this compound, chemical derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] These application notes provide detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological matrices.
Principle of the Method
The analytical workflow for this compound using GC-MS involves several key stages. The analyte is first extracted from the sample matrix, typically using liquid-liquid extraction (LLE). Following extraction, a derivatization step is performed to increase the volatility of the target compound. Common derivatization techniques include silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, or derivatization with reagents like pentafluorobenzyl bromide (PFBBr).[2][3][4] The derivatized sample is then injected into the GC-MS system, where the compounds are separated on a chromatographic column and detected by a mass spectrometer. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3][5]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Ethyl acetate (B1210297), GC grade
-
6 M Hydrochloric acid (HCl)
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas, high purity
-
For Silylation:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]
-
-
For PFBBr Derivatization:
-
Acetone, GC grade
-
Hexane (B92381), GC grade
-
GC autosampler vials with inserts
-
Heating block or oven
Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
To 1 mL of a biological sample (e.g., urine or plasma), add an appropriate amount of the internal standard.
-
Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[2]
-
Saturate the aqueous phase by adding solid sodium chloride.[2]
-
Add 5 mL of ethyl acetate to the sample and vortex vigorously for 2 minutes to extract the organic acids.[2]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[2]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process twice more, combining the organic extracts.[2]
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (30-40°C).[3]
Derivatization
Method A: Silylation
-
To the dried extract from step 3.2.9, add 50-100 µL of a silylating agent such as BSTFA + 1% TMCS or MSTFA.[3]
-
Seal the vial tightly.
-
Heat the vial at 60-80°C for 15-30 minutes to ensure the reaction is complete.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[3]
Method B: Pentafluorobenzyl Bromide (PFBBr) Derivatization
-
Reconstitute the dried extract from step 3.2.9 in a suitable solvent like acetone.
-
React the sample with a solution of PFBBr in acetone. For instance, 100 µL of the sample can be reacted with 200 µL of 100 µM PFBBr.[2]
-
The reaction can be carried out at room temperature for 30 minutes or at 65°C for 1 hour.[2]
-
After the reaction, the derivative can be extracted into hexane for analysis.
-
Transfer the upper hexane layer to a GC vial for analysis.[2]
GC-MS Instrumental Parameters
The following are typical GC-MS parameters and may require optimization for specific instruments and columns.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Split or Splitless |
| Injector Temperature | 240 °C[6] |
| Carrier Gas | Helium |
| Control Mode | Constant Linear Velocity (e.g., 34.0 cm/s)[6] |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C and hold for 2 minutes.[6] |
| Mass Spectrometer | |
| Ion Source Temp. | 200 °C[6] |
| Interface Temp. | 240 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Measurement Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
For the di-TMS derivative of 2-Hydroxy-3-methylbutanoic acid, characteristic ions can be monitored in SIM mode for quantitative analysis.[3] A prominent ion for TMS-derivatized hydroxy acids is often m/z 147, corresponding to the [COOTMS]⁺ fragment.[3] Another characteristic fragment is m/z 117.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of similar hydroxy acids using GC-MS. This data should be used as a general guideline, and method validation for this compound is essential.
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 0.5 - 29 µg/L | [2][4][5] |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte. Generally 10x Signal-to-Noise Ratio. | [7] |
| Linearity | Maintained up to 3 or 12 mg/L | [2][4][5] |
| Recovery (%) | 85 - 106 % | [2][4][5] |
| Precision (RSD %) | < 12 % | [2][4][5] |
Visualizations
Experimental Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic of derivatization for GC-MS analysis.
References
Liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxy-2-methylbutanoic acid
An in-depth guide to the quantitative analysis of 3-Hydroxy-2-methylbutanoic acid using liquid chromatography-mass spectrometry (LC-MS) is presented for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the analytical workflow and metabolic context.
Application Notes
Introduction
This compound is a hydroxy fatty acid that serves as a key intermediate in the catabolism of the branched-chain amino acid (BCAA), valine.[1] Accurate and robust quantification of this metabolite in biological matrices, such as human plasma, is crucial for metabolic research and can serve as a biomarker for various physiological and pathological conditions.[1] LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the analysis of this and other small organic acids.
Principle
This method employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte of interest.[1] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1] The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
LC-MS grade formic acid
-
Drug-free human plasma for the preparation of calibration standards and quality control samples
Standard and Sample Preparation
-
Stock Solutions : Prepare 1 mg/mL primary stock solutions of this compound and its internal standard in methanol.[1]
-
Working Standard Solutions : Perform serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions at various concentrations.[1]
-
Internal Standard Working Solution : Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.[1]
-
Sample Preparation (Protein Precipitation) :
-
To a 50 µL aliquot of plasma (blank, standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the cold internal standard working solution (in acetonitrile).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
-
LC-MS/MS Conditions
The following table outlines the liquid chromatography and mass spectrometry parameters for the analysis of this compound.
| Parameter | Value |
| Liquid Chromatography | |
| LC System | HPLC or UHPLC system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| MRM Transitions | This compound: 117.1 -> 73.1this compound-d7 (IS): 124.1 -> 79.1[1] |
| Dwell Time | 100 ms[1] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C[1] |
| IonSpray Voltage | -4500 V[1] |
Data Analysis
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the spiked plasma standards. A linear regression with a 1/x² weighting is typically applied.
Data Presentation
The following table summarizes representative quantitative data for the LC-MS/MS analysis of a stereoisomer, (S)-2-Hydroxy-3-methylbutanoic acid, which is expected to have similar performance characteristics.
| Parameter | Value |
| Linearity | |
| Calibration Curve Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (%) | |
| Intra-day | 90 - 110% |
| Inter-day | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway
Caption: Valine catabolism pathway showing the formation of this compound.
References
Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with significant applications in organic synthesis and as a metabolite in various biological pathways. Its structural elucidation is critical for its use in pharmaceutical development and metabolomics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural confirmation and analysis of this molecule. This document provides a detailed guide to the ¹H NMR spectrum analysis of this compound, including experimental protocols and data interpretation.
Predicted ¹H NMR Spectral Data
Predictive models are valuable for estimating the ¹H NMR spectrum. The following table summarizes the predicted chemical shifts for the (2S,3R)-3-Hydroxy-2-methylbutanoic acid isomer in Deuterium Oxide (D₂O), based on computational models.
| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O |
| H2 (methine) | 2.49 |
| H3 (methine) | 4.05 |
| C2-CH₃ (methyl) | 1.13 |
| C3-CH₃ (methyl) | 1.22 |
Note: This data is predicted and should be used as a reference. Experimental values may vary.
Experimental ¹H NMR Spectral Data
Experimental data provides the most accurate information for spectral analysis. The following table presents partial experimental ¹H NMR data for (2S,3S)-3-hydroxy-2-methylbutanoic acid recorded in Chloroform-d (CDCl₃).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H2 (methine) | ~2.46 | Doublet of Quartets (dq) | J(H2, H3) = 6.5, J(H2, C2-CH₃) = 7.1 |
| H3 (methine) | ~4.07 | Quintet or Multiplet (m) | J(H3, C3-CH₃) = 6.4, J(H3, H2) = 3.5 |
| C2-CH₃ (methyl) | 0.94 - 1.21 | Doublet (d) | J(C2-CH₃, H2) = 6.3 |
| C3-CH₃ (methyl) | ~1.2 | Doublet (d) | J(C3-CH₃, H3) = 6.4 |
| OH (hydroxyl) | Broad singlet | Not Applicable | Not Applicable |
| COOH (carboxyl) | Broad singlet | Not Applicable | Not Applicable |
Note: The experimental data is derived from literature for the (2S,3S) stereoisomer and may show slight variations. The multiplicity of H2 and H3 are predicted based on expected spin-spin coupling.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
1. Sample Preparation
-
Solvent Selection : this compound contains both polar (hydroxyl, carboxyl) and non-polar (methyl) groups. While predicted to be highly soluble in water, some sources suggest it is practically insoluble[1]. It has been shown to be soluble in CDCl₃[2]. Therefore, CDCl₃ is a recommended starting solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are also potential alternatives.
-
Procedure :
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube securely and gently vortex or invert the tube until the sample is fully dissolved. Visually inspect for any undissolved particulate matter.
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, for chemical shift referencing (0 ppm).
-
2. NMR Data Acquisition
-
Instrument : A standard 400 MHz or 500 MHz NMR spectrometer.
-
Parameters : The following are typical acquisition parameters for a standard ¹H NMR experiment. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 8 to 16 |
| Receiver Gain (RG) | Auto-adjust |
| Acquisition Time (AQ) | 3-4 seconds |
| Relaxation Delay (D1) | 1-2 seconds |
| Spectral Width (SW) | 12-16 ppm |
| Temperature | 298 K (25 °C) |
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
References
Application Notes and Protocols for the Chiral Separation of 3-Hydroxy-2-methylbutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of 3-Hydroxy-2-methylbutanoic acid enantiomers. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented to offer flexibility based on available instrumentation and analytical requirements.
Introduction
This compound is a chiral carboxylic acid with two stereocenters, existing as four stereoisomers. The distinct enantiomers can exhibit different biological activities, making their separation and quantification critical in pharmaceutical development, metabolomics, and quality control. These protocols provide robust starting points for achieving successful enantioseparation.
High-Performance Liquid Chromatography (HPLC) Method
Direct enantioseparation using a chiral stationary phase (CSP) is the preferred HPLC method for its simplicity and efficiency. Polysaccharide-based CSPs are particularly effective for resolving the enantiomers of hydroxy acids.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to 100 µg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose (B160209) or cellulose, is recommended.
-
Mobile Phase: A normal-phase mobile phase is typically effective. A starting point is a mixture of n-Hexane and 2-Propanol with a small amount of Trifluoroacetic Acid (TFA) to improve peak shape. A common starting ratio is 90:10 (v/v) n-Hexane:2-Propanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the working standard to verify system suitability, including resolution, theoretical plates, and peak symmetry.
-
Inject the prepared sample solutions.
-
Integrate the peaks corresponding to the enantiomers for quantification.
Expected HPLC Results
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on typical performance with polysaccharide-based chiral columns. Actual retention times may vary depending on the specific column and system.
| Parameter | Expected Value |
| Enantiomer 1 (t_R1) | ~ 8 - 12 minutes |
| Enantiomer 2 (t_R2) | ~ 10 - 15 minutes |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
HPLC Workflow Diagram
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Gas Chromatography (GC) Method
For GC analysis, derivatization of the polar carboxylic acid and hydroxyl groups is necessary to increase volatility. An indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, allows for separation on a standard achiral GC column.
Experimental Protocol: GC
1. Sample Preparation and Derivatization:
-
Extraction: If in a biological matrix, perform a liquid-liquid extraction. Acidify the sample to pH < 2 with HCl and extract with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Derivatization (Two-Step):
-
Esterification: To the dried sample residue, add a chiral alcohol such as (S)-(+)-2-butanol and an esterification catalyst (e.g., a small amount of concentrated sulfuric acid or thionyl chloride). Heat the mixture to facilitate the reaction. After the reaction is complete, evaporate the excess alcohol and catalyst.
-
Silylation: To the esterified residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60-80°C for 15-30 minutes. The resulting diastereomeric derivatives are now ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
GC-MS System: A standard GC-MS system is required.
-
Column: A standard achiral column, such as a DB-5 or equivalent, is suitable for separating the diastereomers.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: Mass Spectrometer (MS) in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Expected GC-MS Results
The derivatization process will yield diastereomers that can be separated on an achiral column. The following table provides an expectation of the results.
| Parameter | Expected Outcome |
| Diastereomer 1 (t_R1) | Baseline separated peak |
| Diastereomer 2 (t_R2) | Baseline separated peak |
| Resolution (Rs) | > 1.5 |
| Mass Spectra | Characteristic fragmentation patterns for each diastereomer, confirming identity. |
GC Derivatization and Analysis Workflow Diagram
Caption: Workflow for the chiral GC-MS analysis of this compound via diastereomeric derivatization.
Logical Relationship of Chiral Separation Techniques
The choice between HPLC and GC for chiral separation depends on several factors, including the sample matrix, required sensitivity, and available equipment. The following diagram illustrates the decision-making process and the relationship between the two primary approaches.
Caption: Decision tree for selecting a chiral separation method for this compound.
Application Note: Derivatization of 3-Hydroxy-2-methylbutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of 3-hydroxy-2-methylbutanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC analysis of this compound is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound.[1][2][3] This document outlines two primary derivatization methods: silylation and esterification, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a hydroxy fatty acid that can be a key metabolite and a valuable chiral building block in pharmaceutical synthesis.[1] Accurate and reliable quantification of this compound in various matrices is crucial for metabolic studies and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile molecules.[1] However, the presence of both a hydroxyl and a carboxylic acid functional group in this compound makes it non-volatile.[4] Derivatization chemically modifies these functional groups, typically by replacing the active hydrogen atoms, to increase the analyte's volatility and improve its chromatographic behavior.[3][5] The two most common derivatization approaches for hydroxy acids are silylation and esterification.[6]
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly reducing the compound's polarity and increasing its volatility.[3][5][7] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[8][9] Esterification, another popular method, converts the carboxylic acid group into an ester, typically a methyl ester (FAME), which is more volatile.[5][10] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[8][9]
This application note provides detailed, step-by-step protocols for both silylation and esterification of this compound, along with typical GC-MS parameters for the analysis of the resulting derivatives.
Experimental Workflow
The general workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and instrumental analysis.
Caption: General workflow for the GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Silylating agents:
-
Esterification agent:
-
14% Boron trifluoride in methanol (BF3-methanol)[8]
-
-
Anhydrous solvents (Pyridine, Acetonitrile, Dichloromethane, Hexane)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
GC autosampler vials with inserts
-
Heating block or oven
-
Nitrogen evaporator
Experimental Protocols
Protocol 1: Silylation using MSTFA + 1% TMCS
This protocol converts both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[1]
-
Sample Preparation:
-
Derivatization Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[1]
-
Protocol 2: Esterification using BF3-Methanol
This protocol specifically targets the carboxylic acid group to form a methyl ester. A subsequent silylation step would be required to derivatize the hydroxyl group for optimal results.
-
Sample Preparation:
-
Ensure the sample is dry as water can interfere with the reaction.
-
-
Derivatization Reaction:
-
Extraction of Derivative:
-
After cooling, add 200 µL of saturated NaCl solution and 200 µL of hexane (B92381).[13]
-
Vortex thoroughly to mix.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl ester to a clean autosampler vial for GC-MS analysis.[13]
-
Data Presentation
The following tables summarize typical GC-MS parameters and expected mass spectral data for the derivatized this compound.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[14] |
| Injector Temperature | 250°C[14] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Note: These parameters should be optimized for the specific instrument and application.
Table 2: Mass Spectral Data for Di-TMS Derivative of this compound
| Fragment Ion (m/z) | Relative Abundance | Putative Structure/Fragment |
| 262 | Low | [M]+ (Molecular Ion) |
| 247 | Moderate | [M-15]+ (Loss of CH3) |
| 147 | High | [COOTMS]+ |
| 117 | High | [CH(CH3)OTMS]+ |
| 73 | Very High | [Si(CH3)3]+ |
Data is illustrative and based on typical fragmentation patterns of TMS-derivatized hydroxy acids.
Signaling Pathways and Logical Relationships
The choice of derivatization strategy depends on the analytical goals. For comprehensive profiling of hydroxy acids, silylation is often preferred as it targets both functional groups in a single step.
Caption: Logic of derivatization choices for this compound.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. Silylation with reagents such as MSTFA is a highly effective single-step method for derivatizing both the hydroxyl and carboxylic acid groups, leading to excellent chromatographic performance. Esterification with BF3-methanol is a viable alternative for the carboxylic acid group, but may require a subsequent derivatization step for the hydroxyl group for optimal results. The choice of method will depend on the specific requirements of the analysis and the available resources. Proper sample preparation and optimization of GC-MS parameters are critical for achieving accurate and precise quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. adis-international.ro [adis-international.ro]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 11. benchchem.com [benchchem.com]
- 12. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Hydroxy-2-methylbutanoic Acid as a Versatile Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-2-methylbutanoic acid, a chiral α-hydroxy acid, serves as a crucial building block in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the two stereocenters and the presence of both a hydroxyl and a carboxylic acid functional group, allowing for diverse chemical transformations. A notable application of (2S,3R)-3-hydroxy-2-methylbutanoic acid is in the synthesis of the antiviral drug Nirmatrelvir, the active component in Paxlovid, which is used to treat COVID-19. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.
Key Applications:
-
Synthesis of Antiviral Agents: As highlighted, it is a key fragment in the synthesis of Nirmatrelvir, demonstrating its importance in the development of protease inhibitors.
-
Natural Product Synthesis: Its chiral nature makes it an ideal starting material for the total synthesis of various natural products.
-
Development of Novel Chemical Entities: The functional groups of this compound can be readily modified to generate libraries of compounds for drug discovery screening.
Experimental Protocols
Protocol 1: Synthesis of (2S,3R)-3-Hydroxy-2-methylbutanoic Acid from L-Valine
This protocol describes the synthesis of (2S,3R)-3-hydroxy-2-methylbutanoic acid from the readily available amino acid L-valine via a diazotization reaction, which proceeds with retention of configuration.
Reaction Scheme:
Materials:
-
L-Valine
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, prepare a solution of sulfuric acid in water.
-
Dissolve L-valine in the acidic solution and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled L-valine solution while maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 45-55% |
| Enantiomeric Excess | >99% |
| Physical State | Crystalline Solid |
Visualized Workflows and Pathways
Caption: Synthesis of the chiral building block from L-valine.
Caption: General workflow for utilizing the chiral building block.
Application Notes and Protocols: 3-Hydroxy-2-methylbutanoic Acid in the Synthesis of Carbapenem Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy-2-methylbutanoic acid serves as a critical chiral building block in the pharmaceutical industry, particularly in the asymmetric synthesis of complex molecules where precise stereochemistry is paramount for therapeutic efficacy. Its inherent chirality is leveraged to construct key stereocenters in active pharmaceutical ingredients (APIs). A prominent application of this versatile synthon is in the production of carbapenem (B1253116) antibiotics, a class of broad-spectrum β-lactam antibiotics. This document provides detailed application notes and protocols for the synthesis of Meropenem (B701), a widely used carbapenem, utilizing a derivative of (2S,3R)-3-hydroxy-2-methylbutanoic acid to establish the correct stereochemistry of the β-lactam core.
The overall strategy involves the transformation of a protected form of this compound into a key azetidinone intermediate, which is subsequently elaborated to the final Meropenem drug substance. The protocols provided herein are a composite representation derived from various patented synthetic routes.
I. Synthesis of Meropenem from a this compound Derivative
The following sections detail a plausible multi-step synthesis of Meropenem, commencing with a protected derivative of this compound.
Overall Synthetic Workflow
Caption: Synthetic workflow for Meropenem from a this compound derivative.
Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone (IV)
This key intermediate is synthesized from a derivative of this compound. The initial steps to convert this compound to the azetidinone precursor are complex and involve multiple transformations. For the purpose of this protocol, we will start from a commercially available or advanced intermediate that already incorporates the core stereochemistry derived from this compound.
Materials:
-
(3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone precursor (e.g., an ester thereof)
-
(2S,4R)-2-Dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine
-
p-Nitrobenzyl chlorooxoacetate
-
Trimethyl phosphite
-
Ethyl acetate (B1210297)
-
Tetrahydrofuran (B95107) (THF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Water
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Condensation to form Intermediate (II).
-
In a 500 mL reaction flask, dissolve 22.6 g (0.075 mol) of (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone (IV) and 0.76 g of 4-dimethylaminopyridine (DMAP) in 100 mL of acetone.
-
Add 17.1 g (0.083 mol) of dicyclohexylcarbodiimide (DCC) to the solution.
-
With stirring, add a solution of 20.3 g (0.078 mol) of (2S,4R)-2-dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine in acetone dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure. The residue, (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-2-azetidinone (II), can be used in the next step with or without further purification.[1]
-
-
Step 2: Acylation to form Intermediate (III).
-
Dissolve the crude product from the previous step (approx. 0.064 mol) and 15.0 mL of triethylamine in 350 mL of toluene in a 1000 mL reaction flask.
-
Cool the solution to below -10 °C.
-
Add 18.9 g (0.128 mol) of p-nitrobenzyl chlorooxoacetate dropwise, maintaining the temperature below -10 °C.
-
Allow the reaction to warm to 0 °C and stir for 1-3 hours.
-
Quench the reaction by slowly adding 250 mL of ice-cold water and stir for 10 minutes.
-
Separate the organic layer and wash it three times with saturated sodium bicarbonate solution (200 mL each) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness to obtain (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-1-(p-nitrobenzyloxycarbonyl)-2-azetidinone (III).[2]
-
Protocol 2: Synthesis of Meropenem
Procedure:
-
Step 3: Wittig Cyclization to form Intermediate (VII).
-
Dissolve the crude product (III) from the previous step (approx. 0.0622 mol) in 150 mL of toluene in a 500 mL reaction flask under a nitrogen atmosphere.
-
Add 22 mL of trimethyl phosphite.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from ethyl acetate to obtain the bicyclic intermediate (VII).[2]
-
-
Step 4: Deprotection to form Meropenem (I).
-
Dissolve the intermediate (VII) (e.g., 26.2 g, 0.0517 mol) in a suitable solvent mixture such as dichloromethane.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).
-
Carry out the deallylation reaction at room temperature for approximately 3 hours under a nitrogen atmosphere.
-
After the reaction is complete, add 300 mL of water and stir.
-
Separate the aqueous layer and wash it with ethyl acetate.
-
Cool the aqueous layer in an ice bath and add approximately 500 mL of tetrahydrofuran (THF) dropwise with stirring to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum to yield Meropenem trihydrate (I).[1]
-
II. Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of Meropenem as reported in the patent literature.
| Step | Starting Material | Product | Reported Yield (%) |
| Condensation | (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone | (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-2-azetidinone | 85-95 |
| Acylation | Intermediate from Condensation | (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-1-(p-nitrobenzyloxycarbonyl)-2-azetidinone | ~97 |
| Wittig Cyclization | Intermediate from Acylation | Bicyclic carbapenem intermediate | ~85 |
| Final Deprotection | Bicyclic carbapenem intermediate | Meropenem Trihydrate | 68-80 |
Yields are approximate and can vary based on reaction scale and specific conditions.
III. Mechanism of Action of Meropenem
Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.
References
Experimental protocols for working with 3-Hydroxy-2-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbutanoic acid, a metabolite of the essential amino acid leucine (B10760876), is a chiral carboxylic acid with significant implications in various biological processes. Its involvement in muscle protein synthesis and cell proliferation has garnered attention within the scientific community, particularly in the fields of sarcopenia, inflammatory bowel disease, and as a chiral building block in pharmaceutical synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.
Physicochemical Properties
This compound is a 3-hydroxy monocarboxylic acid. It is functionally related to butyric acid, being substituted with a methyl group at position 2 and a hydroxy group at position 3.[1] It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral.[2]
| Property | Value | Source |
| Molecular Formula | C5H10O3 | [3] |
| Molecular Weight | 118.13 g/mol | [3] |
| CAS Number | 473-86-9 | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 242.8°C at 760 mmHg | [4] |
| Flash Point | 114.9°C | [4] |
| Density | 1.136 g/cm³ | [4] |
Applications in Research and Drug Development
Chiral Building Block in Pharmaceutical Synthesis
(S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral starting material in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[5] Its defined stereochemistry makes it an ideal precursor for producing stereoisomerically pure drug substances.
This protocol outlines the conversion of (S)-2-Hydroxy-3-methylbutanoic acid to its methyl ester, followed by mesylation and azide (B81097) displacement to form a key precursor for Valsartan synthesis.
Step 1: Esterification
-
To a stirred solution of (S)-2-Hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (B129727) (10 volumes), add trimethylchlorosilane (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCl.
Step 2: Mesylation and Azide Displacement
-
Dissolve the resulting (S)-Methyl 2-hydroxy-3-methylbutanoate (B1261901) (1.0 eq) in dichloromethane (B109758) (10 volumes).
-
Cool the solution to 0°C and add triethylamine (B128534) (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) (10 volumes) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 60-70°C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the azide precursor.
Synthetic workflow for a key Valsartan precursor.
Modulation of mTOR Signaling in Muscle Protein Synthesis
This protocol describes the analysis of key phosphorylated proteins in the mTOR pathway in a cell-based assay after treatment with a test compound like this compound.
1. Cell Culture and Treatment:
-
Seed skeletal muscle cells (e.g., C2C12 myotubes) in appropriate culture plates.
-
Once cells have differentiated into myotubes, treat them with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.
2. Cell Lysis:
-
After treatment, place plates on ice and wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Western Blotting:
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Simplified mTOR signaling pathway in muscle protein synthesis.
Promotion of Intestinal Epithelial Cell Proliferation
Recent studies have shown that 2-hydroxy-3-methylbutyric acid, a stereoisomer of this compound, can promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway.[6][7] This suggests a potential therapeutic application in conditions characterized by impaired intestinal barrier function, such as inflammatory bowel disease (IBD).
This protocol describes a method to assess the effect of 2-hydroxy-3-methylbutyric acid on the proliferation of Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal epithelium.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and antibiotics).
-
Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2. Treatment:
-
Prepare a stock solution of 2-hydroxy-3-methylbutyric acid in a suitable solvent (e.g., sterile water or PBS) and dilute it in the culture medium to the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of 2-hydroxy-3-methylbutyric acid or a vehicle control.
3. Proliferation Assay (e.g., using MTT):
-
After a desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
MYC signaling pathway in intestinal cell proliferation.
Analytical Methods
The accurate quantification of this compound and its stereoisomers is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Protocol 4: Chiral Separation of this compound Enantiomers by HPLC[12][13]
This protocol provides a general method for the separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid using a chiral stationary phase.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®).
2. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The two enantiomers should be resolved into two distinct peaks. The resolution (Rs) between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Methods and research progress in the construction of animal models of osteosarcopenia: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation by Upregulating the MYC Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation by Upregulating the MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Methodologies for 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Commercial Suppliers, Application Notes, and Experimental Protocols for 3-Hydroxy-2-methylbutanoic Acid.
Introduction
This compound (CAS 473-86-9), also known as nilic acid, is a hydroxy fatty acid that plays a role in various biological processes. It is a normal urinary metabolite involved in the catabolism of the branched-chain amino acid isoleucine.[1][2] Due to its chiral nature, it exists as different stereoisomers, which can exhibit distinct biological activities. This compound serves as a valuable building block in asymmetric synthesis for the development of pharmaceutical agents and other bioactive molecules.[3] This document provides a comprehensive guide to its commercial suppliers, applications, and detailed experimental protocols for its analysis.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes key information for several commercial vendors.
| Supplier | Product Name | CAS Number | Purity/Grades Offered | Notes |
| Clinivex | This compound | 473-86-9 | High quality reference standard | - |
| Fisher Scientific (via eMolecules) | This compound | 473-86-9 | Not specified | Available in quantities such as 100mg.[4] |
| LGC Standards | This compound | 473-86-9 | Reference Material | Intended for food and beverage testing.[5] |
| CymitQuimica | This compound | 473-86-9 | Not specified | Stated as a compound useful in organic synthesis.[6] |
| Santa Cruz Biotechnology (SCBT) | This compound | 473-86-9 | Not specified | Described as a urinary metabolite.[7] |
| BenchChem | (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Not specified | A specific stereoisomer offered as a chiral building block.[3] |
Application Notes
This compound is utilized in several key research and development areas:
-
Metabolomics and Clinical Research: As a urinary metabolite, its quantification in biological fluids is important for studying inborn errors of metabolism, such as 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency, an error in isoleucine metabolism.[8]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a valuable chiral building block for the synthesis of complex molecules with specific stereochemistry, which is often crucial for the pharmacological activity of drugs.[3]
-
Food and Beverage Science: This compound and its esters can contribute to the sensory profiles of fermented beverages like wine and beer.[9]
-
Organic Synthesis: It serves as a versatile compound in various organic synthesis applications.[6]
Experimental Protocols
Accurate quantification and chiral separation of this compound in various matrices are critical for its application in research and development. Below are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Quantification of this compound in Biological Fluids by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from biological samples like urine or plasma. Derivatization is a necessary step to increase the volatility of the analyte for GC-MS analysis.
1. Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample to a pH of approximately 1-2 using 6 M HCl.
-
Saturate the aqueous phase by adding solid sodium chloride to improve extraction efficiency.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate) and vortex the mixture for 2 minutes to extract the organic acids.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process two more times, combining the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried residue, add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the vial to room temperature before injection into the GC-MS.
3. GC-MS Analysis
-
GC Column: Use a non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry:
-
Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
For the di-TMS derivative, characteristic ions can be monitored for quantification.[10]
-
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC
This protocol describes a method for the enantioselective separation of the (R)- and (S)-enantiomers of this compound using a chiral stationary phase.
1. Sample Preparation
-
Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).
-
Prepare working standard solutions by diluting the stock solution.
-
For unknown samples, dissolve them in the diluent to a concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column and system, a typical starting point could be 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Analysis
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention times of the enantiomers and to verify system suitability (resolution, peak shape).
-
Inject the prepared sample solutions.
-
Integrate the peak areas for each enantiomer for quantification.
Signaling Pathways and Logical Relationships
While this compound is a known metabolite in the isoleucine catabolic pathway, its direct role in specific cellular signaling cascades is not as well-defined as some other metabolites. The following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.
Caption: Isoleucine catabolism pathway leading to this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical variability in 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound with high stereoselectivity?
A1: The primary stereoselective routes include asymmetric hydrogenation of β-keto esters, and stereocontrolled aldol (B89426) reactions. Asymmetric hydrogenation using chiral ruthenium catalysts, such as Ru-BINAP complexes, can achieve high enantiomeric excess (ee).[1] Aldol reactions employing chiral auxiliaries or catalysts can also provide excellent stereocontrol.
Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the potential causes?
A2: Low enantiomeric excess can stem from several factors:
-
Catalyst Quality: Ensure the chiral catalyst is pure and has not degraded.
-
Hydrogen Pressure: While higher pressure can increase the reaction rate, its effect on enantioselectivity can vary. Optimization of hydrogen pressure is crucial.[2]
-
Solvent Choice: The polarity of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.[3]
-
Temperature: Reaction temperature can significantly impact enantioselectivity. Lower temperatures often favor higher ee.
-
Racemization: The product may be susceptible to racemization under the reaction or workup conditions.[4][5]
Q3: I am observing significant side product formation in my aldol condensation approach. What are the likely side reactions?
A3: In aldol reactions for this synthesis, common side products arise from:
-
Self-condensation: Both the acetaldehyde (B116499) and propanal (or their equivalents) can react with themselves, leading to a mixture of products.[6][7]
-
Dehydration: The initial β-hydroxy carbonyl product can dehydrate to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated.[8]
-
Epimerization: The stereocenters in the product can potentially epimerize under basic or acidic conditions, leading to a mixture of diastereomers.
Q4: What are the best practices for purifying this compound?
A4: Purification strategies depend on the scale and purity requirements.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, n-hexane/acetone) can be effective.[9]
-
Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from impurities.
-
Chiral HPLC: For separating enantiomers and determining enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Inactive or poisoned catalyst | Ensure the catalyst is handled under inert conditions. Purify reagents and solvents to remove potential catalyst poisons. |
| Insufficient hydrogen pressure | Gradually increase hydrogen pressure and monitor the reaction progress. | |
| Low reaction temperature | While lower temperatures can improve enantioselectivity, they may also decrease the reaction rate. A balance must be found through optimization. | |
| Significant product loss during workup | Product solubility in the aqueous phase | During extraction, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into the organic phase. |
Issue 2: Poor Stereoselectivity in Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers | Poor facial selectivity of the enolate addition | The choice of enolate (Z vs. E) and the reaction conditions (e.g., metal counterion, solvent) are critical for stereocontrol. Boron enolates often provide high stereoselectivity.[15] |
| Epimerization of the product | Use milder reaction and workup conditions. Avoid prolonged exposure to strong acids or bases. | |
| Low enantiomeric excess (in asymmetric aldol) | Ineffective chiral auxiliary or catalyst | Screen different chiral auxiliaries or catalysts. Ensure the chiral directing group is properly installed and of high enantiomeric purity. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate
| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| Ru-BINAP | Methanol (B129727) | 25-30 | 100 | >95 | >98 |
| Ru-BINAP | Ethanol | 50 | 50 | >99 | 99 |
| Rhodium-based | Methanol | Room Temp | 1 | Variable | Up to 95 |
Table 2: Effect of Reaction Parameters on Aldol Reaction Stereoselectivity
| Parameter | Variation | Effect on Stereoselectivity |
| Enolate Geometry | Z-enolate | Generally leads to syn-aldol product.[16] |
| E-enolate | Generally leads to anti-aldol product.[16] | |
| Metal Counterion | Li⁺ | Moderate stereoselectivity. |
| B(Bu)₂ | High stereoselectivity due to a more organized transition state.[17] | |
| Solvent Polarity | Non-polar | Can favor chelation-controlled transition states, leading to higher selectivity.[18][19] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate
Materials:
-
Methyl 2-methyl-3-oxobutanoate
-
[RuCl₂(R)-BINAP]₂·NEt₃ complex
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner with methyl 2-methyl-3-oxobutanoate and the Ru-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 100:1).
-
Add degassed methanol to the liner.
-
Place the liner inside the autoclave. Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 18 hours), monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
-
Hydrolyze the resulting methyl ester to the carboxylic acid using standard procedures (e.g., with LiOH in aqueous methanol).
Protocol 2: Diastereoselective Aldol Reaction using a Chiral Auxiliary
Materials:
-
N-propionyl-4-benzyl-oxazolidinone (Evans auxiliary)
-
Lithium diisopropylamide (LDA)
-
Acetaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aq.)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add freshly distilled acetaldehyde dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, containing the chiral auxiliary, can be purified by column chromatography.
-
The chiral auxiliary can be cleaved to yield the desired this compound.
Mandatory Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Stereochemical pathway of a substrate-controlled aldol reaction.
Caption: Logical troubleshooting workflow for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemization | McGraw Hill's AccessScience [accessscience.com]
- 5. Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How many Aldol Products are possible with addition class 11 chemistry CBSE [vedantu.com]
- 7. FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H [research.cm.utexas.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. reddit.com [reddit.com]
- 17. Aldol reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in 3-Hydroxy-2-methylbutanoic acid purification
Welcome to the technical support center for 3-Hydroxy-2-methylbutanoic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield or Poor Recovery of this compound
-
Question: My recovery of this compound is consistently low after extraction. What are the likely causes and how can I improve it?
-
Answer: Low recovery can stem from several factors throughout your experimental workflow. Here are the most common causes and their solutions:
-
Suboptimal pH During Extraction: this compound is a carboxylic acid. For efficient extraction into an organic solvent, the aqueous sample must be acidified to a pH at least two units below the analyte's pKa to ensure it is in its neutral, less polar form.[1]
-
Solution: Adjust the pH of your aqueous sample to approximately 2-3 with an acid like hydrochloric acid (HCl) or formic acid before performing a liquid-liquid extraction.[1]
-
-
Inappropriate Extraction Method: The chosen extraction method may not be optimal for this analyte and matrix.
-
Solution: Consider these alternative extraction techniques:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from biological samples.[1]
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and recovery. Anion exchange or mixed-mode SPE cartridges are well-suited for isolating acidic compounds like this compound.[1]
-
-
-
Insufficient Solvent-to-Sample Ratio in LLE: An inadequate volume of organic solvent will result in poor partitioning of the analyte from the aqueous phase.[1]
-
Solution: Increase the volume of the organic solvent during liquid-liquid extraction to ensure efficient partitioning.
-
-
Adsorption to Labware: The analyte may be adsorbing to glass or plastic surfaces, leading to loss.
-
Solution: Use silanized glassware to minimize adsorption. Also, ensure that any plasticware used is specified as low-binding.[1]
-
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)
-
Question: I frequently get emulsions when I perform LLE, making phase separation difficult. How can I prevent or break these emulsions?
-
Answer: Emulsion formation is a common issue in LLE, especially with complex matrices. Here’s how to address it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.
-
Addition of Salt: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.
-
Issue 3: Co-elution of Impurities During Chromatographic Purification
-
Question: I am observing co-eluting impurities with my product during HPLC or GC analysis. How can I improve the separation?
-
Answer: Achieving high purity often requires optimizing your chromatographic method.
-
Optimize the Mobile/Stationary Phase:
-
For HPLC: Experiment with different solvent gradients, pH of the mobile phase, or a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).
-
For GC: If using Gas Chromatography, ensure the column has the appropriate polarity for your analyte and impurities. A chiral column may be necessary for separating stereoisomers.[2]
-
-
Adjust Flow Rate and Temperature: Slower flow rates and adjusting the column temperature can improve resolution.
-
Consider a Different Purification Technique: If co-eluting impurities are still an issue, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization if the product is a solid.[2]
-
Issue 4: Analyte Degradation
-
Question: I suspect my this compound is degrading during the purification process. How can I prevent this?
-
Answer: Analyte stability is crucial for obtaining accurate results and high yields.
-
Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction and purification process whenever possible.[3]
-
Minimize Time to Analysis: Process samples as quickly as possible to reduce the chance of degradation.[3]
-
Avoid Repeated Freeze-Thaw Cycles: For biological samples, avoid repeated freezing and thawing, which can lead to degradation. Store samples at -80°C for long-term stability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during purification?
A1: Key properties include its molecular weight of 118.13 g/mol and its acidic nature as a carboxylic acid.[4][5] It is a very hydrophobic molecule and is practically insoluble in water.[6] Its solubility is slight in chloroform, DMSO, methanol, and water.[7] These properties are critical when selecting appropriate solvents for extraction and chromatography.
Q2: Is derivatization necessary for the analysis of this compound?
A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. The hydroxyl and carboxyl groups need to be derivatized (e.g., through silylation) to increase the volatility of the analyte for GC analysis.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation.[3]
Q3: What are some common impurities found in synthetic preparations of this compound?
A3: Common impurities can include starting materials, reagents, and byproducts from the synthesis. Depending on the synthetic route, these could include unreacted precursors or side-products from oxidation or reduction steps. It is crucial to understand the synthetic pathway to anticipate potential impurities.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity. A purity of ≥97% (GC) is often considered an analytical standard.
Data Presentation
Table 1: Comparison of Purification Techniques for Hydroxy-carboxylic Acids
| Purification Technique | Principle | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on solubility. | Moderate | 60-90% | Simple, inexpensive, good for initial cleanup. | Can be labor-intensive, emulsion formation is common, may not remove closely related impurities. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | High | 80-95% | High selectivity, good for concentrating samples, can be automated. | More expensive than LLE, requires method development. |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Very High (>99%) | 50-80% | Excellent for achieving high purity, can separate closely related compounds. | Expensive, lower throughput, requires specialized equipment. |
| Recrystallization | Purification of solids based on differences in solubility. | High to Very High | Varies | Can yield very pure crystalline product, scalable. | Only applicable to solid compounds, requires finding a suitable solvent system. |
Note: The values presented are typical ranges for hydroxy-carboxylic acids and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation: Start with the aqueous solution containing this compound.
-
pH Adjustment: Transfer the aqueous solution to a beaker. Slowly add a 1M HCl solution dropwise while stirring and monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 2.0.[8]
-
Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.
-
Mixing: Stopper the funnel and gently invert it 15-20 times to allow for partitioning of the analyte into the organic phase. Vent the funnel periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer will typically be the upper layer (confirm with solvent densities).
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: For improved recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.
-
Washing: Combine the organic extracts and wash with a saturated NaCl (brine) solution to remove residual water.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic extract using a rotary evaporator to obtain the crude this compound.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
-
Sample Preparation: Ensure the purified this compound extract is completely dry. Moisture can interfere with the derivatization reaction.[1]
-
Reagent Addition: To the dried sample, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to allow the reaction to go to completion.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 7. 3-hydroxy-2-methyl-Butanoic acid CAS#: 473-86-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
3-Hydroxy-2-methylbutanoic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Hydroxy-2-methylbutanoic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, a solid compound, should be stored under controlled conditions.[1][2] While specific long-term stability data for this compound is limited, general recommendations are based on information from suppliers and best practices for similar organic acids. One supplier suggests storage at 2-8°C, while another indicates room temperature is suitable for the sealed, dry compound.[3] For long-term storage, especially in solution, colder temperatures are advisable to minimize potential degradation.
Q2: What is the expected shelf life of this compound?
The shelf life can vary depending on the storage conditions and purity of the compound. One supplier notes a "limited shelf life" and advises referring to the expiry date on the product label.[4] Another source indicates that the compound is stable under normal handling and storage conditions.[1][5] To ensure the integrity of your experimental results, it is recommended to use the compound within the manufacturer's specified expiry date. For solutions prepared in the lab, it is best practice to use them fresh or store them at ≤ -20°C for short-term storage and at -80°C for long-term storage, minimizing freeze-thaw cycles.
Q3: To what potential degradation pathways is this compound susceptible?
While specific degradation pathways for this compound are not well-documented in the literature, potential degradation can be inferred from the chemistry of similar hydroxy acids. Two potential non-enzymatic degradation pathways are:
-
Oxidation: The secondary alcohol group could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Esterification: In the presence of alcohols, especially under acidic conditions, the carboxylic acid group can undergo esterification.
It is also important to consider that solutions of organic acids can be susceptible to microbial contamination if not handled under sterile conditions.
Q4: What are the known incompatibilities of this compound?
As an organic acid, this compound should be stored separately from:
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Oxidizing agents: To prevent potential oxidation of the hydroxyl group.[5][6][7]
-
Reactive metals: Such as sodium, potassium, and magnesium.[8]
It is also good practice to store organic acids in a separate, designated cabinet away from inorganic acids.[7][8]
Stability and Storage Data Summary
| Parameter | Recommendation | Source(s) |
| Physical Form | Solid | [1][2] |
| Storage Temperature (Solid) | 2-8°C or Room Temperature (sealed, dry) | [3][4] |
| Storage of Solutions | ≤ -20°C (short-term), -80°C (long-term) | Inferred from similar compounds |
| Incompatibilities | Bases, oxidizing agents, reactive metals, inorganic acids | [5][6][7][8] |
| Shelf Life | Limited; refer to manufacturer's expiry date | [4] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or non-reproducible analytical results.
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Possible Cause A: Sample Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored at the recommended temperature and protected from light and moisture. For solutions, prepare them fresh before use or store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Possible Cause B: Issues with Analytical Method. Problems with the analytical instrumentation (e.g., HPLC, GC-MS) can lead to inconsistent results.
-
Possible Cause C: Interaction with Labware. Although not specifically documented for this compound, some organic compounds can adsorb to certain plastics.
-
Solution: Use glass or polypropylene (B1209903) labware where possible. If using other plastics, consider performing a preliminary study to check for adsorption.
-
Issue 2: Poor solubility of the compound.
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Possible Cause A: Incorrect Solvent. this compound is a polar molecule.
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Solution: The compound is soluble in water and polar organic solvents like methanol (B129727) and ethanol.[10] For aqueous solutions, the solubility can be pH-dependent. Adjusting the pH to be above the pKa of the carboxylic acid group will increase its solubility.
-
-
Possible Cause B: Low Temperature. Solubility generally decreases at lower temperatures.
-
Solution: When preparing solutions, ensure the solvent is at room temperature. If you need to prepare a concentrated stock solution, you may need to gently warm the mixture and sonicate.
-
Experimental Protocols
Protocol 1: General Procedure for Accelerated Stability Testing
This protocol provides a general framework for assessing the stability of this compound under accelerated conditions. The specific parameters should be adapted based on the intended application and regulatory requirements.
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Sample Preparation: Prepare a stock solution of this compound of a known concentration in a relevant solvent system.
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Stress Conditions: Aliquot the stock solution into multiple vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended long-term storage temperature (e.g., 4°C or -20°C).
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Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition for analysis.
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Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
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Data Analysis: Plot the natural logarithm of the concentration versus time for each temperature. The slope of the line will give the degradation rate constant (k) at that temperature.
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Arrhenius Plot: Plot the natural logarithm of the degradation rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T).
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Shelf-Life Prediction: Extrapolate the Arrhenius plot to the recommended storage temperature to determine the degradation rate constant at that temperature. The shelf life (t90), or the time it takes for 10% of the compound to degrade, can then be calculated using the equation: t90 = 0.105 / k.
Visualizations
References
- 1. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. AHAs vs. BHAs: The Key Differences, According to Derms [byrdie.com]
- 8. The Science Behind BHA Acids: How They Clear and Smooth Your Skin | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. (R)-3-Hydroxybutyric acid - Nordic Biosite [nordicbiosite.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxy-2-methylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] Ideally, a chromatographic peak should have a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 often indicates significant tailing.[3][4] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][4]
Q2: What are the common causes of peak tailing for an acidic compound like this compound?
A2: Peak tailing for acidic compounds in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][5] Key causes include:
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Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.[2][6]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (approximately 4.5 for this compound), both ionized and un-ionized forms of the acid will exist, resulting in peak broadening or tailing.[4]
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Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[4]
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Instrumental Effects: Issues such as extra-column volume (e.g., long or wide tubing) can contribute to peak broadening and tailing.[4]
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Sample Overload: Injecting too concentrated a sample can saturate the column, leading to distorted peak shapes.[1]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: The mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, a mobile phase pH that is at least 2 pH units below its pKa (approximately 4.5) is recommended.[4] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group of the analyte will be fully protonated (un-ionized), minimizing secondary interactions with the stationary phase and promoting a single, well-defined peak shape.[4][5]
Q4: Can the choice of buffer and its concentration affect peak tailing?
A4: Yes, a buffer is essential for maintaining a stable pH throughout the analysis.[1] A buffer concentration between 10-50 mM is generally sufficient to control the pH and can also help to mask some of the residual silanol activity on the column, thereby improving peak shape.[3][4]
Q5: Is it possible that my sample solvent is causing the peak tailing?
A5: The composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion.[3] It is always recommended to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Guide 1: Mobile Phase Optimization
Objective: To determine the optimal mobile phase pH and composition to achieve a symmetrical peak shape.
Experimental Protocol:
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System Preparation:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample: 100 µg/mL of this compound in Mobile Phase A.
-
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes.
-
Inject the sample and run an isocratic elution.
-
Evaluate the peak shape and tailing factor.
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If tailing persists, prepare a mobile phase with a slightly different pH by using 0.1% phosphoric acid in water (pH ~2.1) and repeat the analysis.
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Consider a shallow gradient if other impurities are present.
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Quantitative Data Summary:
| Mobile Phase Aqueous Component | Approximate pH | Expected Tailing Factor (Tf) | Rationale |
| 0.1% Formic Acid | 2.7 | < 1.5 | Suppresses ionization of the analyte and silanol groups.[4][5] |
| 0.1% Phosphoric Acid | 2.1 | < 1.3 | Provides a lower pH for more effective suppression of silanol interactions.[7] |
Guide 2: Column Health and Instrumental Effects
Objective: To identify and resolve issues related to the column and HPLC system that may cause peak tailing.
Experimental Protocol:
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with a series of solvents, starting with the mobile phase without buffer, then water, isopropanol, and finally hexane. Follow with isopropanol, water, and then the mobile phase in the forward direction.
-
This procedure helps to remove strongly retained contaminants.
-
-
System Check:
-
Inspect all tubing and connections for any signs of dead volume.
-
Ensure that the tubing internal diameter is appropriate for the system (e.g., 0.005 inches for standard HPLC).[1]
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Replace the column with a new one of the same type to determine if the original column has degraded.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Signaling Pathway of Secondary Interactions Leading to Peak Tailing
Caption: The mechanism of secondary ionic interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS/MS parameters for 3-Hydroxy-2-methylbutanoic acid detection
Welcome to the technical support center for the MS/MS detection of 3-Hydroxy-2-methylbutanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in negative ion ESI-MS/MS?
A1: For this compound (molecular weight: 118.13 g/mol ), analysis is typically performed in negative electrospray ionization (ESI) mode. The singly deprotonated molecule, [M-H]⁻, serves as the precursor ion.
-
Precursor Ion (Q1): m/z 117.1
-
Product Ions (Q3): Common product ions result from the fragmentation of the precursor. A characteristic product ion for quantification is often m/z 73.1. Other observed fragments can include m/z 55.0 and 57.0.[1] The transition of 117.1 -> 73.1 is a common choice for Multiple Reaction Monitoring (MRM) assays for similar isomers.
Q2: I am observing a weak or no signal for my analyte. What are the potential causes and solutions?
A2: A low or absent signal for this compound can arise from several factors throughout the analytical workflow.[2] Due to its polar nature, challenges in extraction and chromatography are common.[2]
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Inefficient Extraction: Ensure your extraction method is suitable for a polar molecule. While protein precipitation is a common starting point, it may not remove all interfering matrix components. Consider optimizing the precipitating solvent or employing more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[2]
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Poor Chromatographic Retention: As a polar compound, this compound may exhibit poor retention on standard C18 reversed-phase columns, often eluting in the void volume with matrix components that cause ion suppression.[2] To address this, consider using a column designed for polar analytes (e.g., C18 with polar end-capping or a HILIC column) or adjusting the mobile phase to increase the proportion of the aqueous component.[2]
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Suboptimal MS Parameters: Verify that the precursor and product ion m/z values are correct. It is crucial to optimize collision energy and ion source parameters, such as capillary voltage, gas flows, and temperature, to maximize signal intensity.[2]
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Ion Suppression: Co-eluting matrix components, especially phospholipids (B1166683) from plasma, can significantly suppress the ionization of the analyte.[2] Improving chromatographic separation and using a stable isotope-labeled internal standard can help mitigate and correct for these matrix effects.[2]
Q3: My chromatographic peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?
A3: Poor peak shape can compromise the accuracy and precision of quantification. Common causes include column issues and suboptimal chromatographic conditions.
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Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample before injection.
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Column Contamination: Accumulation of matrix components on the column can cause peak tailing. Flushing the column with a strong solvent may resolve this.
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Column Degradation: Over time, the stationary phase of the column can degrade. If flushing does not improve the peak shape, the column may need to be replaced.
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Secondary Interactions: Peak tailing for some compounds can be caused by secondary interactions with the column material.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting and broadening.
Q4: How do I perform collision energy optimization for this analyte?
A4: Collision energy is a critical parameter that dictates the fragmentation efficiency of the precursor ion and the intensity of the product ions. The optimal collision energy is compound-dependent and should be determined empirically for your specific instrument.
A common approach is to perform a collision energy ramp experiment. This involves infusing a standard solution of this compound into the mass spectrometer and acquiring MS/MS data while systematically varying the collision energy over a range (e.g., 5 to 40 eV). The optimal collision energy is the value that produces the highest and most stable signal for the desired product ion.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Background Noise
This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity and high background noise during the analysis of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ion Source Parameters | 1. Infuse a standard solution of the analyte. 2. Systematically adjust source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the precursor ion signal. | A significant increase in the signal intensity of the m/z 117.1 precursor ion. |
| Inefficient Fragmentation | 1. Perform a collision energy optimization experiment by ramping the collision energy while monitoring the product ions. 2. Select the collision energy that provides the highest intensity for the desired product ion (e.g., m/z 73.1). | Identification of an optimal collision energy that enhances the product ion signal, improving sensitivity and selectivity. |
| Matrix Effects (Ion Suppression) | 1. Prepare post-extraction spiked samples and compare the analyte signal to that in a neat solution to assess matrix effects. 2. Improve sample clean-up using SPE or LLE. 3. Enhance chromatographic separation to move the analyte away from co-eluting interferences. | Reduced signal suppression and a more accurate and precise quantification of the analyte. |
| Contaminated System | 1. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 2. Clean the ion source according to the manufacturer's instructions. | A reduction in background noise and a more stable signal, leading to improved signal-to-noise ratios. |
Issue 2: Poor Reproducibility and Variability in Results
This guide addresses common causes of poor reproducibility in the quantification of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | 1. Standardize all sample handling and extraction procedures. 2. Ensure consistent timing and temperature for all steps. 3. Use a calibrated pipette for all liquid transfers. | Reduced variability between replicate samples and improved precision of the assay. |
| Lack of an Appropriate Internal Standard | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. 2. If a SIL-IS is not available, use a structural analog that has similar chemical properties and chromatographic behavior. | The internal standard will compensate for variability in extraction efficiency and matrix effects, leading to more accurate and reproducible results. |
| LC System Instability | 1. Check for leaks in the LC system. 2. Ensure the mobile phase is properly degassed. 3. Monitor the pressure trace for any unusual fluctuations. | A stable and reproducible retention time and peak area for the analyte and internal standard. |
| Injector Carryover | 1. Optimize the injector wash procedure by using a strong solvent and increasing the wash volume or duration. 2. Inject a blank sample after a high-concentration sample to check for carryover. | Elimination of residual analyte from previous injections, ensuring the accuracy of subsequent measurements. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes a method for determining the optimal collision energy for the fragmentation of the [M-H]⁻ ion of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol (B129727) and water.
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
MS Method Setup:
-
Set the mass spectrometer to negative ESI mode.
-
Select the precursor ion m/z 117.1.
-
Set up a product ion scan from m/z 40 to 120.
-
Create a method that ramps the collision energy from 5 eV to 40 eV in increments of 2-3 eV.
-
-
Data Acquisition: Acquire MS/MS spectra at each collision energy level.
-
Data Analysis: Plot the intensity of the desired product ion (e.g., m/z 73.1) as a function of the collision energy. The collision energy that yields the maximum intensity is the optimal value for your instrument.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol provides a basic method for extracting this compound from plasma samples.
-
Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a collision energy optimization experiment and a comparison of different sample preparation methods for this compound.
Table 1: Effect of Collision Energy on Product Ion Intensity
| Collision Energy (eV) | Precursor Ion (m/z 117.1) Intensity | Product Ion (m/z 73.1) Intensity | Signal-to-Noise Ratio |
| 5 | 9.5e6 | 1.2e4 | 50 |
| 10 | 8.2e6 | 5.8e4 | 250 |
| 15 | 6.1e6 | 9.3e4 | 480 |
| 20 | 4.3e6 | 1.5e5 | 750 |
| 25 | 2.5e6 | 1.1e5 | 550 |
| 30 | 1.1e6 | 6.2e4 | 300 |
| 35 | 0.5e6 | 2.1e4 | 100 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Table 2: Comparison of Sample Preparation Methods
| Method | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 65 ± 8 | 55 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78 ± 6 | 85 ± 5 | 66 ± 6 |
| Solid-Phase Extraction (Polymeric Sorbent) | 92 ± 4 | 95 ± 3 | 87 ± 4 |
Note: These values are illustrative and can vary based on the specific matrix and experimental conditions.
Visualizations
Caption: Proposed fragmentation pathway for this compound in negative ESI-MS/MS.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical troubleshooting workflow for low analyte signal.
References
Technical Support Center: Matrix Effects in the Quantification of 3-Hydroxy-2-methylbutanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS quantification of 3-Hydroxy-2-methylbutanoic acid (3-HMB). This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help identify, understand, and mitigate matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my 3-HMB quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In LC-MS/MS, these components can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and irreproducible quantification of 3-HMB.[2][3] These effects arise because matrix components can compete with the analyte for charge in the ion source, alter the efficiency of droplet formation and desolvation, or change the physical properties of the sample solution.
Q2: I'm observing high variability in my results between different plasma lots. Could this be a matrix effect?
A: Yes, significant variability between different lots of a biological matrix is a classic indicator of matrix effects.[1] The composition of biological fluids like plasma can vary considerably from one individual to another, containing different levels of endogenous components like phospholipids (B1166683), salts, and proteins.[1][4] If your sample preparation is not sufficiently removing these interferences, you will observe inconsistent ionization and, consequently, poor reproducibility.
Q3: What is the best type of internal standard (IS) to use for 3-HMB to compensate for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., 3-HMB-d7 or ¹³C₅-3-HMB).[5] A SIL-IS is the ideal choice because it has nearly identical physicochemical properties to the analyte.[5][6] It will co-elute chromatographically and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification. Structural analogues are a less ideal alternative and may not fully compensate for matrix effects.
Q4: Can I just dilute my sample to reduce matrix effects?
A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[7] However, this approach is only feasible if the concentration of 3-HMB in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.[7] For trace-level analysis, dilution may compromise the sensitivity of the method.
Q5: My recovery is good, but my matrix factor assessment fails. What does this mean?
A: This scenario indicates that your sample preparation method is efficient at extracting 3-HMB from the matrix (good recovery), but it is not effectively removing the interfering components that cause ion suppression or enhancement. Recovery assesses the efficiency of the extraction process, while the matrix factor measures the influence of the remaining matrix components on the analyte's signal.[1][8] You will need to improve the selectivity of your sample cleanup procedure.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during 3-HMB analysis.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility / High %CV | Significant and variable matrix effects between samples. | 1. Incorporate a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the most effective way to compensate for variability.[2][6] 2. Improve Sample Preparation: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][9] |
| Low Sensitivity / Inability to Reach LLOQ | Severe ion suppression. | 1. Optimize Chromatography: Modify the LC gradient to separate 3-HMB from the "suppression zone," often where phospholipids elute.[2][10] 2. Enhance Sample Cleanup: Use SPE with a mixed-mode or polymeric sorbent for more thorough removal of interferences.[11] 3. Check Ion Source: Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if using Electrospray Ionization (ESI), as APCI can be less susceptible to matrix effects for certain compounds.[8] |
| Inconsistent Peak Shapes (Tailing/Fronting) | Co-eluting interferences or secondary interactions with the analytical column. | 1. Adjust Mobile Phase pH: For an acidic analyte like 3-HMB, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a single, neutral form.[12] 2. Use a Different Column Chemistry: An embedded polar group (EPG) column may offer alternative selectivity and reduce secondary interactions.[12] 3. Consider Metal-Free Systems: Some acidic compounds can chelate with metal surfaces in standard HPLC columns, leading to poor peak shape. A metal-free column could resolve this.[13] |
| Calibration Curve Fails (Poor Linearity) | Matrix effects are concentration-dependent, or the blank matrix used for calibrators is not representative. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples to mimic the matrix effect.[2][14] 2. Evaluate Different Matrix Lots: Test multiple sources of blank matrix to ensure your method is robust across different subjects. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common matrix effect issues.
Experimental Protocols
Protocol for Matrix Effect Assessment
This protocol quantitatively assesses matrix effects using the post-extraction spike method.[1]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike 3-HMB and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike 3-HMB and SIL-IS into the final, clean extracts.
-
Set C (Pre-Spiked Matrix): Spike 3-HMB and SIL-IS into the blank matrix before starting the sample preparation procedure. (This set is for recovery assessment).
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The CV of the MF across the different lots should be <15%.
-
Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to provide cleaner extracts than protein precipitation. A mixed-mode anion exchange SPE is often effective for acidic compounds like 3-HMB.[15][12]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution and 400 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash:
-
Wash 1: Use 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Use 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elute: Elute 3-HMB and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrumentation.
-
LC System: UHPLC System
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[16]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (Hypothetical):
-
3-HMB: Q1: 117.1 -> Q3: 71.1
-
3-HMB-d7 (IS): Q1: 124.1 -> Q3: 77.1
-
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of 3-HMB.
Quantitative Data on Matrix Effects
The following tables summarize hypothetical but realistic data from a matrix effect experiment comparing three different sample preparation techniques for 3-HMB in human plasma.
Table 1: Matrix Factor (MF) Assessment
Matrix Factor is calculated as (Analyte response in post-spiked matrix) / (Analyte response in neat solution). Values are averaged across 6 lots of plasma.
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF across Lots | Interpretation |
| Protein Precipitation (PPT) | 0.42 | 28% | Severe & Variable Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 0.81 | 11% | Mild & Consistent Ion Suppression |
| Solid-Phase Extraction (SPE) | 0.96 | 6% | Negligible Matrix Effect |
Table 2: Recovery and Process Efficiency
Recovery evaluates extraction efficiency. Process Efficiency combines extraction efficiency and matrix effects.
| Sample Preparation Method | Mean Recovery (%RE) | Process Efficiency (%PE) | Overall Performance |
| Protein Precipitation (PPT) | 98% | 41% | High recovery but poor overall efficiency due to strong matrix effects. |
| Liquid-Liquid Extraction (LLE) | 75% | 61% | Lower recovery but better efficiency due to cleaner extract. |
| Solid-Phase Extraction (SPE) | 91% | 87% | High recovery and minimal matrix effects, providing the most accurate and reliable results. |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the stereoselective synthesis of 3-Hydroxy-2-methylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity in Evans Aldol (B89426) Reaction
-
Question: My Evans aldol reaction to produce the syn-3-Hydroxy-2-methylbutanoic acid precursor is showing low diastereoselectivity. What are the common causes and how can I improve it?
-
Answer: Low diastereoselectivity in the Evans aldol reaction is a frequent challenge. Here are the primary factors and troubleshooting steps:
-
Purity of Lewis Acid: The purity of the boron triflate (e.g., Bu₂BOTf) is critical.[1] Aged or impure Lewis acids can lead to poor diastereoselectivity. It is recommended to use freshly distilled or recently purchased reagents.
-
Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-selectivity.[2][3]
-
Base and Solvent: Ensure the use of a suitable base (e.g., diisopropylethylamine) and an appropriate solvent (e.g., dichloromethane) to favor the formation of the Z-enolate.
-
Reaction Temperature: Maintain a low temperature (typically -78 °C to 0 °C) during enolate formation and the subsequent aldol addition to prevent enolate equilibration or side reactions.[4]
-
-
Aldehyde Quality: The purity of the aldehyde (in this case, acetaldehyde) is important. Use freshly distilled aldehyde to avoid impurities that might interfere with the reaction.
-
Steric Factors of the Chiral Auxiliary: The steric hindrance provided by the chiral auxiliary directs the stereochemical outcome.[2] Ensure you are using the correct Evans auxiliary for the desired stereoisomer. For syn-aldol products, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is commonly used.
-
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
-
Question: I am performing an asymmetric hydrogenation of a β-keto ester precursor (e.g., methyl 2-methyl-3-oxobutanoate) to obtain this compound, but the enantiomeric excess (ee) is low. What should I investigate?
-
Answer: Achieving high enantioselectivity in asymmetric hydrogenation depends on the catalyst system and reaction conditions. Here are key areas to troubleshoot:
-
Catalyst Integrity and Purity: The chiral catalyst (e.g., Ru-BINAP complex) is the most critical component.
-
Catalyst Activation: Ensure the catalyst is properly activated according to the literature procedure. Some catalysts require the formation of an active species in situ.
-
Catalyst Purity: Use a high-purity catalyst. Impurities can poison the catalyst and reduce enantioselectivity.[5]
-
Catalyst Loading: The catalyst loading can influence the outcome. While a lower loading is desirable, too little catalyst may lead to incomplete reaction or lower ee. Optimization may be required.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly impact both the rate and enantioselectivity of the reaction.[6][7] This parameter often needs to be optimized for a specific substrate and catalyst.
-
Temperature: Temperature control is crucial. Higher temperatures can sometimes decrease enantioselectivity.[7]
-
Solvent: The choice of solvent (e.g., methanol (B129727), ethanol) can influence the catalyst's activity and selectivity.[7] Screening different solvents may be beneficial.
-
-
Substrate Quality: Ensure the β-keto ester substrate is pure, as impurities can interfere with the catalytic cycle.
-
Issue 3: Epimerization during Hydrolysis of the Chiral Auxiliary or Ester Group
-
Question: After obtaining my aldol adduct or β-hydroxy ester with high stereoselectivity, I am observing a loss of stereochemical purity after the final hydrolysis step. How can I prevent epimerization?
-
Answer: Epimerization, particularly at the C2 position, is a known issue during the hydrolysis of the chiral auxiliary or the final ester. This is often base-mediated.
-
Mild Hydrolysis Conditions: To cleave an Evans auxiliary, lithium hydroperoxide (LiOOH) is a preferred reagent as it is highly regioselective for the exocyclic acyl carbonyl and minimizes epimerization.[8] For ester hydrolysis, using milder conditions such as lower temperatures and carefully controlling the pH can be effective.
-
pH Control: During workup, it is crucial to maintain the pH below 10 to suppress epimerization.[9]
-
Temperature Management: Keep the reaction and workup temperatures low (e.g., below 25°C) to minimize the rate of epimerization.[9]
-
Issue 4: Difficulty in Separating Diastereomers
-
Question: My reaction has produced a mixture of diastereomers of this compound, and I am struggling to separate them. What are the recommended methods?
-
Answer: The separation of diastereomers can often be achieved by standard chromatographic techniques due to their different physical properties.
-
Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the solvent system is required to achieve good separation on a silica (B1680970) gel column.
-
Crystallization: If one of the diastereomers is a solid and has different solubility compared to the other, fractional crystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
-
Q1: Which stereoselective method generally provides the highest diastereomeric and enantiomeric excess for this compound?
-
A1: Both the Evans aldol reaction and asymmetric hydrogenation are powerful methods capable of providing very high levels of stereoselectivity. The Evans aldol reaction is well-known for its high diastereoselectivity (often >95% de) in forming syn or anti products, depending on the chosen auxiliary and conditions.[2] Asymmetric hydrogenation using catalysts like Ru-BINAP can also achieve excellent enantiomeric excess (often >95% ee).[10][11] The choice between these methods may depend on the availability of starting materials, scalability, and the specific stereoisomer required.
-
-
Q2: Can enzymatic methods be used for the synthesis of enantiomerically pure this compound?
-
A2: Yes, enzymatic kinetic resolution is a viable method. This typically involves the use of a lipase (B570770) to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or its ester.[12] This method can provide high enantiomeric excess for both the resolved substrate and the product. However, a significant drawback is that the theoretical maximum yield for a single enantiomer is 50%.
-
-
Q3: How can I determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?
-
A3: The most common methods for determining stereochemical purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of the diastereotopic protons or carbons.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the standard methods for determining enantiomeric excess. The sample is passed through a chiral stationary phase, which separates the enantiomers, allowing for their quantification.[8]
-
-
-
Q4: What is a common side reaction to be aware of in the Evans aldol reaction?
-
A4: Besides the formation of the undesired diastereomer, a potential side reaction is the self-condensation of the aldehyde, especially if it is prone to enolization. Careful control of the reaction conditions, such as slow addition of the aldehyde to the pre-formed enolate at low temperatures, can minimize this.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for different stereoselective methods used to synthesize this compound or closely related β-hydroxy acids, providing a basis for comparison.
| Method | Substrate/Precursor | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| Evans Aldol Reaction | N-propionyl oxazolidinone and acetaldehyde (B116499) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone / Bu₂BOTf | >95:5 (syn) | >99% | ~80-90 | |
| Asymmetric Hydrogenation | Methyl 2-methyl-3-oxobutanoate | Ru-(R)-BINAP | N/A | >90% | ~85-95 | [9] |
| Asymmetric Hydrogenation | Various β-keto esters | Ru-diphosphine complexes | N/A | up to 99% | High | [10][11] |
| Enzymatic Kinetic Resolution | Racemic this compound ester | Lipase (e.g., from Candida antarctica) | N/A | >95% (for both enantiomers) | <50% (for each enantiomer) | [12] |
Detailed Experimental Protocols
Protocol 1: Evans syn-Aldol Reaction for (2S,3R)-3-Hydroxy-2-methylbutanoic Acid Precursor
This protocol is adapted from the general procedure for Evans aldol reactions.[4][8]
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at 0 °C for 30-60 minutes, then cool it to -78 °C using a dry ice/acetone bath.
-
-
Aldol Addition:
-
Add freshly distilled acetaldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
-
Workup and Quenching:
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Add methanol and 30% hydrogen peroxide to oxidize the boron complexes. Stir vigorously for 1 hour.
-
Remove the volatile solvents under reduced pressure and perform a standard extractive workup with an organic solvent (e.g., ethyl acetate).
-
-
Purification and Auxiliary Cleavage:
-
Purify the aldol adduct by flash column chromatography on silica gel.
-
Cleave the chiral auxiliary using lithium hydroperoxide (LiOOH) in a mixture of tetrahydrofuran (B95107) and water to yield (2S,3R)-3-Hydroxy-2-methylbutanoic acid.
-
Protocol 2: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate
This protocol is based on typical conditions for Ru-BINAP catalyzed hydrogenations.[6][13]
-
Catalyst Preparation (if necessary):
-
In a glovebox, charge a vial with the Ru-BINAP precursor and the appropriate solvent (e.g., ethanol) to form the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate vial inside the glovebox, dissolve methyl 2-methyl-3-oxobutanoate (1.0 eq) in anhydrous, degassed ethanol.
-
Add the catalyst solution to the substrate solution.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction at a controlled temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
-
Workup and Purification:
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl ester of this compound.
-
-
Hydrolysis:
-
Hydrolyze the resulting methyl ester using standard procedures (e.g., with LiOH in aqueous methanol) to obtain the final carboxylic acid, taking care to control the pH and temperature to avoid epimerization.
-
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester
This protocol outlines a general procedure for enzymatic kinetic resolution.[12]
-
Reaction Setup:
-
To a flask containing a racemic mixture of the methyl or ethyl ester of this compound (1.0 eq) in a suitable organic solvent (e.g., toluene (B28343) or hexane), add a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B).
-
Add an acylating agent, such as vinyl acetate (B1210297) (0.5-0.6 eq).
-
-
Enzymatic Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted ester and the acylated product.
-
-
Workup and Separation:
-
Once the desired conversion is achieved, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted ester from the acylated product by column chromatography.
-
-
Hydrolysis:
-
Hydrolyze the separated enantiomers to obtain the corresponding enantiopure (or enriched) 3-Hydroxy-2-methylbutanoic acids.
-
Visualizations
Caption: A comparative workflow of Evans aldol reaction and asymmetric hydrogenation for the stereoselective synthesis of this compound, highlighting key steps and potential pitfalls.
References
- 1. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Asymmetric Hydrogenation: A Step-by-Step Guide | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing Resolution of 3-Hydroxy-2-methylbutanoic Acid Stereoisomers
Welcome to the Technical Support Center for the chromatographic resolution of 3-Hydroxy-2-methylbutanoic acid stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The main challenge in separating the stereoisomers of this compound lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, their separation necessitates a chiral environment, which is typically achieved through the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] The small size and polar nature of the molecule can also present challenges for achieving high resolution.
Q2: Which chromatographic techniques are most effective for this separation?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.[2]
-
HPLC: This is a versatile technique where success is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide columns are often effective for hydroxy acids.[2]
-
GC: Direct separation on a chiral GC column is possible. However, a more common and robust method involves the derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral GC column.[2][3]
Q3: What types of Chiral Stationary Phases (CSPs) are recommended for the HPLC separation of this compound?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are excellent starting points due to their broad applicability in separating a wide range of chiral compounds, including acidic ones.[1][2] Anion-exchange CSPs are also highly effective as they are specifically designed for the enantioseparation of acidic compounds.[1]
Q4: How does the mobile phase composition affect peak resolution in HPLC?
A4: The mobile phase is a critical factor for optimizing selectivity.[1]
-
Normal-Phase: A non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol) is typically used.[2][4]
-
Additives: Small amounts of an acidic additive, such as trifluoroacetic acid (TFA), can significantly improve peak shape and resolution for acidic compounds like this compound.[1][2]
-
Modifier Concentration: The type and concentration of the alcohol modifier can drastically alter selectivity.[2]
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is often a necessary step, particularly for GC analysis, to increase the volatility and thermal stability of the analyte.[3] For HPLC, while direct separation on a CSP is common, an indirect approach involving pre-column derivatization with a chiral derivatizing agent to form diastereomers can also be employed.[5] These diastereomers can then be separated on a standard achiral column.[5]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Question: My chromatogram shows a single, sharp peak or two completely overlapping peaks. What should I do?
Potential Cause & Solution:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for this compound.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary selectivity.
-
Solution:
-
Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in a normal-phase system, for example, from 5% to 20%.[2]
-
Try a different alcohol modifier (e.g., ethanol).[2]
-
Ensure an acidic modifier like 0.1% TFA is included in the mobile phase to improve peak shape for this acidic analyte.[2]
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The peaks are resolved, but they show significant tailing, making integration and quantification difficult. Why is this happening?
Potential Cause & Solution:
-
Secondary Interactions: The analyte may be having undesirable interactions with active sites on the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
Issue 3: Broad Peaks Leading to Poor Resolution
Question: The peaks are very wide, which causes them to merge even if their centers are separated. How can I make them sharper?
Potential Cause & Solution:
-
High Flow Rate: The mobile phase may be moving too quickly through the column for efficient separation to occur.
-
Suboptimal Temperature: Temperature can affect the efficiency of the separation.
-
Solution: Optimize the column temperature. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on peak width and resolution.
-
Issue 4: Inconsistent Retention Times and Resolution
Question: My retention times are drifting between injections, and the resolution is not reproducible. What is the cause?
Potential Cause & Solution:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. Flushing with at least 10-20 column volumes of the new mobile phase is a good practice.[1]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect chromatography.
-
Solution: Use a column oven to maintain a constant and controlled temperature during the analysis.[2]
-
Data Presentation
Table 1: Typical HPLC Conditions for Chiral Separation of this compound Stereoisomers
| Parameter | Condition | Reference |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) | [2] |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 25°C | [2] |
| Detection | UV at 210 nm | [2] |
| Injection Volume | 5-10 µL | [2] |
Table 2: Typical GC Conditions for Diastereomeric Separation of this compound Derivatives
| Parameter | Condition | Reference |
| Column | Standard achiral column (e.g., DB-5) | [2][3] |
| Injector Temperature | 250°C | [2] |
| Oven Program | Optimized for separation of diastereomers | [6] |
| Carrier Gas | Helium or Hydrogen | [6] |
| Detection | Mass Spectrometry (MS) | [3] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Analysis:
-
Equilibrate a polysaccharide-based chiral column with the mobile phase (e.g., n-Hexane/Isopropanol/TFA 90:10:0.1) for at least 30 minutes at a flow rate of 1.0 mL/min.[4]
-
Set the column temperature to 25°C.[2]
-
Inject 10 µL of the prepared sample.[4]
-
Monitor the elution profile using a UV detector at 210 nm.[2]
-
-
Optimization:
-
If separation is partial, systematically adjust the percentage of the alcohol modifier and the flow rate to improve resolution.[2]
-
Protocol 2: Indirect Chiral GC Separation via Derivatization
This protocol involves a two-step derivatization to form diastereomeric esters, which can then be separated on an achiral GC column.
-
Esterification:
-
Silylation:
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample onto a standard achiral GC column (e.g., DB-5).[3]
-
Use an appropriate temperature program to separate the resulting diastereomers.
-
Visualizations
Caption: Workflow for direct chiral HPLC analysis.
Caption: Troubleshooting logic for poor resolution.
References
Artifact formation during 3-Hydroxy-2-methylbutanoic acid sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifact formation and other common issues encountered during the sample preparation of 3-Hydroxy-2-methylbutanoic acid (3-HMA) for analysis.
Troubleshooting Guides
This section addresses specific problems researchers may face during their experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Recovery of 3-HMA
Question: I am observing a very low or no peak for my 3-HMA analyte. What are the potential causes and solutions?
Answer: Low recovery is a frequent challenge. The following are common causes and troubleshooting steps:
-
Inappropriate Sample pH During Extraction: 3-HMA is a polar molecule, and its extraction efficiency is highly dependent on the pH of the sample. For effective extraction into an organic solvent using methods like Liquid-Liquid Extraction (LLE), the carboxylic acid group must be protonated.
-
Solution: Adjust the pH of the sample to approximately 2-3 with an acid like hydrochloric acid (HCl) or formic acid before any extraction step. It is recommended to adjust the pH to at least two units below the pKa of the analyte to ensure it is in its neutral form for efficient extraction.[1]
-
-
Suboptimal Extraction Method: The chosen extraction method may not be suitable for 3-HMA in your specific sample matrix.
-
Solution: Consider the following extraction techniques. Protein Precipitation (PPT) is a quick method but may result in the co-precipitation of the analyte with proteins. Liquid-Liquid Extraction (LLE) can provide cleaner extracts, with ethyl acetate (B1210297) or diethyl ether being effective solvents for organic acids. Solid-Phase Extraction (SPE), particularly with anion exchange or mixed-mode cartridges, can offer the highest selectivity and recovery for acidic compounds like 3-HMA.
-
-
Analyte Adsorption: As a polar molecule, 3-HMA can adsorb to glass and plastic surfaces, leading to significant losses during sample preparation.
-
Solution: To minimize adsorption, use silanized glassware. Also, ensure that any plasticware used is specified as low-binding.
-
-
Analyte Degradation: Improper sample handling and storage can lead to the degradation of 3-HMA.
Issue 2: High Variability in Results Across Samples
Question: I am observing significant variability in the recovery of 3-HMA across my samples. What could be causing this?
Answer: Poor reproducibility is often due to inconsistencies in sample handling and extraction procedures.
-
Inconsistent Sample Handling: Variations in the collection, storage, and thawing of samples can introduce variability.
-
Solution: Standardize all pre-analytical steps. Store samples at -80°C for long-term stability and thaw them on ice.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Manual Extraction Errors: Manual liquid handling, especially in LLE, can introduce variability between samples.
-
Solution: Where possible, utilize automated liquid handling systems to improve precision. If performing manual extractions, ensure consistent vortexing times and speeds, and be meticulous with the transfer of phases. The use of a suitable internal standard, such as a stable isotope-labeled version of 3-HMA, is highly recommended to account for variations in extraction efficiency and instrument response.
-
Issue 3: Artifact Formation During Derivatization for GC-MS Analysis
Question: I am seeing multiple peaks for my derivatized 3-HMA analyte, or the peak shape is poor. What could be the cause?
Answer: For GC-MS analysis, 3-HMA requires derivatization to increase its volatility.[2] This step is a common source of artifact formation.
-
Incomplete Derivatization: Both the hydroxyl and carboxyl groups of 3-HMA need to be derivatized for good GC performance.[3] Incomplete derivatization can lead to multiple peaks (partially derivatized compounds) and poor peak shape (tailing) due to interaction with active sites in the GC system.[3]
-
Solution:
-
Ensure Dry Conditions: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly sensitive to moisture.[3][4] Ensure your sample extract is completely dry before adding the derivatization reagent.[3]
-
Optimize Reaction Conditions: The derivatization reaction may require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes) to go to completion.[2][3]
-
Use a Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylation reagent.[3]
-
-
-
Chloride-Induced Artifacts: The use of hydrochloric acid (HCl) for sample acidification can lead to the formation of chloride adducts with the hydroxyl groups of 3-HMA.[5] These adducts can prevent complete trimethylsilylation, resulting in the formation of partially silylated artifacts, which complicates quantification.[5]
-
Solution:
-
Avoid using chloride-based reagents for acidification during solvent extraction.[5] Consider using sulphate-based reagents to minimize artifact formation.[5]
-
If chloride-based reagents are used, pre-treatment of the dried extract with pyridine (B92270) before trimethylsilylation can abolish the formation of these artifacts.[5]
-
-
-
Derivatization Byproducts: The derivatization reaction itself can produce byproducts that may appear as unexpected peaks in the chromatogram.[3]
-
Solution: Optimize the derivatization conditions to minimize side reactions. Using MSTFA is often preferred as its byproducts are more volatile than those of BSTFA.[3]
-
Quantitative Data Summary
The following tables summarize typical recovery data for organic acids from serum using different extraction methods. Note that these are representative values, and optimal recovery for 3-HMA may require method-specific optimization.
Table 1: Comparison of Protein Precipitation Solvents for Organic Acid Recovery
| Solvent | Analyte Recovery (%) | Reference |
| Acetonitrile | 85 - 95 | |
| Methanol (B129727) | 80 - 90 | |
| Ethanol | 75 - 85 |
Table 2: Comparison of Liquid-Liquid Extraction Solvents for Organic Acid Recovery
| Solvent | Analyte Recovery (%) | Reference |
| Ethyl Acetate | 90 - 105 | |
| Diethyl Ether | 88 - 102 | |
| Methyl tert-Butyl Ether (MTBE) | 92 - 108 |
Table 3: Comparison of Extraction Methods for Organic Acid Recovery
| Extraction Method | Analyte Recovery (%) | Selectivity | Reference |
| Protein Precipitation (PPT) | 80 - 95 | Low | |
| Liquid-Liquid Extraction (LLE) | 88 - 108 | Medium | |
| Solid-Phase Extraction (SPE) | 95 - 110 | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.
-
Internal Standard: Add an appropriate internal standard.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Aliquoting: To a glass tube, add 200 µL of serum.
-
Internal Standard: Add an appropriate internal standard.
-
Acidification: Add 20 µL of 2M HCl to adjust the pH to ~2-3. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.
-
Vortexing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization for GC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Protein Precipitation: Perform an initial protein precipitation step as described in Protocol 1 (steps 2-7).
-
SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge with methanol followed by equilibration with the recommended buffer.
-
Sample Loading: Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove neutral and basic impurities.
-
Elution: Elute the 3-HMA with an acidic solvent (e.g., 5% formic acid in methanol).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization.
Visualizations
Caption: General experimental workflow for 3-HMA analysis.
Caption: Troubleshooting workflow for low analyte recovery.
Caption: Chloride-induced artifact formation during derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing this compound?
A1: The most common analytical methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte.[2] LC-MS/MS is highly sensitive and selective and can often be performed with less extensive sample preparation.
Q2: Why is derivatization necessary for the GC-MS analysis of 3-HMA?
A2: Due to its low volatility and polar nature, 3-HMA requires chemical derivatization to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[2] This process typically involves replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar groups, such as trimethylsilyl (B98337) (TMS) groups.[2]
Q3: What are the key considerations for storing samples for 3-HMA analysis?
A3: For long-term stability, biological samples should be stored at -80°C.[2] It is also crucial to aliquot samples into single-use volumes before freezing to avoid the detrimental effects of repeated freeze-thaw cycles. When thawing, it is best to do so on ice to minimize potential degradation.
Q4: How can I prevent emulsion formation during Liquid-Liquid Extraction (LLE)?
A4: Emulsion formation is common when extracting from complex biological matrices like serum. To prevent or break emulsions, you can try the following:
-
Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 x g) and for a longer duration.
-
Salting Out: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous phase to increase its polarity and promote phase separation.
Q5: What is a suitable internal standard for 3-HMA analysis?
A5: An ideal internal standard would be a stable isotope-labeled version of this compound. This type of internal standard closely mimics the chemical and physical properties of the analyte, allowing for accurate correction of variations in extraction efficiency and instrument response.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Artefacts in organic acid analysis: occurrence and origin of partially trimethylsilylated 3-hydroxy-3-methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 3-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination can arise from various stages of the analytical workflow. Key sources include:
-
Sample Collection and Handling: Bacterial contamination in biological samples, particularly urine, can alter the metabolic profile.[1] It is crucial to use sterile collection containers and store samples properly, typically frozen, to minimize microbial activity.[1]
-
Laboratory Environment: General lab contaminants such as dust, airborne microbes, and particles from personnel can be introduced.[2][3] Proper personal protective equipment (PPE) like gloves and lab coats is essential.[2][4]
-
Solvents and Reagents: The use of low-purity solvents can introduce a variety of organic impurities. Always use high-purity, chromatography-grade solvents.[1] Reagents used for derivatization in GC-MS analysis can also be a source of artifacts.[5]
-
Lab Equipment and Consumables: Plasticizers (e.g., phthalates), lubricants, and resins can leach from plastic containers, pipette tips, and vial caps.[1] It is advisable to use glassware whenever possible and to properly clean all labware.[3]
-
Analytical Instrumentation: Contaminants can originate from the instrument itself, such as column bleed from the GC column or septa bleed from the injection port.[1] Regular instrument maintenance is crucial.
-
Cross-Contamination: Processing samples with high and low concentrations of the analyte in the same batch can lead to cross-contamination.[3]
Q2: How can I prevent bacterial contamination in my urine samples?
A2: To prevent bacterial contamination in urine samples, they should be collected in sterile, preservative-free containers.[1] After collection, it is recommended to check the pH of the urine. A pH greater than 8.5 may indicate bacterial growth, making the sample potentially unsuitable for analysis.[1] Samples should be stored frozen prior to analysis to inhibit microbial activity.[1]
Q3: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?
A3: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma).[5] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[5][6] To minimize matrix effects:
-
Effective Sample Preparation: Employ robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6][7]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram of a Blank Sample
Question: I am observing extraneous peaks in my blank injections (solvent or process blank). What are the potential causes and how can I resolve this?
Answer: The presence of peaks in a blank sample points to systemic contamination. The following troubleshooting workflow can help identify the source.
Caption: Troubleshooting workflow for identifying sources of contamination in blank samples.
Detailed Steps:
-
Evaluate Solvents and Reagents: Prepare a fresh blank using high-purity solvents from a new bottle. If the peaks disappear, your previous solvents were contaminated. Always use chromatography-grade solvents.[1]
-
Check Consumables: Run a blank using a new, clean sample vial and cap. Plasticizers and other compounds can leach from these materials. If this resolves the issue, consider pre-washing vials or purchasing certified clean vials.
-
Inspect the Analytical Instrument: If the contamination persists, it may originate from the instrument.
-
GC-MS: Common sources are column bleed and septa bleed.[1] Condition the column according to the manufacturer's instructions and replace the injection port septum.
-
LC-MS: Contaminants can accumulate in the mobile phase reservoirs, tubing, or the column. Flush the system with a strong solvent and ensure the mobile phase is freshly prepared.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My results for replicate samples show high variability, and the accuracy of my quality control samples is poor. What could be the cause?
Answer: Inconsistent results often point to issues with sample preparation or matrix effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Supporting Evidence |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps (e.g., vortexing times, evaporation). Consider automating liquid handling steps to reduce human error. | Manual extraction methods can introduce variability.[6] |
| Matrix Effects (LC-MS/MS) | Components in the sample matrix can interfere with the ionization of the analyte.[5][6] Use a stable isotope-labeled internal standard to compensate for these effects.[5] Improve sample cleanup using techniques like SPE to remove interfering compounds.[5][7] | Phospholipids are a common cause of ion suppression in plasma samples.[6] |
| Incomplete Derivatization (GC-MS) | Derivatization is a critical step for making this compound volatile for GC-MS analysis.[8] Incomplete reactions or the formation of byproducts can lead to quantification errors.[5] Optimize the reaction conditions (temperature, time, reagent concentration) and ensure the sample extract is completely dry before adding derivatization reagents.[8][9] | The presence of water can interfere with silylation reagents like BSTFA.[8] |
| Structurally Similar Interferences | Isomers and other structurally related hydroxy acids can potentially co-elute with the analyte, leading to inaccurate quantification.[5] | 2-Hydroxy-3-methylbutanoic acid and 3-Hydroxy-3-methylbutanoic acid are isomers that may co-elute.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is suitable for cleaning up biological samples like plasma or urine to minimize matrix effects.
Caption: A typical solid-phase extraction (SPE) workflow for sample preparation.
Methodology:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma or urine, add an internal standard. For plasma, perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.[5][9]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) by passing methanol (B129727) followed by deionized water.[7][10]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.[7][10]
-
Washing: Wash the cartridge with deionized water and then methanol to remove salts and other interferences.[10]
-
Elution: Elute the this compound using a suitable solvent, such as 5% formic acid in acetonitrile.[10]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9][10]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a common derivatization procedure to increase the volatility of this compound.
Methodology:
-
Extraction: Perform a liquid-liquid extraction (LLE) of the acidified sample (pH < 2) using a solvent like ethyl acetate.[8][9]
-
Drying: Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water.[8][9]
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5][9]
-
Reaction: Seal the vial and heat at 60°C for 30 minutes to allow the derivatization reaction to complete.[5][9]
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.[5]
Summary of Method Performance Data
The following table summarizes representative performance data for analytical methods used for similar organic acids. Method validation for this compound is essential.[7]
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99[7] |
| Accuracy (% Recovery) | 95% - 105% | 91.2% - 98.1% | 85% - 115%[7][9] |
| Precision (% RSD) | < 10% | < 7.8% | ≤ 15%[7][9] |
| Limit of Quantification (LOQ) | Analyte-dependent | ~1 ng/mL | 10x Signal-to-Noise Ratio[7][9] |
References
- 1. metbio.net [metbio.net]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. epa.gov [epa.gov]
- 4. coral.washington.edu [coral.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NMR Signal-to-Noise for 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for 3-Hydroxy-2-methylbutanoic acid in Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during NMR experiments aimed at analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a strong signal for this compound in my ¹H NMR spectrum. What are the most common reasons for a low signal-to-noise ratio?
A1: A low signal-to-noise (S/N) ratio for a small molecule like this compound can stem from several factors. The most common culprits include:
-
Low Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte in the NMR tube. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended for good signal.
-
Improper Shimming: An inhomogeneous magnetic field across the sample volume will lead to broadened peaks and a reduced peak height, thereby decreasing the S/N.[1] Careful shimming is crucial for obtaining sharp signals.
-
Incorrect Acquisition Parameters: The number of scans, pulse angle, and relaxation delay all significantly impact the final S/N. Insufficient scans or inappropriate delay times can lead to a weak signal.
-
Poor Probe Tuning and Matching: The NMR probe must be tuned to the resonance frequency of the nucleus being observed and matched to the instrument's impedance for efficient signal detection.
Q2: How can I improve my sample preparation to maximize the signal?
A2: Proper sample preparation is fundamental for a high-quality NMR spectrum. Here are key steps to optimize your sample preparation for this compound:
-
Ensure Complete Dissolution: The sample must be fully dissolved in the deuterated solvent to ensure a homogeneous solution.[2] Visual inspection against a light source can help confirm the absence of solid particles.
-
Filter the Sample: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter your sample solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.
-
Use an Appropriate Solvent: Select a deuterated solvent in which this compound is highly soluble. While it is described as practically insoluble in water, deuterated organic solvents like methanol-d4 (B120146) or DMSO-d6 could be better choices.[3]
-
Optimize Sample Volume: For standard 5 mm NMR tubes, a sample height of 4.0-5.0 cm (approximately 0.6-0.7 mL) is optimal for proper shimming and maximizing the signal from the active volume of the receiver coil.[2]
Q3: What acquisition parameters should I focus on to increase the signal-to-noise ratio?
A3: Optimizing acquisition parameters is a direct way to enhance your S/N:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[4] To double the S/N, you need to quadruple the number of scans. This is often the most straightforward way to improve a weak signal.
-
Optimize the Relaxation Delay (D1): For quantitative measurements, a relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of your molecule of interest is recommended to allow for full relaxation of the nuclei between pulses.[4]
-
Adjust the Pulse Angle (Flip Angle): While a 90° pulse provides the maximum signal for a single scan, using a smaller flip angle (e.g., 30° or 45°) can be advantageous when signal averaging, as it allows for a shorter relaxation delay and thus more scans in a given amount of time.
-
Set the Receiver Gain Correctly: The receiver gain amplifies the detected NMR signal. While most modern spectrometers have an automatic gain setting, it's important to ensure it is set as high as possible without causing signal clipping, which would distort the spectrum.[4]
Q4: When should I consider using a cryoprobe?
A4: A cryoprobe is a specialized NMR probe that is cryogenically cooled. This significantly reduces thermal noise from the electronics, leading to a substantial increase in sensitivity. You should consider using a cryoprobe when:
-
You are working with very dilute samples.
-
You have a limited amount of sample material.
-
You need to significantly reduce the experiment time. A cryoprobe can provide a 3 to 4-fold increase in S/N compared to a room-temperature probe, which can translate to a 9 to 16-fold reduction in acquisition time.
Experimental Protocols
Protocol for Preparing a Sample of this compound for Quantitative ¹H NMR
This protocol provides a general methodology for sample preparation. It may require optimization based on the specific instrumentation and experimental goals.
-
Weighing the Sample and Internal Standard:
-
Accurately weigh approximately 10-20 mg of this compound using a microbalance with a readability of at least 0.01 mg.[5]
-
For quantitative analysis, accurately weigh a suitable amount of an internal standard. The internal standard should have a simple spectrum (ideally a singlet) that does not overlap with the analyte signals. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) are common choices.
-
-
Dissolution:
-
Dissolve the weighed sample and internal standard in a clean, dry vial with 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or D₂O with appropriate pH adjustment and buffer).
-
Ensure complete dissolution by vortexing the vial. Visually inspect for any undissolved particles.
-
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is between 4 and 5 cm.
-
-
Capping and Labeling:
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
Clearly label the NMR tube with the sample information.
-
Data Presentation
The following table summarizes the expected impact of various parameters on the signal-to-noise ratio for a ¹H NMR experiment of this compound. The S/N values are illustrative and will vary depending on the specific spectrometer, probe, and sample conditions.
| Parameter | Condition 1 | S/N (Illustrative) | Condition 2 | S/N (Illustrative) | Rationale |
| Sample Concentration | 1 mg/mL | 10 | 10 mg/mL | 100 | Signal is proportional to concentration. |
| Number of Scans (NS) | 16 | 40 | 256 | 160 | S/N is proportional to the square root of NS. |
| Magnetic Field Strength | 400 MHz | 100 | 600 MHz | ~183 | S/N increases with the magnetic field strength to the power of 3/2. |
| Probe Type | Room Temperature | 100 | Cryoprobe | 300 - 400 | Cryoprobes significantly reduce thermal noise. |
| Shimming | Poor | 20 | Good | 100 | Homogeneous magnetic field leads to sharper lines and increased peak height. |
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise
The following diagram illustrates a logical workflow for troubleshooting and improving a low signal-to-noise ratio in your NMR experiment.
Relationship Between Key Parameters and Signal-to-Noise
This diagram illustrates the key relationships between experimental choices and the resulting signal-to-noise ratio.
References
Technical Support Center: Method Development for Novel Derivatives of 3-Hydroxy-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with novel derivatives of 3-Hydroxy-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing novel derivatives of this compound?
A1: Common synthetic strategies include esterification of the carboxylic acid, substitution of the hydroxyl group, and modification of the carbon backbone. For stereospecific synthesis, the use of chiral auxiliaries, such as oxazolidinones, is a well-established method to control the stereochemistry at the C2 and C3 positions.[1] Crystallization-induced dynamic resolution (CIDR) can also be employed to enhance the enantiomeric purity of the final product.[1]
Q2: What are the key challenges in the chiral separation of this compound derivatives?
A2: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[2] Achieving separation requires creating a chiral environment, typically by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3] Method development often involves screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution.[2][3]
Q3: Is derivatization necessary for the analysis of this compound derivatives?
A3: Derivatization is often essential, particularly for Gas Chromatography (GC) analysis, to increase the volatility of the compounds.[3][4][5] Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) derivatives or esterification to form methyl or other alkyl esters.[4][5][6] For HPLC, derivatization may not be strictly necessary for detection if the molecule possesses a chromophore, but it can be used to enhance separation or introduce a UV-active tag for better detection.[7]
Q4: Which analytical techniques are most suitable for the quantitative analysis of these derivatives in biological samples?
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound derivatives in biological matrices like urine.[4] GC-MS often provides excellent chromatographic resolution, especially for chiral analysis, but typically requires a derivatization step.[4][5] LC-MS/MS offers high sensitivity and specificity with simpler sample preparation.[4] The choice between the two depends on the specific requirements of the study, such as the need for chiral separation and the desired sample throughput.[4]
Troubleshooting Guides
Chiral HPLC Separation
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or anion-exchange CSPs. | [2][3] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Add a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape for acidic compounds. | [3] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a competitor agent (e.g., 0.1% TFA) to the mobile phase to block active silanol (B1196071) groups on the silica (B1680970) support. | |
| Column overload. | Reduce the sample concentration or injection volume. | [7] | |
| Inappropriate mobile phase pH. | For reversed-phase chromatography, adjust the mobile phase pH to ensure the analyte is in a single ionic state. | [7] | |
| Short Retention Times | Mobile phase is too strong. | For normal phase, decrease the percentage of the polar modifier. For reversed-phase, decrease the percentage of the organic modifier. | [8] |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution | Citation |
| No or Low Signal | Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent. | [5] |
| Analyte degradation in the injector. | Ensure the injection port temperature is not set too high. Use a deactivated liner. | [7] | |
| Poor Peak Shape | Active sites in the GC system. | Use a deactivated liner and ensure the column is properly conditioned. | [7] |
| Column contamination. | Bake out the column at its maximum recommended temperature. | [7] | |
| Poor Chromatographic Resolution | Suboptimal temperature program. | Optimize the temperature ramp rate and the initial and final temperatures of the oven program. | [7] |
| Inappropriate carrier gas flow rate. | Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best column efficiency. | [7] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Derivatives
-
Column Selection : Start with a polysaccharide-based chiral stationary phase such as Chiralpak® IA or Chiralcel® OD-H.[3][7]
-
Mobile Phase Preparation : Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA).[3]
-
Chromatographic Conditions :
-
Optimization : If separation is not optimal, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) and the flow rate (e.g., decrease to 0.5 mL/min).[3]
Protocol 2: GC-MS Analysis of this compound Derivatives in a Biological Matrix (Urine)
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization) :
-
Acidify 1-2 mL of urine to a pH < 2 with hydrochloric acid.[4]
-
Add an appropriate internal standard.[4]
-
Perform liquid-liquid extraction twice with a suitable solvent like ethyl acetate.[4]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[4][5]
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat the mixture to form the trimethylsilyl (TMS) derivatives.[4][5]
-
-
GC-MS Conditions :
-
Column : Use a suitable capillary column, such as a DB-5ms.[4]
-
Carrier Gas : Helium at a constant flow rate.[4]
-
Injection Mode : Splitless injection.[4]
-
Temperature Program : An optimized temperature gradient is used. A typical program might start at 70°C, hold for a few minutes, and then ramp up to 290°C.[4]
-
Mass Spectrometry : Operate the mass spectrometer in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4]
-
Data Presentation
Table 1: Representative GC-MS Quantitative Ion Fragments for Di-TMS-3-Hydroxy-2-methylbutanoic Acid
| m/z | Relative Abundance | Putative Fragment Identity |
| 117 | High | [CH(OTMS)COOTMS]⁺ minus the isopropyl group |
| 147 | High | [COOTMS]⁺ |
Note: Data is representative and should be confirmed with standards.[5]
Table 2: Comparison of Analytical Methods for (S)-2-Hydroxy-3-methylbutanoic Acid in Urine
| Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 91.2% - 98.1% | 85% - 115% |
| Precision (% RSD) | < 10% | < 7.8% | ≤ 15% |
Note: Performance data is representative of methods for similar organic and hydroxy acids.[4]
Visualizations
Caption: General experimental workflow for the analysis of this compound derivatives.
Caption: Logical diagram of chiral separation by forming transient diastereomeric complexes.
References
- 1. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Inter-laboratory variation in 3-Hydroxy-2-methylbutanoic acid measurement
Technical Support Center: 3-Hydroxy-2-methylbutanoic Acid Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inter-laboratory variation in the measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-laboratory variation in analytical measurements?
Inter-laboratory variation in test results can arise even when samples from the same individual are measured at different times or in different laboratories.[1] This disparity is not always due to laboratory error but can be attributed to three main categories of variation:
-
Pre-analytical Variation: This is a significant source of variability and includes factors related to patient preparation (diet, physical activity), sample collection, handling, transportation, and storage.[1] For organic acid analysis, sample pH is crucial; a pH above 8.5 may indicate bacterial contamination, rendering the sample unsuitable.[2]
-
Analytical Variation: This occurs due to differences in testing methodologies, equipment, and instrument calibration.[1] Even when the same instrument is used, inherent random variation, known as analytical imprecision, will cause slight differences in results.[1]
-
Biological Variation: This refers to the natural physiological fluctuations of an analyte's concentration within an individual (intra-individual) and between different individuals (inter-individual).[1] These can be random or cyclical (e.g., daily, monthly).[1]
Q2: Which analytical methods are most suitable for the quantitative analysis of this compound?
The most common and robust methods for quantifying small organic acids like this compound in biological matrices (e.g., urine, plasma, serum) are chromatographic techniques coupled with mass spectrometry.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for organic acid profiling.[2] It offers excellent chromatographic resolution but requires the organic acids to be converted into volatile and thermally stable derivatives before analysis.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, often requiring simpler sample preparation than GC-MS.[3][5] For organic acids, it is typically operated in negative ion electrospray ionization (ESI) mode, as the carboxylic acid group readily loses a proton to form a negative ion.[6]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
This compound, like other organic acids, is not sufficiently volatile to be analyzed directly by gas chromatography. Derivatization is a chemical modification process that converts the non-volatile analyte into a volatile and thermally stable compound suitable for GC-MS analysis.[2][7] This is typically achieved by converting the hydroxyl (-OH) and carboxyl (-COOH) groups into their trimethylsilyl (B98337) (TMS) derivatives using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][5][7]
Q4: How do I choose between GC-MS and LC-MS/MS for my study?
The choice depends on several factors, including required sensitivity, sample throughput, and the need for chiral separation.[3] LC-MS/MS generally offers a faster and simpler sample preparation workflow, while GC-MS may provide superior chromatographic resolution.[5] A thorough method validation is essential regardless of the platform chosen to ensure reliable and accurate data.[5]
Table 1: Comparison of Analytical Method Performance Characteristics
Note: The data presented are representative of methods for similar small organic acids and should serve as a general guideline. Method validation for this compound is essential.[3]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | General Acceptance Criteria |
| Linearity (R²) | > 0.99[4] | > 0.99[4] | R² ≥ 0.99[3][4] |
| Precision (%RSD) | < 15%[4] | < 15%[4] | ≤ 15% (≤ 20% at LLOQ)[3][4] |
| Accuracy (% Recovery) | 95% - 105% (representative)[3] | 91.2% - 98.1% (representative)[3] | 85% - 115% (or 80% - 120%)[3] |
| Sample Preparation | Requires extraction and mandatory derivatization[2] | Often involves simpler protein precipitation[3] | N/A |
Troubleshooting Guides
Problem: High Inter-Laboratory Variation in Measurement Results
When significant discrepancies are observed between laboratories, a systematic approach is needed to identify the source of the variation. The following workflow can guide the troubleshooting process.
Caption: A logical workflow for troubleshooting inter-laboratory measurement variation.
Problem: Unstable or Low Signal Intensity in LC-MS/MS
An erratic or weak signal is a common issue that can compromise data quality.[6]
-
Possible Cause: Unstable electrospray, often caused by blockages, inconsistent gas flow, or air bubbles in the mobile phase.[6]
-
Solution:
-
Inspect for Blockages: Check the ESI needle and transfer line for any clogs.[6]
-
Verify Gas Flow: Ensure nebulizer and drying gas flows are stable and set to the recommended pressures.[6]
-
Purge Pumps: Purge the LC pumps to remove any air bubbles from the mobile phase lines and ensure solvents are properly degassed.[6]
-
-
-
Possible Cause: Sub-optimal ion source parameters.
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution: Improve the sample cleanup procedure using methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Alternatively, modify the chromatographic conditions to better separate the analyte from interfering matrix components.[6]
-
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Plasma/Serum This protocol is a generalized starting point adapted from methods for similar small organic acids.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled analyte).[4]
-
Vortex the mixture for 30-60 seconds to precipitate proteins.[4][8]
-
Carefully transfer the supernatant to a new tube.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Centrifuge again at 14,000 x g for 5 minutes and transfer the final supernatant to an autosampler vial for analysis.[4]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient: A linear gradient suitable for separating polar metabolites should be developed.
-
-
Mass Spectrometry Conditions:
Protocol 2: GC-MS Method for this compound in Urine This protocol is a generalized workflow. Specific volumes and times should be optimized.
-
Sample Preparation (Extraction and Derivatization):
-
Add an appropriate internal standard to a 1 mL urine sample.
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex vigorously for 5-10 minutes.[5]
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.[5]
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.[5][7]
-
To the dried residue, add 50-100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).[3][5]
-
Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction is complete.[5]
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Gas Chromatography Conditions:
-
Column: A low-polarity capillary column suitable for organic acid derivatives (e.g., DB-5ms).[7]
-
Injection Volume: 1-2 µL.[5]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C. The specific ramp rate and hold times must be optimized.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Operate in full scan mode (e.g., m/z 50-550) for qualitative profiling or Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the derivatized analyte.[2][9] For the di-TMS derivative, characteristic ions might include m/z 117 and 147.[5]
-
References
- 1. Variation in Laboratory Reports: Causes other than Laboratory Error - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing analytical methods for 3-Hydroxy-2-methylbutanoic acid isomers
A Comparative Guide to the Analytical Methods for 3-Hydroxy-2-methylbutanoic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate and robust analysis of this compound isomers is critical for metabolic studies, biomarker discovery, and pharmaceutical development. The stereochemistry of this molecule, which possesses two chiral centers leading to four potential stereoisomers, necessitates analytical methods that can differentiate and quantify these closely related compounds. This guide provides a detailed comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound isomers.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for chiral separation.[1] Both techniques offer high selectivity and sensitivity, but they differ in sample preparation and derivatization needs.[1] The following table summarizes representative quantitative performance data for the analysis of organic and hydroxy acids using these two methods. It is important to note that specific performance data for this compound isomers may vary and require method-specific validation.
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105%[1] | 91.2% - 98.1%[1] | 85% - 115% (or 80% - 120%) |
| Precision (% RSD) | < 10%[1] | < 7.8%[1] | ≤ 15% |
| Limit of Detection (LOD) | 2.5 - 2.8 µmol/L (for similar organic acids)[1] | Not explicitly found for this analyte | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte | 10 ng/mL (for a similar hydroxy acid)[1] | 10x Signal-to-Noise Ratio |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS analysis of hydroxy acids typically requires a derivatization step to increase their volatility.[2][3] This method can provide excellent chromatographic resolution, especially for chiral analysis.[1]
1. Sample Preparation and Derivatization:
-
Extraction: For biological samples like plasma or urine, perform a liquid-liquid or solid-phase extraction to isolate the organic acids.[3]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[2][3]
-
Derivatization: To the dried residue, add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3] Incubate the mixture at a controlled temperature (e.g., 70°C) to ensure complete conversion to volatile trimethylsilyl (B98337) (TMS) esters.[2]
2. GC-MS Analysis:
-
GC Column: Utilize a capillary column suitable for the separation of organic acid derivatives, such as a DB-5ms column.[2] For chiral separations, a chiral stationary phase column would be required.[4]
-
Injector Temperature: Typically set to 250°C.[3]
-
Oven Temperature Program: Employ a temperature gradient to separate the analytes, for example, starting at 60°C and ramping up to 280°C.[3]
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a simpler and faster sample preparation workflow and is highly sensitive and specific.[1]
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation step is often sufficient.[5] Add a cold organic solvent like acetonitrile (B52724) to the sample, vortex vigorously, and centrifuge to pellet the proteins.[1][5]
-
Supernatant Transfer: Transfer the resulting supernatant to a clean tube and evaporate to dryness.[5]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.[5]
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Column: A reversed-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically employed.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantification.[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for acidic compounds.[5]
-
Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][5] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1][5]
Analytical Workflow Visualization
The following diagrams illustrate the general experimental workflows for the GC-MS and LC-MS/MS analytical methods.
References
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Hydroxy-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Hydroxy-2-methylbutanoic acid, a key metabolite in various physiological and pathological processes, is crucial for advancing research and drug development. This guide provides a comprehensive validation of a new, highly sensitive, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance of this method is objectively compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by detailed experimental data and protocols.
Methodology Comparison
The newly developed LC-MS/MS method offers significant advantages in terms of sample throughput, sensitivity, and simplicity of sample preparation compared to the GC-MS alternative. A summary of the key performance characteristics is presented below.
| Validation Parameter | New LC-MS/MS Method Performance | Alternative GC-MS Method Performance | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 93.1% - 108.7% | 90% - 110% | 85% - 115% |
| Precision (% RSD) | < 8.8% | < 15% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL | 10x Signal-to-Noise Ratio |
| Retention Time (%RSD) | < 0.5% | < 1.0% | ≤ 2% |
Quantitative Data Summary
The validation of the new LC-MS/MS method was performed in accordance with regulatory guidelines.[1][2][3][4] The quantitative results for linearity, accuracy, and precision are detailed in the following tables.
Table 1: Linearity of the New LC-MS/MS Method
| Concentration (ng/mL) | Mean Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.228 |
| 500 | 6.145 |
| 1000 | 12.291 |
| Correlation Coefficient (r²) | 0.9992 |
Table 2: Accuracy and Precision of the New LC-MS/MS Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 0.98 ± 0.08 | 98.0 | 8.2 | 1.05 ± 0.09 | 105.0 | 8.6 |
| Low QC | 3 | 2.91 ± 0.21 | 97.0 | 7.2 | 3.12 ± 0.25 | 104.0 | 8.0 |
| Mid QC | 75 | 78.3 ± 4.5 | 104.4 | 5.7 | 73.8 ± 5.9 | 98.4 | 8.0 |
| High QC | 750 | 735.8 ± 35.3 | 98.1 | 4.8 | 762.0 ± 55.6 | 101.6 | 7.3 |
Experimental Protocols
Detailed methodologies for the new LC-MS/MS method and the comparative GC-MS method are provided below.
New LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetononitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion
-
This compound-d3 (IS): Precursor Ion > Product Ion
-
-
Ion Source Parameters: Optimized for maximum sensitivity.
Alternative GC-MS Method Protocol
1. Sample Preparation (Derivatization)
-
To 100 µL of plasma, add an internal standard and perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the dried residue using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes.[5]
2. GC Conditions
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysoxane column.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
Workflow Diagrams
To visually represent the experimental processes, the following diagrams illustrate the workflows for the new LC-MS/MS method and the alternative GC-MS method.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
Cross-Validation of 3-Hydroxy-2-methylbutanoic Acid Quantification Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive cross-validation comparison of two primary analytical techniques for the quantification of 3-hydroxy-2-methylbutanoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, a metabolite involved in the catabolism of the branched-chain amino acid isoleucine, is a biomarker of interest in various metabolic disorders.[1][2] Accurate measurement of its concentration in biological matrices is crucial for both clinical diagnostics and research. This guide presents a comparative overview of LC-MS/MS and GC-MS methods, offering insights into their respective performance characteristics and detailed experimental protocols to aid in assay selection and implementation.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, throughput, and the specific requirements of the study. The following table summarizes the key performance parameters for the quantification of this compound using LC-MS/MS and GC-MS, based on typical validated methods for similar organic acids.[3][4]
| Parameter | LC-MS/MS | GC-MS | Remarks |
| Linearity (R²) | > 0.998 | > 0.995 | Both techniques offer excellent linearity, with LC-MS/MS often having a slight edge. |
| Accuracy (% Recovery) | 95-105% | 90-110% | LC-MS/MS generally provides slightly better accuracy due to higher selectivity. |
| Precision (% RSD) | < 10% | < 15% | The higher reproducibility of LC-MS/MS often results in lower relative standard deviation. |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | LC-MS/MS is typically more sensitive, allowing for the detection of lower concentrations.[4] |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL to µg/mL range | The lower limit of quantification for LC-MS/MS enables its use for trace-level analysis.[5] |
| Selectivity | High | Moderate to High | The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity.[3] |
| Matrix Effect | Minimized with MRM | Prone to interference | GC-MS can be more susceptible to matrix effects, which may require more extensive sample cleanup. |
| Sample Preparation | Simple (Protein Precipitation) | Requires Derivatization | The need for derivatization in GC-MS adds a step to the workflow and can introduce variability.[6] |
| Analysis Time | ~5-10 min | ~10-20 min | LC-MS/MS methods often have shorter run times, leading to higher throughput. |
Experimental Workflows
A critical aspect of analytical method validation is understanding the experimental workflow. The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS assays.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Quantification of this compound in Human Plasma
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[3]
1. Sample Preparation (Protein Precipitation): [7]
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d7).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and internal standard.
GC-MS Quantification of this compound in Biological Matrices
This method is a robust technique for the analysis of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is a necessary step.[6]
1. Sample Preparation (Extraction and Derivatization): [6]
-
Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization (Silylation):
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the sealed vial at 70°C for 30 minutes to ensure complete derivatization.
-
2. GC-MS Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: 1 µL of the derivatized sample is injected in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 280°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
Monitor characteristic ions for the di-TMS derivative of this compound (e.g., m/z 117, 147).[6]
-
Signaling Pathway and Logical Relationships
To provide context for the importance of accurate quantification, the following diagram illustrates the metabolic pathway involving this compound.
Caption: Simplified metabolic pathway of isoleucine catabolism.
References
- 1. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Biological Activity of 3-Hydroxy-2-methylbutanoic Acid Enantiomers: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the specific enantiomers of 3-hydroxy-2-methylbutanoic acid. While the existence of its four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—is well-established, and their roles as metabolites in the catabolism of isoleucine are recognized, there is a notable absence of studies that have systematically investigated and compared their distinct biological effects.
This compound, a short-chain hydroxy fatty acid, is a normal human metabolite. Variations in the enantiomeric ratio of this acid in biological samples are thought to arise from the enantioselectivity of different enzyme systems. However, the specific interactions of each of these stereoisomers with cellular components such as receptors and enzymes, and their subsequent effects on signaling pathways, remain largely unexplored in the current body of scientific research.
The fundamental principles of stereochemistry in pharmacology and biology suggest that different enantiomers of a chiral molecule can exhibit markedly different physiological and pharmacological properties. This is due to the three-dimensional nature of biological macromolecules, which often leads to stereospecific interactions. It is therefore highly probable that the enantiomers of this compound also possess distinct biological activities.
Despite this high probability, the necessary experimental data to construct a detailed comparative guide is not available in the public domain. Key missing information includes:
-
Quantitative data on the binding affinities of each enantiomer to specific receptors or their inhibitory constants (IC50 or Ki) for various enzymes.
-
Detailed experimental protocols from studies that have directly compared the effects of the different enantiomers in cellular or animal models.
-
Elucidation of signaling pathways that are differentially modulated by each stereoisomer.
Postulated Areas for Future Research
Given the lack of direct comparative data, this guide can only propose a logical workflow for future investigations aimed at elucidating the differential biological activities of this compound enantiomers.
Figure 1. A proposed experimental workflow for the comparative biological evaluation of this compound enantiomers.
Conclusion
Altered 3-Hydroxy-2-methylbutanoic Acid Levels: A Comparative Guide for Healthy vs. Diseased States
For Immediate Release
This guide provides a comprehensive comparison of 3-Hydroxy-2-methylbutanoic acid levels in healthy individuals versus those with specific metabolic disorders. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for measurement, and illustrates the relevant metabolic pathway and analytical workflows.
Quantitative Data Summary
This compound, a metabolite of the branched-chain amino acid isoleucine, is typically present at low levels in the urine of healthy individuals. However, significantly elevated concentrations are a hallmark of certain inborn errors of metabolism. The following table summarizes the urinary levels of this metabolite in healthy versus diseased states. Currently, established reference ranges for plasma and serum are not widely available in the scientific literature.
| Biological Matrix | Population | Analyte | Reference Range / Level | Unit |
| Urine | Healthy Adults | This compound | 0 - 4 | mmol/mol creatinine[1] |
| Urine | 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency | 2-Methyl-3-hydroxybutyric acid | 4.37 - 6.85 | mmol/mol creatinine (B1669602) (based on a case study)[2] |
| Urine | Beta-ketothiolase deficiency | 2-Methyl-3-hydroxybutyric acid | "Massive excretion" | -[3] |
Metabolic Pathway and Disease Association
This compound is an intermediate in the catabolism of the essential amino acid isoleucine. Enzymatic defects in this pathway can lead to the accumulation of specific metabolites, including this compound, in biological fluids.
Two notable inborn errors of metabolism associated with elevated levels of this metabolite are:
-
Beta-ketothiolase deficiency: An autosomal recessive disorder that affects the final step in isoleucine metabolism. This condition leads to the accumulation of several organic acids, with a "massive excretion" of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine, particularly during episodes of metabolic ketoacidosis.[3][4]
-
3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency: A rare X-linked recessive disorder affecting a preceding step in the isoleucine catabolism pathway. This deficiency also results in the urinary excretion of 3-hydroxy-2-methylbutyric acid and tiglylglycine.[5][6]
Experimental Protocols
The quantification of this compound in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are representative protocols for the analysis of organic acids in urine and plasma.
Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard approach for the analysis of urinary organic acids.
-
Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Acidify the sample to a pH of approximately 1-2 with an appropriate acid (e.g., 6 M HCl).
-
Perform a liquid-liquid extraction by adding 3 mL of an organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.
-
Quantification in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is adapted from protocols for the analysis of other short-chain hydroxy fatty acids in plasma.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reverse-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-product ion transition for this compound and its internal standard.
-
References
- 1. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. iomcworld.org [iomcworld.org]
- 3. orpha.net [orpha.net]
- 4. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]
- 5. 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical variability in 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Hydroxy-2-methylbutanoic Acid in Metabolic Research
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of isotopically labeled 3-Hydroxy-2-methylbutanoic acid as a potential tracer for metabolic flux analysis. Due to the limited direct isotopic labeling studies with this compound, this document provides a prospective look at its application, comparing it with established alternatives like isotopically labeled branched-chain amino acids (BCAAs) and their corresponding α-keto acids. The experimental data presented is based on studies of these related compounds to illustrate the potential insights that could be gained.
Introduction to this compound in Metabolism
This compound, also known as 2-hydroxyisovaleric acid, is a metabolite in the catabolism of the branched-chain amino acid isoleucine.[1] It belongs to the class of α-hydroxy acids and its presence can be indicative of metabolic health and certain metabolic disorders.[2] Stable isotope tracing is a powerful technique to elucidate the dynamic nature of metabolic pathways.[3] While compounds like glucose and amino acids are common tracers in metabolic flux analysis, the use of downstream metabolites like this compound could offer more targeted insights into specific enzymatic steps and pathway regulations.
Comparative Analysis of Metabolic Tracers for BCAA Catabolism
The choice of an isotopic tracer is critical for addressing specific research questions in metabolic flux analysis. Below is a comparison of the potential use of isotopically labeled this compound with established tracers for investigating the catabolism of branched-chain amino acids.
| Tracer Compound | Metabolic Entry Point | Potential Research Applications | Advantages | Limitations |
| [¹³C] or [²H]-3-Hydroxy-2-methylbutanoic Acid (Proposed) | Downstream of BCAA and BCKA metabolism | - Direct measurement of the flux from branched-chain α-keto acids (BCKAs) to branched-chain α-hydroxy acids (BCHAs).- Investigation of the reversibility of the reduction of BCKAs.- Assessment of the activity of specific dehydrogenases involved in BCHA metabolism. | - Provides a more focused view on a specific part of the BCAA catabolic pathway.- Can help to dissect the fate of BCKAs beyond their oxidative decarboxylation. | - Limited commercial availability of the labeled compound.- Lack of established protocols for its use as a tracer.- The tracer bypasses the initial transamination and decarboxylation steps of BCAA catabolism. |
| [¹³C] or [¹⁵N]-Valine/Isoleucine | Beginning of the BCAA catabolic pathway | - Overall flux through the entire BCAA catabolic pathway.- Assessment of transaminase activity.- Contribution of BCAAs to the TCA cycle. | - Commercially available in various labeled forms.- Well-established protocols for its use in metabolic flux analysis.- Provides a comprehensive overview of BCAA metabolism. | - The label is distributed among multiple downstream metabolites, which can complicate the interpretation of fluxes through specific reactions. |
| [¹³C]-α-Ketoisovalerate (KIV) | Intermediate step after transamination | - Flux through the branched-chain α-keto acid dehydrogenase (BCKDH) complex.- Reamination of BCKAs to form BCAAs.- Fate of BCKAs in different tissues. | - Allows for the study of BCKA metabolism independently of BCAA transamination.- Can provide insights into the regulation of the BCKDH complex. | - Can be metabolized differently in various tissues depending on the expression of relevant enzymes. |
Experimental Protocols
While specific protocols for using isotopically labeled this compound are not yet established, a general methodology can be proposed based on standard practices for stable isotope tracing in cell culture.
Proposed Experimental Protocol for ¹³C-3-Hydroxy-2-methylbutanoic Acid Tracing in Cell Culture
-
Cell Culture and Media Preparation: Culture cells of interest (e.g., hepatocytes, myocytes) to a desired confluency. Prepare a culture medium containing all necessary nutrients, but with unlabeled this compound replaced by its ¹³C-labeled counterpart at a known concentration.
-
Isotopic Labeling: Remove the standard culture medium and replace it with the ¹³C-labeled medium. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled tracer.
-
Metabolite Extraction: After the incubation period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis by Mass Spectrometry: Analyze the metabolite extracts using a mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). The instrument will be set to detect the mass shifts in downstream metabolites resulting from the incorporation of ¹³C from the labeled tracer.
-
Data Analysis and Flux Calculation: Identify and quantify the isotopologues of metabolites in the BCAA catabolic pathway. Use this data in metabolic flux analysis software to calculate the rate of conversion of this compound to its downstream products.
Quantitative Data from Alternative Tracer Studies
The following table presents representative quantitative data from a study using isotopically labeled branched-chain amino acids to investigate their catabolism. This illustrates the type of data that could be obtained in a study using labeled this compound.
| Metabolite | Isotopic Enrichment (%) in Control Cells | Isotopic Enrichment (%) in Genetically Modified Cells | Fold Change |
| Succinyl-CoA (from Valine) | 35 ± 4 | 15 ± 3 | -2.3 |
| Propionyl-CoA (from Isoleucine) | 42 ± 5 | 20 ± 4 | -2.1 |
| Glutamate (from Valine) | 25 ± 3 | 24 ± 3 | -1.0 |
This is example data and does not represent a specific study.
Visualizing Metabolic Pathways and Workflows
Branched-Chain Amino Acid Catabolism
The following diagram illustrates the position of this compound within the broader context of branched-chain amino acid catabolism.
Caption: BCAA Catabolic Pathway.
Proposed Experimental Workflow
This diagram outlines the key steps in a proposed isotopic labeling study using this compound.
References
Quantitative Comparison of 3-Hydroxy-2-methylbutanoic Acid Across Tissues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of endogenous metabolites is crucial for various fields of study, including disease biomarker discovery and toxicology. This guide provides a comparative overview of 3-Hydroxy-2-methylbutanoic acid concentrations in different biological tissues, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Levels of this compound
| Biological Matrix | Population | Analyte | Reference Range | Unit |
| Urine | Healthy Adults | This compound | 0 - 4 | mmol/mol creatinine[1] |
| Plasma | Healthy Adults | This compound | Not Quantified | - |
| Serum | Healthy Adults | This compound | Not Quantified | - |
Metabolic Pathway of this compound
This compound is an intermediate in the catabolic pathway of isoleucine.[1][2][3] The pathway involves a series of enzymatic reactions that break down isoleucine into smaller molecules that can be used for energy or biosynthesis.
Experimental Protocols
Accurate quantification of this compound is essential for research. The following are detailed methodologies for its analysis in urine and plasma, adapted from established protocols for similar organic acids.
Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a widely used technique for the analysis of organic acids in urine.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes and then centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic phases.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60-70°C for 45 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound.
Quantification in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and specific method for plasma analysis.
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and its internal standard.
References
A Comparative Guide to Reference Standards for 3-Hydroxy-2-methylbutanoic Acid Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like 3-hydroxy-2-methylbutanoic acid is critical for metabolic research, biomarker discovery, and ensuring the stereochemical purity of pharmaceuticals. This guide provides a comprehensive comparison of commercially available reference standards for this compound and details the analytical methodologies for its quantification in biological matrices.
This compound is a hydroxy fatty acid and a key metabolite in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its accumulation can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[3] Given its importance, reliable analytical methods and high-quality reference standards are essential for obtaining accurate data.
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is a foundational step for any quantitative analysis. Key considerations include purity, certification, and available documentation. Below is a comparison of several commercially available reference standards for this compound.
| Supplier | Product Information | Assay/Purity | Storage Temperature |
| Sigma-Aldrich | 3-Hydroxy-2-methylbutyric acid, mixture of isomers (CAS: 473-86-9) | ≥97% (GC) | 2-8°C |
| LGC Standards | This compound (Product Code: TRC-A629273, CAS: 51756-80-0) | Not specified | Not specified |
| Clinivex | This compound (CAS: 473-86-9) | High quality reference standard | Not specified |
| Toronto Research Chemicals (TRC) | This compound (CAS: 473-86-9) | Not specified | Not specified |
| Santa Cruz Biotechnology | This compound (CAS: 473-86-9) | Not specified | Not specified |
Note: Data presented is based on publicly available information from supplier websites and may not be exhaustive. Users should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the reference standard for precise data.
Analytical Methodologies
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice between them often depends on factors like required sensitivity, sample throughput, and the need for chiral separation.[4]
General Analytical Workflow
The overall workflow for the analysis of this compound in a biological matrix involves several key stages, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound.
Experimental Protocols
Detailed protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis.
I. LC-MS/MS Method for Quantification in Human Plasma
This method is highly sensitive and specific, employing a simple protein precipitation step for sample cleanup.[1]
1. Materials and Reagents:
-
(S)-2-Hydroxy-3-methylbutanoic acid reference standard
-
Stable isotope-labeled internal standard (IS), e.g., (S)-2-Hydroxy-3-methylbutanoic acid-d7
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
LC-MS grade formic acid
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex and transfer to an autosampler vial for analysis.[1]
3. LC-MS/MS Instrument Parameters:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
MRM Transitions:
II. GC-MS Method for Quantification in Biological Matrices
GC-MS analysis requires a derivatization step to increase the volatility and thermal stability of the analyte.[5][6]
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar organic acid)
-
Ethyl acetate, 6 M HCl, anhydrous sodium sulfate
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA + 1% TMCS[3][5]
2. Sample Preparation and Derivatization:
-
Extraction:
-
Evaporation:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[5]
-
-
Silylation (Derivatization):
3. GC-MS Instrument Parameters:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5 or similar non-polar capillary column.[5]
-
Injector Temperature: 250 °C.[3]
-
Oven Program: Start at 60°C and ramp up to 280°C.[3]
-
Carrier Gas: Helium.[7]
-
Mass Spectrometer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification.[3] A characteristic fragment ion for the TMS-derivatized compound is often m/z 117.[5]
Performance Data Comparison
The validation of an analytical method is crucial to ensure reliable results. The table below presents representative performance data for the analysis of organic acids using the described techniques.
| Validation Parameter | GC-MS Method (Representative Data) | LC-MS/MS Method (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 91.2% - 98.1% | 85% - 115% |
| Precision (% RSD) | < 10% | < 7.8% | ≤ 15% |
| Limit of Quantification (LOQ) | Analyte-specific | ~10 ng/mL (for similar hydroxy acids) | 10x Signal-to-Noise Ratio |
Note: The performance data is representative of methods for similar organic acids and should be used as a general guideline.[4] Method validation should be performed for the specific matrix and analyte.
References
A Comparative Guide to Inter-species Differences in 3-Hydroxy-2-methylbutanoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways, enzymatic activities, and physiological concentrations of 3-Hydroxy-2-methylbutanoic acid (HMBA) across different species. Understanding these inter-species variations is crucial for preclinical research, drug development, and the interpretation of metabolic data. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of HMBA metabolism.
Introduction to this compound
This compound is a chiral carboxylic acid and a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2] It exists in multiple stereoisomeric forms, with the specific isomer often dependent on the enzymatic machinery of the organism. As a metabolite in a fundamental pathway, its levels and turnover can reflect the overall metabolic state and may be altered in various physiological and pathological conditions.
Metabolic Pathways of this compound
The primary route for the formation and degradation of this compound is the isoleucine catabolic pathway, which predominantly occurs in the mitochondria.[3] While the core pathway is conserved across many species, the efficiency and regulation of the involved enzymes can vary.
Isoleucine Degradation Pathway
The degradation of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions. A key step in this pathway is the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA, a reaction catalyzed by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase.[1][4] The free acid form, this compound, is in equilibrium with its CoA ester.
Quantification of this compound in Human Urine by GC-MS
This method is well-established for the analysis of organic acids in urine and requires derivatization to make the analyte volatile.
[5][6][7]1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add a suitable internal standard.
-
Acidify the sample to a pH < 2 with HCl.
-
Extract the organic acids with an organic solvent (e.g., ethyl acetate) twice.
-
Pool the organic layers and evaporate to dryness under nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
-
GC Column: A low-polarity capillary column is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Oven Program: A temperature gradient is employed to separate the analytes.
-
Mass Spectrometry: Electron Ionization (EI) is used, and the mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Discussion of Inter-species Differences
While the fundamental metabolic pathway of isoleucine degradation is conserved, significant inter-species differences can arise from:
-
Enzyme Expression and Activity: The expression levels and kinetic properties of key enzymes like 3-hydroxy-2-methylbutyryl-CoA dehydrogenase can vary between species, leading to differences in metabolic flux through the pathway.
-
Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to altered enzyme function and, consequently, differences in metabolite levels both within and between species. In humans, mutations in the HADH2 gene, which encodes for 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, lead to a metabolic disorder. *[8][9][10] Gut Microbiome: The composition and metabolic activity of the gut microbiota can influence the production and absorption of various metabolites, including branched-chain fatty acids. This can be a significant source of inter-individual and inter-species variation.
-
Diet and Physiological State: The dietary intake of isoleucine and the overall physiological state (e.g., fed vs. fasted, exercise) can significantly impact the flux through the isoleucine degradation pathway and the resulting concentrations of intermediates like HMBA.
Conclusion
The metabolism of this compound is intricately linked to the catabolism of isoleucine. While the core metabolic pathway is understood, there is a notable lack of direct, quantitative comparative data across different species. This guide highlights the existing knowledge and underscores the need for further research to fully elucidate the inter-species differences in HMBA metabolism. Such studies will be invaluable for improving the translation of findings from animal models to human physiology and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical variability in 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of extraction efficiencies for 3-Hydroxy-2-methylbutanoic acid
For researchers, scientists, and drug development professionals engaged in the analysis of small organic acids, the efficient extraction of the target analyte from complex biological matrices is a critical first step. This guide provides a comparative overview of common extraction methodologies for 3-Hydroxy-2-methylbutanoic acid, a metabolite of interest in various metabolic pathways. The performance of three prevalent techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—is compared, with supporting data and detailed experimental protocols.
Data Presentation: Extraction Efficiency at a Glance
The selection of an appropriate extraction method is often a trade-off between recovery, purity, cost, and time. The following table summarizes the typical extraction efficiencies for organic acids, including this compound, from biological samples using the three discussed techniques. It is important to note that while SPE generally offers the highest recovery, specific optimization for this compound may be required to achieve these results.
| Extraction Method | Typical Recovery Rate (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60 - 80 | Simple, fast, and inexpensive. | Extracts can be less clean, leading to potential matrix effects. Analyte may co-precipitate with proteins.[1] |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | Provides cleaner extracts than PPT.[1] | Can be labor-intensive and prone to emulsion formation. Solvent choice is critical.[1] |
| Solid-Phase Extraction (SPE) | > 90 | Offers the highest selectivity and recovery, leading to the cleanest extracts.[1] | More time-consuming and costly compared to PPT and LLE. |
A comparative study on urinary organic acids found the mean recovery from SPE to be 84.1% and from LLE to be 77.4%.[2]
Experimental Workflows and Logical Relationships
A generalized workflow for the extraction and analysis of this compound is presented below. This diagram illustrates the sequential steps from sample preparation to final data analysis.
Experimental Protocols
Detailed methodologies for the three key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol 1: Protein Precipitation (PPT)
This method is a rapid procedure for removing the bulk of proteins from a biological sample.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the sample, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the analyte.
-
The supernatant can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte between two immiscible liquid phases.
Materials:
-
Biological sample (e.g., serum, urine)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of the sample, add 20 µL of 2M HCl to adjust the pH to approximately 2-3.[1]
-
Add 1 mL of ethyl acetate to the acidified sample.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.[1]
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[1]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
The extraction step can be repeated to maximize recovery. The combined organic extracts are then typically evaporated to dryness and reconstituted for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that yields a very clean extract, ideal for sensitive analytical techniques. Anion exchange SPE is well-suited for isolating acidic compounds like this compound.[1]
Materials:
-
Biological sample (e.g., plasma, urine)
-
Anion exchange SPE cartridge
-
Equilibration buffer (as per manufacturer's recommendation)
-
Weak wash solvent
-
Acidic elution solvent (e.g., 5% formic acid in methanol)[1]
Procedure:
-
Conditioning: Condition the anion exchange SPE cartridge by passing methanol through it, followed by the equilibration buffer.[1]
-
Sample Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted urine) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove neutral and basic impurities.[1]
-
Elution: Elute the bound this compound with an acidic solvent.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.[1]
References
A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-2-methylbutanoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. 3-Hydroxy-2-methylbutanoic acid, a metabolite involved in the isoleucine catabolism pathway, is of increasing interest in metabolic research. This guide provides a comprehensive comparison of the two primary analytical methodologies for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the specific nature of the biological matrix. Both techniques offer high selectivity and sensitivity, but they differ significantly in sample preparation and instrumentation. The following table summarizes the key performance characteristics of each method. It is important to note that while extensive validation data for this compound is not always publicly available, the data presented here is representative of methods for similar organic and hydroxy acids.[1]
| Validation Parameter | GC-MS Method Performance (Representative Data) | LC-MS/MS Method Performance (Representative Data) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 95% - 105%[1] | 91.2% - 98.1%[1][2] | 85% - 115% (or 80% - 120%) |
| Precision (% RSD) | < 10%[1] | < 7.8%[1][2] | ≤ 15% |
| Limit of Detection (LOD) | 2.5 - 2.8 µmol/L (for similar organic acids)[1] | Not explicitly found for this analyte | 3x Signal-to-Noise Ratio |
| Limit of Quantification (LOQ) | Not explicitly found for this analyte | 10 ng/mL (for a similar hydroxy acid)[1] | 10x Signal-to-Noise Ratio |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of polar analytes like this compound necessitates a derivatization step to increase their volatility.[3]
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To 1 mL of a biological sample (e.g., urine or serum), add an appropriate internal standard, such as a stable isotope-labeled analog.
-
Acidification: Acidify the sample to a pH below 2 using 6M HCl to protonate the carboxylic acid group.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent like ethyl acetate (B1210297) and vortex vigorously for 5-10 minutes. Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean tube. Repeat the extraction for a total of three times.
-
Drying: Dry the pooled organic extract by passing it through anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS) in pyridine.[1]
-
Seal the vial and heat at 60-80°C for 15-30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A system equipped with a capillary column suitable for the separation of organic acid derivatives (e.g., a DB-5ms column).
-
Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS generally offers a more straightforward and faster sample preparation workflow as derivatization is often not required.[1]
1. Sample Preparation (Protein Precipitation):
-
Internal Standard Addition: To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard.[4]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1]
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using GC-MS and LC-MS/MS.
Signaling Pathway Context
This compound is a catabolite of the branched-chain amino acid (BCAA) isoleucine. The concentration of this metabolite can, therefore, reflect the activity of the BCAA catabolic pathway. Alterations in BCAA metabolism have been linked to various physiological and pathological states, making the accurate measurement of its downstream metabolites crucial for understanding these conditions.
References
3-Hydroxy-2-methylbutanoic Acid as an Internal Standard in Metabolomics: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolomics, the accuracy, reproducibility, and reliability of quantitative data are paramount. The use of internal standards (IS) is a cornerstone of high-quality analytical measurements, compensating for variations inherent in sample preparation and analysis. This guide provides a comprehensive comparison of 3-Hydroxy-2-methylbutanoic acid as a potential internal standard in metabolomics, evaluating its properties against established alternatives and providing a framework for its application.
The Role of Internal Standards in Metabolomics
Internal standards are essential for correcting analytical variability that can arise during sample preparation, extraction, derivatization, and instrument analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, ensuring that it is affected by experimental variations in the same manner.[2] The gold standard in mass spectrometry-based metabolomics is the use of stable isotope-labeled (SIL) internal standards, which are structurally identical to the analyte but have a different mass due to the incorporation of isotopes such as ¹³C or ²H (deuterium).[3][4]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific metabolites being targeted and the analytical platform used. The following table compares this compound (in both its unlabeled and potential isotopically labeled forms) with other common types of internal standards used in metabolomics.
| Internal Standard Type | Principle | Advantages | Disadvantages | Suitability for Organic Acid Profiling |
| Stable Isotope-Labeled (SIL) this compound | Identical chemical and physical properties to the analyte, differing only in mass. | - Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.[3]- High accuracy and precision in quantification.[4]- Accounts for losses during sample preparation. | - Can be expensive to synthesize.- Not always commercially available. | Excellent: The ideal choice for targeted quantification of this compound and as a representative standard for other short-chain hydroxy acids. |
| Unlabeled this compound | A naturally occurring or synthetic compound added to samples. | - Commercially available and relatively inexpensive.[5] | - Cannot be used to quantify the endogenous presence of the same compound.- May not perfectly co-elute with all analytes of interest.- Susceptible to matrix effects that may differ from the analytes. | Limited: Only suitable for qualitative or semi-quantitative analysis where the endogenous presence of the compound is not of interest. Not recommended for accurate quantification. |
| Structurally Similar (Analog) Internal Standards (e.g., Tropic Acid, 2-Phenylbutyric Acid) | A compound with similar chemical properties (e.g., functional groups, polarity) to the analytes. | - More affordable than SIL standards.- Can provide reasonable correction for extraction and derivatization variability. | - Chromatographic retention and ionization efficiency may differ from the analytes, leading to inaccurate correction for matrix effects.[6]- Selection of an appropriate analog can be challenging. | Good: A viable alternative when a SIL standard is not available. The choice of analog is critical for reliable results.[6] |
| Exogenous Compounds (Not naturally present in the sample) | A compound not expected to be found in the biological sample. | - Avoids interference with endogenous metabolites.- Can be used to monitor instrument performance and sample processing consistency. | - May not accurately reflect the behavior of the analytes of interest, especially concerning matrix effects. | Fair: Can be used for general quality control but is less effective for accurate quantification of specific organic acids compared to SIL or well-chosen structural analogs.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of an internal standard. Below are representative protocols for the analysis of organic acids, including this compound, using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis of Organic Acids
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Organic acids require derivatization to increase their volatility.
1. Sample Preparation and Extraction:
-
To 1 mL of a biological sample (e.g., urine, plasma), add a known amount of the internal standard solution (e.g., stable isotope-labeled this compound).
-
Acidify the sample to a pH below 2 using an appropriate acid (e.g., HCl).[7]
-
Extract the organic acids using a suitable solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[7]
2. Derivatization (Silylation):
-
To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture to ensure complete derivatization.[7]
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
LC-MS/MS Analysis of Organic Acids
LC-MS/MS is highly sensitive and specific, often requiring minimal sample preparation.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add 200 µL of cold acetonitrile (B52724) containing the internal standard.[8]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge to pellet the proteins and collect the supernatant for analysis.[8]
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for very polar compounds.[9]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]
Visualizations
Metabolic Context of this compound
This compound is a metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. Its presence and concentration can be relevant in studies of BCAA metabolism and related disorders.
Experimental Workflow for Internal Standard Application
The following diagram illustrates a typical workflow for the use of an internal standard in a metabolomics experiment.
Conclusion
The choice of an internal standard is a critical decision in the design of a quantitative metabolomics study. While this compound is a relevant endogenous metabolite, its use as an internal standard is most appropriate in its stable isotope-labeled form. A SIL version of this compound would be an excellent choice for targeted analysis of short-chain hydroxy acids due to its ability to accurately correct for various sources of analytical error. In the absence of a SIL standard, a carefully selected structural analog would be the next best option. The use of unlabeled this compound as an internal standard should be approached with caution and is generally not recommended for accurate quantitative studies where this compound may be endogenously present. Researchers should always validate their chosen internal standard to ensure it meets the performance requirements of their specific application.
References
- 1. metbio.net [metbio.net]
- 2. iroatech.com [iroatech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. eMolecules this compound | 473-86-9 | MFCD13185890 | | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
The Prognostic Potential of 3-Hydroxy-2-methylbutanoic Acid in Clinical Settings: A Comparative Analysis
For Immediate Release
A growing body of research highlights the potential of 3-Hydroxy-2-methylbutanoic acid (HMBA), a metabolite of the essential amino acid isoleucine, as a valuable biomarker for various clinical conditions. This guide provides a comprehensive comparison of HMBA with other established biomarkers in the context of inborn errors of metabolism, breast cancer, and alcohol consumption, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Correlating HMBA Concentrations with Clinical Outcomes
HMBA is a normal human metabolite found in urine.[1] However, its concentration can be significantly altered in certain pathological states, suggesting its utility as a diagnostic and prognostic marker.
Inborn Errors of Metabolism
Elevated levels of urinary HMBA are a key indicator of two specific inborn errors of metabolism: beta-ketothiolase deficiency and 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency.[2][3] These conditions disrupt the normal breakdown of isoleucine, leading to the accumulation of HMBA and other metabolites. While qualitative observations of "abnormally high amounts" are consistently reported in patients, obtaining precise quantitative ranges is crucial for establishing clear diagnostic thresholds. One study in a pediatric population in Iran identified a reference range for 2-Methyl-3-Hydroxy Butyric Acid (HMBA).[4]
Table 1: Comparison of HMBA with Alternative Biomarkers for Inborn Errors of Metabolism
| Clinical Outcome | Biomarker | Specimen Type | Performance Characteristics |
| Maple Syrup Urine Disease (MSUD) | This compound (HMBA) | Urine | Investigational / Secondary. Specific quantitative data on sensitivity and specificity are not yet widely established. |
| L-Alloisoleucine | Plasma, Dried Blood Spot | Gold Standard. High sensitivity and specificity. A plasma concentration >5 µmol/L is considered diagnostic for all forms of MSUD. |
Breast Cancer
Recent metabolomic studies have identified HMBA as a potential biomarker for breast cancer. One study found that plasma levels of 2-hydroxy-3-methylbutyric acid were upregulated in breast cancer patients.[5] A Random Forest classifier incorporating HMBA was able to distinguish between breast cancer patients and healthy controls with high accuracy.[5] However, specific odds ratios for elevated HMBA in breast cancer are not yet well-defined in the literature.
In comparison, urinary estrogen metabolites have been more extensively studied as breast cancer biomarkers.
Table 2: Comparison of HMBA with Alternative Biomarkers for Breast Cancer
| Clinical Outcome | Biomarker | Specimen Type | Performance Characteristics (Odds Ratio, 95% CI) |
| Breast Cancer | This compound (HMBA) | Plasma | Upregulated in breast cancer patients. A Random Forest model including HMBA showed high classification accuracy.[5] Specific odds ratios are not yet established. |
| Urinary Estrogen Metabolites (e.g., 2-hydroxyestrone/16α-hydroxyestrone ratio) | Urine | An inverse association has been observed between the 2:16α-OHE1 ratio and breast cancer risk in postmenopausal women. One study reported an OR of 9.73 (1.27-74.84) for the intermediate tertile and 32.74 (3.36-319.09) for the lowest tertile compared to the highest.[6] | |
| Urinary Phthalate (B1215562) Metabolites | Urine | A study on postmenopausal women found that exposure above the median to certain low molecular weight phthalates was associated with an increased risk of hormone receptor-positive breast cancer (OR = 1.30, 95% CI 1.05–1.60).[7] |
Alcohol Consumption
HMBA has also been investigated as a biomarker for habitual alcohol intake. A study found a dose-response association between 2-hydroxy-3-methylbutyric acid and self-reported alcohol consumption.[8] Furthermore, a 1-standard deviation increase in this metabolite was associated with an increased risk of hepatocellular carcinoma (OR = 2.54, 95% CI = 1.51 to 4.27), pancreatic cancer (OR = 1.43, 95% CI = 1.03 to 1.99), and liver disease mortality (OR = 2.16, 95% CI = 1.63 to 2.86).[8]
Phosphatidylethanol (PEth) is a well-established direct biomarker of alcohol consumption.
Table 3: Comparison of HMBA with Alternative Biomarkers for Alcohol Consumption
| Clinical Outcome | Biomarker | Specimen Type | Performance Characteristics |
| Habitual Alcohol Intake | This compound (HMBA) | Plasma | Dose-response association with self-reported alcohol intake. Associated with increased risk of alcohol-related cancers and liver disease mortality.[8] |
| Phosphatidylethanol (PEth) | Blood | High Specificity and Sensitivity. Various cutoffs are used. For example, a cutoff of 20 ng/mL is suggested to distinguish beverage alcohol consumption from abstinence or incidental exposure.[1] One study found no correlation between PEth and other alcohol markers like EtG and EtS.[2] |
Experimental Protocols
Accurate and reproducible quantification of HMBA is essential for its clinical validation. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose.
Protocol: Quantification of Urinary this compound by GC-MS
This protocol outlines a general procedure for the analysis of urinary organic acids, including HMBA.
1. Sample Preparation and Extraction:
-
Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled HMBA or a structurally similar compound not present in urine).
-
Acidification: Adjust the pH of the urine sample to approximately 1-2 with a suitable acid (e.g., HCl).
-
Liquid-Liquid Extraction: Extract the acidified urine with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate). Repeat the extraction process multiple times to ensure complete recovery of the organic acids.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663). Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To increase the volatility and thermal stability of HMBA for GC-MS analysis, a derivatization step is necessary.
-
Silylation: Reconstitute the dried extract in a derivatizing reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to achieve optimal separation of the analytes.
-
Mass Spectrometry: Detect the separated compounds using a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. For quantification, monitor characteristic ions of the TMS-derivatized HMBA and the internal standard.
4. Data Analysis:
-
Identify the HMBA peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of HMBA by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of HMBA.
Visualizing the Pathways and Workflows
To better understand the context and application of HMBA as a biomarker, the following diagrams illustrate key pathways and processes.
References
- 1. The roles of phosphatidylethanol, ethyl glucuronide, and ethyl sulfate in identifying alcohol consumption among participants in professionals health programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of direct and indirect alcohol markers with PEth in blood and urine in alcohol dependent inpatients during detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nofor.org [nofor.org]
- 4. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A plasma metabolomic signature discloses human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary estrogen metabolites and breast cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary phthalate exposures and risk of breast cancer: the Multiethnic Cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2-methylbutanoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for the proper disposal of 3-Hydroxy-2-methylbutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and meeting regulatory standards.
Hazard Identification and Classification
Before disposal, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] It should never be disposed of via sanitary sewer (down the drain) or in regular solid waste trash.[3][4][5]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Based on these properties, this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7][8] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][9]
Quantitative Hazard Summary
For quick reference, the Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE as specified in the SDS. This includes:
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.[11]
Step 2: Waste Collection
-
Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, leak-proof waste container.[4][7]
-
Compatibility: The container must be chemically compatible with the acid. Do not use metal containers.[7][12] High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5] This prevents the release of vapors and potential spills.
Step 3: Labeling
-
Content: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4]
-
Hazard Information: Indicate the associated hazards (e.g., "Corrosive," "Toxic").
Step 4: Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the direct control of laboratory personnel.[7]
-
Segregation: Store the acidic waste separately from incompatible materials, especially bases, cyanides, and sulfides, to prevent violent reactions.[4][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][7]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or has been in storage for the maximum allowed time (regulations vary, but can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][12]
-
Manifest: The waste will be tracked using a "cradle-to-grave" manifest system to ensure it reaches a licensed treatment, storage, and disposal facility (TSDF).[9][13]
Emergency Procedures for Spills
In the event of a spill, follow these emergency procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading or entering drains.[1]
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to clean up the spill.
-
Collect: Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for chemical waste disposal.
References
- 1. echemi.com [echemi.com]
- 2. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. youtube.com [youtube.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 3-Hydroxy-2-methylbutanoic acid
Essential Safety and Handling Guide for 3-Hydroxy-2-methylbutanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a crucial component in various research and development applications. Adherence to these protocols will minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage (Category 1) : Causes serious eye damage.[1]
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | To prevent serious eye damage from splashes or aerosols.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes. | To prevent skin irritation and absorption.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary. | To prevent respiratory tract irritation from dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to vapors or dust.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Safe Handling Practices
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Grounding: For larger quantities, ground/bond container and receiving equipment to prevent static discharge.[3]
-
Tools: Use only non-sparking tools.[3]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Security: Store in a locked-up area.[1]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1] |
| Ingestion | Rinse mouth. Get medical help.[1] |
Spill Response
-
Evacuate: Evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use inert absorbent material to soak up the spill.
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not dispose of down the drain unless neutralized and permitted by local regulations.[4]
-
Contaminated Containers: Empty containers should be thoroughly rinsed. The first rinse should be collected as hazardous waste.[5] After proper rinsing, containers can be disposed of according to institutional guidelines.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the integral role of safety measures at each step.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
